TDI-015051
Description
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Properties
Molecular Formula |
C22H22FN5O4S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[(5-fluoro-1-benzofuran-4-yl)methyl]-1,5-dimethyl-4-(1,4,6,7-tetrahydropyrazolo[4,5-c]pyridin-5-ylsulfonyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H22FN5O4S/c1-13-21(33(30,31)28-7-5-18-14(12-28)10-25-26-18)9-19(27(13)2)22(29)24-11-16-15-6-8-32-20(15)4-3-17(16)23/h3-4,6,8-10H,5,7,11-12H2,1-2H3,(H,24,29)(H,25,26) |
InChI Key |
YVXDXTXKLFZFOI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of TDI-015051: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TDI-015051 is a potent and orally bioavailable small molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) non-structural protein 14 (NSP14), a critical enzyme for viral replication. Specifically, this compound targets the guanine-N7-methyltransferase (N7-MTase) activity of NSP14, an essential step in the formation of the viral RNA cap structure. By inhibiting this process, this compound effectively blocks viral RNA methylation, leading to the suppression of viral replication. This document provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of NSP14 N7-Methyltransferase
The primary mechanism of action of this compound is the potent and specific inhibition of the N7-methyltransferase function of SARS-CoV-2 NSP14. NSP14 is a bifunctional enzyme that also possesses a 3'-to-5' exoribonuclease (ExoN) domain. The N7-MTase activity is crucial for the formation of the 5' cap structure (Cap-0) on viral messenger RNA (mRNA). This cap is vital for RNA stability, efficient translation into viral proteins, and evasion of the host innate immune system.
This compound is a non-covalent inhibitor that binds to the S-adenosylmethionine (SAM) binding pocket of NSP14. Its inhibitory action is uniquely characterized by the formation of a stable ternary complex with NSP14 and its endogenous byproduct, S-adenosylhomocysteine (SAH).[1] This stabilization of the NSP14-SAH complex effectively locks the enzyme in an inactive state, preventing the binding of SAM and the subsequent transfer of a methyl group to the guanosine (B1672433) cap of the viral RNA.
The SARS-CoV-2 RNA Capping Pathway and this compound's Point of Intervention
The formation of a mature viral mRNA cap is a multi-step process involving several non-structural proteins. The pathway begins with the synthesis of a 5'-triphosphorylated RNA by the RNA-dependent RNA polymerase (nsp12). This is followed by the removal of the gamma-phosphate by an RNA triphosphatase. Subsequently, a guanosine monophosphate (GMP) is attached to the 5'-diphosphate RNA, forming a GpppN-RNA structure. NSP14 then catalyzes the methylation of the N7 position of the guanine (B1146940) cap, using SAM as a methyl donor, to form the Cap-0 structure (m7GpppN-RNA). A final methylation at the 2'-O position of the first nucleotide is carried out by NSP16 to form the Cap-1 structure. This compound specifically interrupts the N7-methylation step catalyzed by NSP14.
Experimental Protocols
Biochemical Assay: MTase-Glo™ Methyltransferase Assay
This assay was employed for the high-throughput screening that led to the identification of the initial hit compound, RU-0415529, and for characterizing the inhibitory potency of this compound against NSP14.
Principle: The MTase-Glo™ assay is a bioluminescent assay that measures the amount of SAH produced in a methyltransferase reaction. The amount of light generated is inversely proportional to the methyltransferase activity.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 3 mM MgCl2, and 0.1 mg/mL BSA.
-
Dispense 2 µL of 40 nM NSP14 solution into the wells of a 1536-well plate. For control wells, dispense assay buffer.
-
Add 60 nL of this compound (or other test compounds) in DMSO to the enzyme-containing wells.
-
Incubate the enzyme and compound for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add 2 µL of a substrate solution containing 4 µM GpppG and 6 µM SAM to all wells to start the reaction.
-
The final reaction conditions are 20 nM NSP14, 2 µM GpppG, and 3 µM SAM.
-
Incubate the reaction for 30 minutes at room temperature.
-
-
Detection:
-
Add 1 µL of 5X MTase-Glo™ Reagent to each well and incubate for 30 minutes at room temperature.
-
Add 5 µL of MTase-Glo™ Luciferase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature before measuring luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the luminescence signals of the test compound wells relative to the positive (no inhibitor) and negative (no enzyme) control wells.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Antiviral Assays
Principle: This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that forms a confluent monolayer overnight.
-
Compound Treatment and Infection:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Cell Viability:
-
After incubation, assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP content, or by staining with crystal violet.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration relative to virus-infected and uninfected controls.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Principle: This assay quantifies the amount of infectious virus produced in the presence of an inhibitor.
Protocol:
-
Infection and Treatment:
-
Infect a confluent monolayer of host cells (e.g., Vero E6, Huh-7.5, or A549-ACE2-TMPRSS2) with SARS-CoV-2 in the presence of serial dilutions of this compound.
-
Incubate for a period that allows for viral replication (e.g., 48-72 hours).
-
-
Harvesting and Titration:
-
Collect the supernatant containing the progeny virus.
-
Perform 10-fold serial dilutions of the supernatant.
-
Infect a fresh monolayer of Vero E6 cells in a 96-well plate with each dilution (typically 8 replicates per dilution).
-
Incubate for 3-5 days and observe for the presence of CPE.
-
-
Calculation of TCID50:
-
Determine the 50% tissue culture infectious dose (TCID50) using the Reed-Muench or Spearman-Kärber method based on the number of wells showing CPE at each dilution.
-
-
Data Analysis:
-
Compare the TCID50 values from treated and untreated samples to determine the extent of viral titer reduction.
-
In Vivo Efficacy Study in K18-hACE2 Transgenic Mice
Principle: This model utilizes transgenic mice expressing human ACE2, the receptor for SARS-CoV-2, to assess the in vivo antiviral efficacy of this compound.
Protocol:
-
Animal Model: Use K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection and develop a lethal disease.
-
Infection:
-
Anesthetize the mice and intranasally infect them with a lethal dose of SARS-CoV-2.
-
-
Treatment:
-
Administer this compound orally at specified doses (e.g., once or twice daily) starting at a designated time point relative to infection. A vehicle control group should be included.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of disease, including weight loss, and record survival.
-
-
Viral Load and Histopathology:
-
At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group.
-
Collect lung tissue for the determination of viral titers (by TCID50 assay) and for histopathological analysis to assess lung injury.
-
-
Data Analysis:
-
Compare the survival curves, weight loss, and lung viral titers between the treated and vehicle control groups to evaluate the in vivo efficacy of this compound.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor, RU-0415529.
Table 1: In Vitro Inhibitory Potency of this compound and RU-0415529 against SARS-CoV-2 NSP14
| Compound | Assay | Parameter | Value |
| This compound | MTase-Glo™ | IC50 | ≤0.15 nM[1] |
| Surface Plasmon Resonance | K_d | 61 pM | |
| RU-0415529 | MTase-Glo™ | IC50 | 356 nM |
Table 2: In Vitro Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Parameter | Value |
| SARS-CoV-2 | Huh-7.5 | EC50 | 11.4 nM[1] |
| A549-ACE2-TMPRSS2 | EC50 | 64.7 nM[1] | |
| α-hCoV-NL63 | - | IC50 | 1.7 nM[1] |
| α-hCoV-229E | - | IC50 | 2.6 nM[1] |
| β-hCoV-MERS | - | IC50 | 3.6 nM[1] |
Table 3: Cytotoxicity of this compound
| Cell Line | Parameter | Value |
| Huh-7.5 | CC50 | >10 µM |
Hit-to-Lead Optimization of RU-0415529 to this compound
The development of this compound involved a systematic hit-to-lead optimization campaign starting from the initial high-throughput screening hit, RU-0415529. While detailed structure-activity relationship (SAR) data from this specific optimization is proprietary, the general principles of optimizing NSP14 inhibitors can be inferred from public research in this area.
The optimization process likely focused on improving several key properties:
-
Potency: Enhancing the binding affinity to the NSP14-SAH complex to achieve sub-nanomolar IC50 values. This often involves exploring modifications to different parts of the molecule to improve interactions with key residues in the SAM-binding pocket.
-
Cellular Permeability and Antiviral Activity: Modifying the physicochemical properties of the molecule to improve its ability to cross cell membranes and reach the site of viral replication in the cytoplasm. This is a critical step, as many potent enzyme inhibitors fail to show cellular activity.
-
Metabolic Stability and Pharmacokinetics: Optimizing the molecule to resist metabolic degradation and to have favorable pharmacokinetic properties, such as good oral bioavailability and a suitable half-life, for in vivo efficacy.
-
Selectivity: Ensuring the inhibitor is selective for the viral NSP14 over human methyltransferases to minimize potential off-target toxicity.
The successful optimization of RU-0415529 to this compound, resulting in a compound with potent in vitro and in vivo activity, demonstrates the druggability of the SARS-CoV-2 NSP14 N7-methyltransferase.
Conclusion
This compound represents a promising novel antiviral agent for the treatment of COVID-19. Its mechanism of action, the inhibition of the essential SARS-CoV-2 NSP14 N7-methyltransferase through the formation of a stable ternary complex with the enzyme and SAH, is well-characterized. The potent in vitro and in vivo efficacy of this compound underscores the potential of targeting viral RNA capping as a therapeutic strategy against SARS-CoV-2 and potentially other coronaviruses. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers in the field of antiviral drug discovery and development.
References
TDI-015051: A Technical Guide to a First-in-Class SARS-CoV-2 NSP14 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TDI-015051, a potent and orally active inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14). This compound represents a novel approach to antiviral therapy by targeting the viral RNA capping process, a critical step for viral replication and evasion of the host immune system.
Core Concepts: Mechanism of Action
This compound functions as a non-covalent inhibitor of the guanine-N7 methyltransferase (MTase) activity of SARS-CoV-2 NSP14.[1] Its mechanism of action involves the formation of a unique and stable ternary complex with NSP14 and S-adenosylhomocysteine (SAH), the product of the methylation reaction.[1] This complex effectively locks the enzyme in an inactive state, preventing the methylation of the viral RNA cap.
The viral RNA capping process is essential for the lifecycle of coronaviruses. It involves a series of enzymatic modifications to the 5' end of the viral RNA, which serves to protect the RNA from degradation, promote its translation into viral proteins, and help the virus evade the host's innate immune response. NSP14 is a key enzyme in this process, responsible for the N7-methylation of the guanosine (B1672433) cap. By inhibiting this step, this compound disrupts viral replication.
Caption: SARS-CoV-2 RNA capping pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 (NSP14) | ≤0.15 nM | Half-maximal inhibitory concentration against SARS-CoV-2 NSP14 enzyme.[2] |
| Kd | 61 pM | Dissociation constant, indicating high binding affinity to the NSP14-SAH complex.[1] |
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Cell Line | EC50 | Description |
| Huh-7.5 | 11.4 nM | Half-maximal effective concentration in human hepatoma cells.[2] |
| A549-ACE2-TMPRSS2 | 64.7 nM | Half-maximal effective concentration in human lung adenocarcinoma cells expressing ACE2 and TMPRSS2.[2] |
Table 3: Broad-Spectrum Antiviral Activity of this compound
| Virus | IC50 |
| α-hCoV-NL63 | 1.7 nM |
| α-hCoV-229E | 2.6 nM |
| β-hCoV-MERS | 3.6 nM |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Biochemical MTase-Glo™ Assay for NSP14 Inhibition
This assay quantifies the methyltransferase activity of NSP14 by measuring the production of SAH.
-
Materials:
-
Recombinant SARS-CoV-2 NSP14 protein
-
S-adenosyl-L-methionine (SAM)
-
RNA substrate (e.g., GpppA-RNA)
-
This compound or other test compounds
-
MTase-Glo™ Reagent and Detection Solution (Promega)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 12 mM MgCl₂, 4 mM EDTA, 0.1% BSA)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Prepare a master mix containing assay buffer, 1 ng of NSP14 enzyme, and the RNA substrate.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Prepare a solution of SAM at various concentrations (e.g., 5 µM, 25 µM, 50 µM) in assay buffer.[3][4]
-
Initiate the reaction by adding 2 µL of the SAM solution to each well.
-
Add 5 µL of MTase-Glo™ Reagent to each well to stop the reaction and deplete excess SAM. Incubate for 30 minutes at room temperature.
-
Add 10 µL of MTase-Glo™ Detection Solution to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Caption: A simplified workflow for the discovery and evaluation of this compound.
Cell-Based Antiviral Activity Assay
This protocol describes the general procedure for assessing the antiviral efficacy of this compound in different cell lines.
-
Cell Lines:
-
Huh-7.5 (human hepatoma)
-
A549-ACE2-TMPRSS2 (human lung adenocarcinoma engineered to express ACE2 and TMPRSS2)
-
Vero E6 (African green monkey kidney)
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI). The optimal MOI should be determined for each cell line to achieve a robust infection within the assay timeframe.
-
Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Quantify viral replication using one of the following methods:
-
Plaque Reduction Assay: This method involves overlaying the infected cells with a semi-solid medium and staining to visualize and count viral plaques. The reduction in plaque number in the presence of the compound is used to determine its antiviral activity.
-
TCID50 Assay: This endpoint dilution assay determines the concentration of the compound required to inhibit the cytopathic effect of the virus in 50% of the infected wells.
-
qRT-PCR: This method quantifies the amount of viral RNA in the cell culture supernatant or cell lysate.
-
-
Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
-
In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model
This model utilizes transgenic mice expressing human ACE2, the receptor for SARS-CoV-2, making them susceptible to infection.
-
Animal Model: K18-hACE2 transgenic mice.
-
Procedure:
-
Administer this compound to the mice via oral gavage at different doses (e.g., 150 mg/kg and 500 mg/kg).[5] A vehicle control group should be included.
-
Infect the mice with SARS-CoV-2 via intranasal inoculation.
-
Monitor the mice daily for clinical signs of illness and weight loss.
-
At a predetermined time point (e.g., 4 days post-infection), euthanize the mice.[5]
-
Collect lung tissue and homogenize it.
-
Determine the viral lung titers using a TCID50 assay or plaque assay.
-
Compare the viral titers between the treated and control groups to assess the in vivo efficacy of this compound.
-
Conclusion
This compound is a promising first-in-class inhibitor of SARS-CoV-2 NSP14 with potent in vitro and in vivo activity. Its novel mechanism of action, targeting the viral RNA capping machinery, offers a new strategy for the development of broad-spectrum antiviral therapeutics against coronaviruses. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of novel antiviral agents.
References
- 1. rcsb.org [rcsb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: TDI-015051 (CAS Number 3052313-73-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDI-015051 is a potent and orally active small molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), a critical enzyme for viral RNA capping and replication.[1][2][3] With a CAS number of 3052313-73-9, this compound has demonstrated significant antiviral activity in both in vitro and in vivo models, positioning it as a promising candidate for the development of novel COVID-19 therapeutics. This guide provides a comprehensive overview of the technical data available for this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a non-covalent inhibitor with the following properties:
| Property | Value |
| CAS Number | 3052313-73-9[2][3] |
| Molecular Formula | C₂₂H₂₂FN₅O₄S[2][3] |
| Molecular Weight | 471.5 g/mol [2][3] |
Mechanism of Action
This compound exerts its antiviral effect by targeting the guanine-N7 methyltransferase (MTase) activity of SARS-CoV-2 NSP14.[4] The mechanism is unique in that this compound facilitates the formation of a stable ternary complex with NSP14 and the reaction byproduct S-adenosylhomocysteine (SAH).[4] This "molecular glue" action locks the enzyme in an inactive state, preventing the methylation of the viral RNA cap. This inhibition of viral RNA methylation is crucial as the cap structure is essential for viral RNA stability, translation, and evasion of the host's innate immune system.
Figure 1: Signaling pathway of this compound inhibition of SARS-CoV-2 replication.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Virus/Target | Cell Line | Value |
| IC₅₀ | SARS-CoV-2 NSP14 | - | ≤0.15 nM[1][2][3] |
| EC₅₀ | SARS-CoV-2 | Huh-7.5 | 11.4 nM[1][2][3] |
| EC₅₀ | SARS-CoV-2 | A549-ACE2-TMPRSS2 | 64.7 nM[1][2][3] |
| IC₅₀ | α-hCoV-NL63 NSP14 | - | 1.7 nM[1][2][3] |
| IC₅₀ | α-hCoV-229E NSP14 | - | 2.6 nM[1][2][3] |
| IC₅₀ | β-hCoV-MERS NSP14 | - | 3.6 nM[1][2][3] |
| K_d_ | SARS-CoV-2 NSP14 | - | 61 pM[5][6] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosing | Administration | Outcome |
| K18-hACE2 Transgenic Mice | 150 mg/kg and 500 mg/kg | Oral | Significant reduction in viral lung burden.[5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
SARS-CoV-2 NSP14 Methyltransferase (MTase-Glo™) Assay
This assay quantifies the activity of NSP14 by measuring the production of S-adenosylhomocysteine (SAH).
Figure 2: Workflow for the MTase-Glo™ Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction mixture containing SARS-CoV-2 NSP14 enzyme, S-adenosylmethionine (SAM), and a suitable RNA substrate in a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 2 mM MgCl₂, 2 mM DTT).
-
Prepare serial dilutions of this compound in the same reaction buffer.
-
-
Reaction Incubation:
-
SAH Detection:
-
Add MTase-Glo™ Reagent to each well to convert SAH to ADP.
-
Incubate at room temperature for 30 minutes.
-
Add MTase-Glo™ Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30 minutes.[9]
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the NSP14 activity.
-
-
Data Analysis:
-
Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model
This protocol assesses the in vivo antiviral efficacy of this compound in a mouse model susceptible to SARS-CoV-2 infection.
Figure 3: Experimental workflow for in vivo efficacy testing.
Protocol:
-
Animal Model:
-
Use K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.
-
-
Infection:
-
Anesthetize the mice and intranasally inoculate with a defined dose of SARS-CoV-2.
-
-
Compound Administration:
-
Prepare a formulation of this compound in a suitable vehicle for oral administration (e.g., a solution in PEG400).
-
Administer this compound orally (e.g., by gavage) at doses of 150 mg/kg and 500 mg/kg. A vehicle control group should be included.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness and measure body weight.
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., 4 days post-infection), euthanize the mice.
-
Harvest the lungs for virological analysis.
-
-
Viral Load Quantification (TCID₅₀ Assay):
-
Homogenize the lung tissue and prepare serial dilutions of the homogenate.
-
Inoculate monolayers of Vero E6 cells in a 96-well plate with the tissue homogenate dilutions.[10]
-
Incubate the plates for 5 days at 37°C with 5% CO₂.[10]
-
Assess the cytopathic effect (CPE) in each well.
-
Calculate the 50% tissue culture infectious dose (TCID₅₀) per gram of lung tissue using the Reed-Muench or Spearman-Kärber method.[10]
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.
Protocol:
-
Reaction Setup:
-
In a 96- or 384-well PCR plate, prepare a reaction mixture containing purified SARS-CoV-2 NSP14 protein (e.g., 1 µM), SAH (e.g., 25 µM), and this compound (e.g., 20 µM) in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate.
-
-
Fluorescence Measurement:
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
-
The shift in Tm (ΔTm) in the presence of this compound compared to the protein alone indicates ligand binding and stabilization.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics and affinity of this compound to NSP14.
Protocol:
-
Chip Preparation:
-
Immobilize purified SARS-CoV-2 NSP14 protein onto a sensor chip surface.
-
-
Binding Analysis:
-
Inject a solution containing a constant concentration of SAH (e.g., 10 µM) over the sensor surface to allow for the formation of the NSP14-SAH complex.
-
Inject varying concentrations of this compound (e.g., 0-1 µM) over the surface and monitor the change in the SPR signal (response units, RU) in real-time.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_/kₐ). A 1:1 interaction model is typically used for fitting the data.
-
Conclusion
This compound is a highly potent, first-in-class inhibitor of SARS-CoV-2 NSP14 with a novel mechanism of action. The comprehensive data presented in this guide, including its strong in vitro and in vivo efficacy, support its continued investigation as a potential therapeutic agent for COVID-19. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of antiviral drug discovery and development.
References
- 1. ecdc.europa.eu [ecdc.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Targeting SARS-CoV-2 NSP14 with this compound: a new frontier in antiviral therapy. | Semantic Scholar [semanticscholar.org]
- 5. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases | PLOS One [journals.plos.org]
- 7. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Comparison among plaque assay, tissue culture infectious dose (TCID50) and real-time RT-PCR for SARS-CoV-2 variants quantification - PMC [pmc.ncbi.nlm.nih.gov]
TDI-015051 in Complex with SAH and NSP14: A Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ternary complex formed by the novel small-molecule inhibitor TDI-015051, S-adenosylhomocysteine (SAH), and the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) non-structural protein 14 (NSP14). This document details the mechanism of inhibition, presents key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction to the Ternary Complex Components
The formation of a stable ternary complex is central to the inhibitory mechanism of this compound. This complex involves three key components:
-
NSP14: A crucial bifunctional enzyme in coronaviruses, possessing both a 3'-to-5' exoribonuclease (ExoN) domain responsible for RNA proofreading and a C-terminal N7-methyltransferase (N7-MTase) domain.[1] The N7-MTase activity is essential for capping viral mRNA, a process that protects the viral genome from host immune recognition and ensures efficient translation of viral proteins.[2][3]
-
S-adenosylhomocysteine (SAH): The byproduct of methylation reactions where S-adenosylmethionine (SAM) donates a methyl group.[4][5] SAH is a known feedback inhibitor of methyltransferase enzymes.[4][5] The presence of SAH is critical for the high-affinity binding of this compound to NSP14.[6][7]
-
This compound: A first-in-class, orally active, non-covalent small-molecule inhibitor of the NSP14 N7-MTase.[6][8] It exhibits potent antiviral activity by binding to the SAH-stabilized cap-binding pocket of NSP14, thereby inhibiting viral RNA methylation and replication.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the this compound ternary complex, providing a basis for its potent antiviral activity.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Cell Line/Conditions | Source |
| Dissociation Constant (Kd) | 61 pM | Surface Plasmon Resonance | [9][10] |
| 39 pM | |||
| IC50 (NSP14 Inhibition) | ≤0.15 nM | Biochemical MTase activity assay | [8] |
| EC50 (Viral Replication) | 11 nM | Cell-based system | [9][10] |
| 11.4 nM | Huh-7.5 cells | [8] | |
| 64.7 nM | ACE2-TMPRSS2 expressing A549 cells | [8] |
Table 2: Crystallographic Data for the Ternary Complex
| Parameter | Value | Source |
| PDB ID | 8R7B | |
| Resolution | 2.18 Å | [11] |
| Method | X-Ray Diffraction | [11] |
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of the this compound ternary complex.
High-Throughput Screening (HTS) for NSP14 Inhibitors
The initial identification of the parent compound for this compound was achieved through a high-throughput screening campaign.
-
Assay Principle: A biochemical assay was used to measure the methyltransferase activity of NSP14. The MTase-Glo™ assay (Promega) is a commonly used method that measures the formation of SAH, a universal product of methyltransferase reactions.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 NSP14 is incubated with a library of small-molecule compounds.
-
The methyl donor, S-adenosylmethionine (SAM), and a methyl acceptor substrate (e.g., GpppA) are added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The MTase-Glo™ reagent is added, which converts SAH to ADP in a series of enzymatic steps.
-
The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal.
-
A decrease in luminescence indicates inhibition of NSP14 MTase activity.
-
-
Hit Identification: Compounds that produced a significant reduction in the luminescent signal were identified as primary hits. The hit compound RU-0415529 was identified through this process and subsequently optimized to yield this compound.[9]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR was employed to determine the binding affinity and kinetics of this compound to the NSP14-SAH complex.
-
Assay Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for real-time, label-free analysis of molecular interactions.
-
Protocol Outline:
-
Recombinant NSP14 is immobilized on the surface of an SPR sensor chip.
-
A solution containing a fixed concentration of SAH is flowed over the chip to pre-form the NSP14-SAH binary complex.[7]
-
Different concentrations of this compound are then injected over the chip surface, and the association is monitored.[7]
-
A buffer solution is then flowed over the chip to monitor the dissociation of this compound.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 interaction model) to calculate the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).[7]
-
X-ray Crystallography for Structural Determination
The three-dimensional structure of the this compound-SAH-NSP14 ternary complex was determined by X-ray crystallography.
-
Protocol Outline:
-
The ternary complex is formed by incubating purified NSP14 with saturating concentrations of SAH and this compound.
-
The complex is then crystallized using techniques such as vapor diffusion.
-
The resulting crystals are exposed to a high-intensity X-ray beam.
-
The diffraction pattern of the X-rays is collected and processed to generate an electron density map.[7]
-
A molecular model of the complex is built into the electron density map and refined to yield the final atomic-resolution structure.[7]
-
Cell-Based Viral Replication Assays
The antiviral efficacy of this compound was evaluated in cell-based assays using infectious SARS-CoV-2.
-
Assay Principle: These assays measure the ability of a compound to inhibit viral replication in a cellular context.
-
Protocol Outline (Example using a cytopathic effect assay):
-
A confluent monolayer of susceptible cells (e.g., Vero E6, Huh-7.5, or A549-ACE2/TMPRSS2) is prepared in multi-well plates.
-
The cells are treated with serial dilutions of this compound.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
The half-maximal effective concentration (EC50) is calculated as the concentration of the compound that inhibits viral replication by 50%.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the this compound ternary complex.
Caption: Mechanism of NSP14 inhibition by this compound.
Caption: Drug discovery and characterization workflow for this compound.
Caption: Functional roles and host interactions of NSP14.
References
- 1. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]
- 3. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDI-015051 has emerged as a potent, orally active inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), a critical enzyme for viral RNA methylation and replication. This technical guide provides an in-depth overview of the pre-clinical data supporting the pan-coronavirus potential of this compound. It details the compound's mechanism of action, summarizes its in vitro and in vivo efficacy, and provides comprehensive experimental protocols for key assays. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound as a promising broad-spectrum antiviral candidate.
Introduction
The COVID-19 pandemic has underscored the urgent need for broad-spectrum antiviral therapeutics to combat existing and future coronavirus threats. Viral nonstructural protein 14 (NSP14) is a highly conserved bifunctional enzyme among coronaviruses, possessing both 3'-to-5' exoribonuclease (ExoN) and guanine-N7-methyltransferase (N7-MTase) activities. The N7-MTase function is crucial for the formation of the 5' cap structure of viral RNA, which is essential for RNA stability, translation, and evasion of the host innate immune system. This compound is a first-in-class, non-covalent small molecule inhibitor that targets the N7-MTase activity of NSP14.
Mechanism of Action
This compound exhibits a novel inhibitory mechanism. It binds to the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket of NSP14, forming a stable ternary complex.[1] This binding event prevents the methylation of the viral RNA cap, thereby inhibiting viral replication.[1] The high affinity of this compound for the NSP14-SAH complex, with a dissociation constant (Kd) in the picomolar range, underscores its potent inhibitory activity.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| SARS-CoV-2 NSP14 IC50 | ≤0.15 nM | [1] |
| SARS-CoV-2 EC50 (Huh-7.5 cells) | 11.4 nM | [1] |
| SARS-CoV-2 EC50 (A549-ACE2-TMPRSS2 cells) | 64.7 nM | [1] |
| Dissociation Constant (Kd) | 61 pM | [2][3] |
| α-hCoV-NL63 IC50 | 1.7 nM | [1] |
| α-hCoV-229E IC50 | 2.6 nM | [1] |
| β-hCoV-MERS IC50 | 3.6 nM | [1] |
Table 2: In Vivo Efficacy of this compound in K18-hACE2 Transgenic Mouse Model
| Dosage | Effect | Reference |
| 150 mg/kg (oral) | Robust reduction of viral lung burden | [4] |
| 500 mg/kg (oral) | Robust reduction of viral lung burden | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Antiviral Activity Assay (Cell-Based)
This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound in a cell-based SARS-CoV-2 infection model.
Materials:
-
Huh-7.5 or A549-ACE2-TMPRSS2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
SARS-CoV-2 isolate
-
This compound
-
96-well cell culture plates
-
Reagents for viral quantification (e.g., crystal violet for plaque assays, reagents for TCID50 determination, or qPCR primers and probes)
Procedure:
-
Cell Seeding: Seed Huh-7.5 or A549-ACE2-TMPRSS2 cells in 96-well plates at a density of 2 x 104 cells per well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Treatment: Remove the culture medium from the cells and add the diluted this compound.
-
Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the infected plates for 48 to 72 hours at 37°C.
-
Quantification of Viral Replication:
-
TCID50 Assay: Determine the tissue culture infectious dose 50% (TCID50) by observing the cytopathic effect (CPE) in serially diluted culture supernatants transferred to fresh Vero E6 cells.
-
Plaque Assay: Fix and stain the cell monolayers to visualize and count plaques.
-
qPCR: Extract viral RNA from the supernatant and quantify viral copy numbers using quantitative real-time PCR.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
In Vivo Efficacy Study in K18-hACE2 Transgenic Mouse Model
This protocol outlines the procedure for evaluating the in vivo antiviral efficacy of this compound in a lethal SARS-CoV-2 infection model.
Materials:
-
K18-hACE2 transgenic mice (6-8 weeks old)
-
SARS-CoV-2 isolate
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Reagents for viral load quantification and histopathology
Procedure:
-
Acclimatization: Acclimatize K18-hACE2 mice to the facility for at least one week prior to the experiment.
-
Infection: Anesthetize the mice and intranasally infect them with a lethal dose of SARS-CoV-2 (e.g., 104 PFU).
-
Treatment: Begin treatment with this compound (150 or 500 mg/kg) or vehicle control via oral gavage twice daily, starting 4 hours post-infection.
-
Monitoring: Monitor the body weight and clinical signs of the mice daily.
-
Euthanasia and Tissue Collection: At day 4 post-infection, euthanize the mice and harvest the lungs.
-
Viral Load Quantification: Homogenize a portion of the lung tissue and determine the viral titer using a TCID50 assay on Vero E6 cells or by qPCR.
-
Histopathology: Fix the remaining lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess lung injury and inflammation.
-
Data Analysis: Compare the viral lung titers and lung pathology scores between the this compound-treated and vehicle-treated groups.
Conclusion
This compound demonstrates potent and broad-spectrum anti-coronavirus activity by targeting the highly conserved NSP14 N7-methyltransferase. Its novel mechanism of action, high in vitro potency, and significant in vivo efficacy in a stringent animal model highlight its potential as a valuable therapeutic candidate for the treatment of COVID-19 and future coronavirus diseases. The detailed experimental protocols provided in this guide are intended to support further research and development of this promising antiviral compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase [ideas.repec.org]
- 3. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - Huggins Lab [huggins-lab.com]
- 4. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
TDI-015051: A Technical Guide to its Inhibitory Effect on Viral RNA Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TDI-015051, a first-in-class, orally active small-molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14) guanine-N7 methyltransferase (MTase). This compound effectively blocks viral RNA cap methylation, a critical step for viral replication and evasion of the host immune system.[1][2][3][4] This document details the compound's mechanism of action, summarizes its in vitro and in vivo efficacy, provides detailed experimental protocols for its evaluation, and visualizes key pathways and workflows.
Core Mechanism of Action
This compound exerts its antiviral activity by targeting the NSP14, a key enzyme in the SARS-CoV-2 replication-transcription complex.[5] Specifically, it inhibits the N7-MTase domain of NSP14, which is responsible for the methylation of the 5' cap structure of viral RNA.[2][5] This inhibition is achieved through the formation of a stable ternary complex with NSP14 and the reaction byproduct S-adenosylhomocysteine (SAH).[2][6] By "gluing" SAH in the active site, this compound locks the enzyme in an inactive conformation, preventing the release of the reaction product and thereby halting the RNA capping process.[6] The formation of a proper 5' cap is essential for viral RNA stability, its translation into viral proteins, and for evading host innate immunity.[5][7]
Quantitative Efficacy Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound against SARS-CoV-2 and other coronaviruses.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Virus | Cell Line/System | Value | Reference |
| IC50 | SARS-CoV-2 NSP14 MTase | Biochemical Assay | ≤0.15 nM | [1][3] |
| Kd | SARS-CoV-2 NSP14 | Biochemical Assay | 61 pM | [2][8] |
| EC50 | SARS-CoV-2 | Huh-7.5 cells | 11.4 nM | [1][3] |
| EC50 | SARS-CoV-2 | A549-ACE2-TMPRSS2 cells | 64.7 nM | [1][3] |
| EC50 | SARS-CoV-2 | Vero E6 cells | 11 nM | [2][8] |
| IC50 | α-hCoV-NL63 | Biochemical Assay | 1.7 nM | [1][3] |
| IC50 | α-hCoV-229E | Biochemical Assay | 2.6 nM | [1][3] |
| IC50 | β-hCoV-MERS | Biochemical Assay | 3.6 nM | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Outcome | Reference |
| K18-hACE2 Transgenic Mice | 150 mg/kg and 500 mg/kg (Oral) | Robust reduction of viral lung burden | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
NSP14 Methyltransferase (MTase) Glo™ Assay
This biochemical assay quantifies the enzymatic activity of NSP14 by measuring the production of S-adenosylhomocysteine (SAH), a universal product of methyltransferase reactions.
-
Principle: The MTase-Glo™ assay is a coupled-enzyme system where SAH is converted to ATP, which is then used by luciferase to generate a luminescent signal proportional to the amount of SAH produced.[9]
-
Materials:
-
Recombinant SARS-CoV-2 NSP14 enzyme
-
S-adenosylmethionine (SAM)
-
GpppA RNA cap analog
-
This compound or other test compounds
-
MTase-Glo™ Reagent (Promega)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of NSP14 enzyme (e.g., 1 ng per reaction) to each well.[2]
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow compound binding.
-
Initiate the methyltransferase reaction by adding a mixture of SAM (e.g., 5 µM) and GpppA (e.g., 3 µM).[10]
-
Stop the reaction and detect SAH production by adding the MTase-Glo™ reagent according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
SARS-CoV-2 Plaque Reduction Assay (Vero E6 cells)
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
-
Principle: Infectious virus particles create localized areas of cell death (plaques) in a monolayer of susceptible cells. The number of plaques is proportional to the initial amount of infectious virus. An effective antiviral will reduce the number of plaques formed.
-
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock of known titer
-
This compound or other test compounds
-
Overlay medium (e.g., DMEM with low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
6-well plates
-
-
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluence (e.g., 1 x 106 cells/well).[1]
-
Prepare serial dilutions of this compound in infection medium (e.g., serum-free DMEM).
-
Remove the growth medium from the confluent cell monolayers and wash with PBS.
-
Infect the cells with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.[12]
-
Remove the viral inoculum and add the medium containing the different concentrations of this compound.
-
After a 1-hour incubation, remove the compound-containing medium and overlay the cells with the overlay medium containing the corresponding concentration of the test compound.[12]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3 days.[1]
-
Fix the cells with 4% formaldehyde (B43269) for at least 2 hours.[1]
-
Remove the overlay and stain the cells with 0.2% crystal violet solution.[1]
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 value as the concentration of this compound that reduces the plaque number by 50% compared to the untreated virus control.
-
In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model
This animal model is used to evaluate the in vivo antiviral efficacy of this compound against SARS-CoV-2 infection.
-
Principle: K18-hACE2 transgenic mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and developing a disease that mimics aspects of human COVID-19.[13]
-
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 viral stock
-
This compound formulated for oral administration
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
-
Biosafety level 3 (BSL-3) animal facility
-
-
Procedure:
-
Acclimate K18-hACE2 mice to the BSL-3 facility.
-
Anesthetize the mice and intranasally infect them with a defined dose of SARS-CoV-2 (e.g., 104 PFU).[8]
-
Initiate treatment with this compound (e.g., 150 or 500 mg/kg) or vehicle control via oral gavage at a specified time post-infection (e.g., 12 hours post-infection) and continue for a defined period (e.g., daily for 5 days).
-
Monitor the mice daily for weight loss and clinical signs of disease.
-
At a predetermined endpoint (e.g., day 5 post-infection), euthanize the mice.
-
Harvest lungs and other relevant tissues.
-
Homogenize the tissues and quantify the viral load using either a plaque assay on Vero E6 cells or by RT-qPCR targeting a viral gene (e.g., the N gene).[14]
-
Compare the viral titers in the tissues of this compound-treated mice to those of the vehicle-treated group to determine the reduction in viral load.
-
Visualizations
The following diagrams illustrate the SARS-CoV-2 RNA capping pathway, the mechanism of action of this compound, and the experimental workflow for its evaluation.
Caption: SARS-CoV-2 RNA Capping Pathway.
Caption: this compound inhibits NSP14 by forming a stable ternary complex.
Caption: The drug discovery and evaluation workflow for this compound.
References
- 1. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2.3. SARS-CoV-2 Plaque Assay [bio-protocol.org]
- 8. Protection of K18-hACE2 Mice against SARS-CoV-2 Challenge by a Capsid Virus-like Particle-Based Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. journals.asm.org [journals.asm.org]
- 14. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
Non-covalent Inhibition of SARS-CoV-2 NSP14 by TDI-015051: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the non-covalent inhibition of the SARS-CoV-2 non-structural protein 14 (NSP14) by the first-in-class small molecule inhibitor, TDI-015051. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its characterization, offering a comprehensive resource for the scientific community engaged in antiviral drug discovery and development.
Introduction to NSP14 as an Antiviral Target
The SARS-CoV-2 NSP14 is a bifunctional enzyme crucial for viral replication and immune evasion.[1][2] It possesses a 3'-to-5' exoribonuclease (ExoN) domain, which is responsible for proofreading the viral RNA to ensure high-fidelity replication, and a C-terminal guanine-N7-methyltransferase (N7-MTase) domain.[1][2][3] The N7-MTase activity is essential for the formation of the 5' cap structure on viral messenger RNAs (mRNAs).[4][5] This cap structure is vital for protecting the viral RNA from degradation by host exonucleases, facilitating efficient translation of viral proteins, and preventing recognition by the host's innate immune system.[4][6] The critical role of the N7-MTase function in the viral life cycle makes it an attractive target for the development of antiviral therapeutics.[2][5]
This compound: A Potent and Selective Non-covalent Inhibitor
This compound is a first-in-class, orally active, non-covalent small molecule inhibitor of the SARS-CoV-2 NSP14 N7-MTase.[7][8][9] It was developed through hit-to-lead optimization of an initial high-throughput screening hit, RU-0415529.[7][9][10]
Mechanism of Action
This compound exhibits a unique inhibitory mechanism by forming a stable ternary complex with NSP14 and the reaction by-product S-adenosylhomocysteine (SAH).[7][9][10] The inhibitor binds to the SAH-stabilized cap binding pocket of the N7-MTase domain, thereby preventing the methylation of viral RNA.[8] The crystal structure of the NSP14-SAH-TDI-015051 complex has been resolved (PDB ID: 8R7B), providing detailed insights into the molecular interactions driving its potent inhibitory activity.[11][12]
Quantitative Inhibitory Data
The potency of this compound has been extensively characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Binding Affinity Data
| Parameter | Value | Assay Type | Reference |
| IC50 | ≤0.15 nM | Biochemical MTase Assay | [8] |
| Kd | 61 pM | Surface Plasmon Resonance | [7][9][10][11] |
| KD | 39 pM | Not Specified |
Table 2: Cell-Based Antiviral Activity
| Cell Line | Virus | EC50 | Reference |
| Huh-7.5 | SARS-CoV-2 | 11.4 nM | [8] |
| A549-ACE2-TMPRSS2 | SARS-CoV-2 | 64.7 nM | [8] |
| Vero E6 | SARS-CoV-2 | 11 nM | [7][9][10] |
| Primary Small Airway Epithelial Cells | SARS-CoV-2 | - | [7][9][10] |
Table 3: Activity Against Other Coronaviruses
| Virus | IC50 | Reference |
| α-hCoV-NL63 | 1.7 nM | [8] |
| α-hCoV-229E | 2.6 nM | [8] |
| β-hCoV-MERS | 3.6 nM | [8] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of this compound.
High-Throughput Screening (HTS)
The initial identification of the lead compound RU-0415529 was achieved through a high-throughput screening campaign.[7][9][10]
-
Assay Principle: A biochemical assay, such as the MTase Glo™ Methyltransferase Assay, is used to measure the activity of the NSP14 N7-MTase. This assay quantifies the amount of SAH produced during the methyltransferase reaction.
-
Procedure:
-
A large chemical library is screened at a fixed concentration (e.g., 25 µM) against the NSP14 enzyme in the presence of the substrates S-adenosylmethionine (SAM) and a cap analog (e.g., GpppA).[13]
-
The inhibition of MTase activity is measured, and compounds exceeding a certain inhibition threshold are selected as primary hits.
-
Primary hits are then subjected to dose-response analysis to confirm their activity and determine their IC50 values.
-
Biochemical MTase Activity Assay
The inhibitory potency of this compound was determined using a biochemical assay that measures the enzymatic activity of NSP14.
-
Principle: The assay quantifies the conversion of SAM to SAH, which is a direct measure of the methyltransferase activity.
-
Protocol (MTase Glo™):
-
The NSP14 enzyme is incubated with varying concentrations of the inhibitor.
-
The methyltransferase reaction is initiated by adding the substrates SAM and GpppA.
-
After a defined incubation period, a series of reagents are added to stop the reaction and convert the produced SAH into ATP.
-
The amount of ATP is then quantified using a luciferase-based luminescence readout. The light output is proportional to the SAH concentration and thus inversely proportional to the inhibitor's potency.
-
Surface Plasmon Resonance (SPR)
The binding kinetics and affinity (Kd) of this compound to NSP14 were determined using SPR.[12]
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind to and dissociate from an immobilized ligand.
-
Procedure:
-
Recombinant NSP14 is immobilized on a sensor chip.
-
A series of concentrations of this compound, in the presence of SAH, are flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 interaction model) to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (Kd).[12]
-
Cell-Based Antiviral Assays
The efficacy of this compound in inhibiting viral replication in a cellular context was evaluated using various cell lines.
-
Principle: These assays measure the ability of a compound to inhibit viral replication in host cells.
-
General Protocol:
-
Susceptible cell lines (e.g., Vero E6, Huh-7.5, A549-ACE2-TMPRSS2) are seeded in multi-well plates.
-
The cells are treated with a serial dilution of this compound.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After an incubation period, the extent of viral replication is quantified. This can be done by various methods, including:
-
TCID50 assay: Measuring the cytopathic effect (CPE) of the virus.
-
Immunofluorescence: Staining for a viral protein (e.g., Nucleocapsid protein) and quantifying the number of infected cells.
-
RT-qPCR: Quantifying the amount of viral RNA.
-
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
NSP14 Signaling and the Impact of Inhibition
NSP14 plays a central role in the viral replication cycle. Its N7-MTase activity is a key step in the production of mature, functional viral mRNAs. By inhibiting this activity, this compound disrupts the viral life cycle at a critical stage.
Inhibition of NSP14's N7-MTase activity by this compound is expected to lead to the accumulation of uncapped viral RNAs. These uncapped RNAs are more susceptible to degradation by host cellular exonucleases and can be recognized by pattern recognition receptors (PRRs) of the innate immune system, potentially triggering an antiviral immune response. Furthermore, the lack of a proper 5' cap structure would impair the translation of viral proteins, thereby halting the production of new viral particles.
Recent studies have also suggested a role for NSP14 in modulating the host cell transcriptome and activating the NF-κB signaling pathway.[4][5] While this compound directly targets the MTase activity, the downstream consequences of this inhibition on host cell signaling pathways warrant further investigation.
Conclusion
This compound represents a significant advancement in the development of novel antiviral therapies against SARS-CoV-2 and potentially other coronaviruses. Its unique non-covalent mechanism of action, high potency, and oral bioavailability make it a promising drug candidate. The detailed characterization of its inhibitory activity and the elucidation of its binding mode provide a solid foundation for further preclinical and clinical development. This technical guide serves as a comprehensive resource for researchers aiming to build upon this foundational work in the ongoing effort to combat coronavirus infections.
References
- 1. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]
- 6. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Investigating the Role of SARS-CoV-2 NSP14 with TDI-015051: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of SARS-CoV-2 has necessitated the rapid development of antiviral therapeutics. A key viral enzyme, Nonstructural Protein 14 (NSP14), has been identified as a promising drug target due to its essential roles in viral replication and immune evasion. NSP14 is a bifunctional protein, possessing both a 3'-to-5' exoribonuclease (ExoN) activity, crucial for proofreading and maintaining the fidelity of viral RNA replication, and an N7-methyltransferase (N7-MTase) activity, which is vital for capping the viral RNA. This capping process protects the viral genome from host defenses and ensures efficient translation of viral proteins. TDI-015051 is a novel, potent, and orally active small-molecule inhibitor of the NSP14 N7-MTase activity. This technical guide provides an in-depth overview of the role of NSP14, its interaction with this compound, and detailed methodologies for a range of key experimental procedures.
The Multifaceted Role of NSP14 in Viral Pathogenesis
SARS-CoV-2 NSP14 is a highly conserved protein among coronaviruses and plays a pivotal role in the viral life cycle. Its dual enzymatic functions are critical for the virus's ability to replicate accurately and evade the host's innate immune system.
-
Exoribonuclease (ExoN) Activity: The N-terminal domain of NSP14 houses the ExoN activity, which is responsible for proofreading the newly synthesized viral RNA.[1] This proofreading mechanism removes mismatched nucleotides incorporated by the RNA-dependent RNA polymerase (RdRp), thereby ensuring high-fidelity replication of the large coronavirus genome.[1][2] The fidelity conferred by NSP14 ExoN is a significant obstacle for the development of many nucleoside analog antivirals, as it can excise these therapeutic molecules from the nascent RNA strand.[1][3] The enzymatic activity of the ExoN domain is significantly enhanced by its interaction with the cofactor NSP10.[4]
-
N7-Methyltransferase (N7-MTase) Activity: The C-terminal domain of NSP14 possesses S-adenosyl methionine (SAM)-dependent guanine-N7 methyltransferase activity.[5][6] This enzymatic function is a key step in the formation of the 5' cap structure of the viral RNA. The cap-0 structure (m7GpppA-RNA) is formed by the methylation of the guanine (B1146940) nucleotide at the N7 position.[5][6] This cap structure is essential for the stability of the viral RNA, its efficient translation into viral proteins by the host ribosome, and for evading recognition by the host's innate immune sensors, which would otherwise trigger an antiviral response.[5][6]
-
Modulation of Host Cell Signaling: Beyond its enzymatic functions, NSP14 has been shown to interact with host cell proteins and modulate cellular signaling pathways. Notably, NSP14 can activate the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[7][8] This activation is mediated through an interaction with the host protein inosine-5'-monophosphate dehydrogenase 2 (IMPDH2).[7] The NSP14-induced activation of NF-κB may contribute to the inflammatory responses observed in severe COVID-19.[7]
This compound: A Potent Inhibitor of NSP14 N7-Methyltransferase
This compound is a first-in-class, non-covalent, small-molecule inhibitor that specifically targets the N7-MTase activity of SARS-CoV-2 NSP14.[9][10] It emerged from a hit-to-lead optimization of an initial screening hit, RU-0415529.[9]
Mechanism of Action: this compound exhibits a unique inhibitory mechanism. It binds to NSP14 and stabilizes the binding of the reaction byproduct, S-adenosylhomocysteine (SAH), forming a highly stable ternary complex (NSP14-SAH-TDI-015051).[9][11][12] This ternary complex effectively locks the enzyme in an inactive state, preventing the binding of the methyl donor, SAM, and subsequent methylation of the viral RNA cap.[9][12]
Quantitative Data Summary:
The following tables summarize the key quantitative data for the interaction of this compound with NSP14 and its antiviral activity.
| Parameter | Value | Assay | Reference |
| IC50 (NSP14) | ≤0.15 nM | Biochemical Assay | [13] |
| Kd | 61 pM | Surface Plasmon Resonance | [9] |
| EC50 (Huh-7.5 cells) | 11.4 nM | Cell-based Antiviral Assay | [13] |
| EC50 (A549-ACE2-TMPRSS2 cells) | 64.7 nM | Cell-based Antiviral Assay | [13] |
| EC50 (SARS-CoV-2 infection) | 11 nM | Cell-based Antiviral Assay | [9] |
Table 1: In Vitro Potency and Binding Affinity of this compound against SARS-CoV-2 NSP14.
| Virus | IC50 | Reference |
| α-hCoV-NL63 | 1.7 nM | [13] |
| α-hCoV-229E | 2.6 nM | [13] |
| β-hCoV-MERS | 3.6 nM | [13] |
Table 2: Broad-Spectrum Antiviral Activity of this compound against other Coronaviruses.
| Animal Model | Dosing | Outcome | Reference |
| K18-hACE2 transgenic mice | 150 mg/kg and 500 mg/kg (oral) | Robust reduction of viral lung burden | [12] |
| Transgenic mouse model of SARS-CoV-2 infection | Not specified | Efficacy comparable to nirmatrelvir | [8][9][14][15] |
Table 3: In Vivo Efficacy of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the investigation of NSP14 and its inhibition by this compound.
Recombinant NSP14 Protein Purification
Objective: To produce and purify recombinant SARS-CoV-2 NSP14 for use in biochemical and biophysical assays.
Materials:
-
Expression vector (e.g., pGEX6P1) containing the codon-optimized gene for SARS-CoV-2 NSP14.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 0.05% NP-40, 1 mM DTT).
-
Affinity resin (e.g., Glutathione Sepharose for GST-tagged proteins or ANTI-FLAG M2 Affinity gel for FLAG-tagged proteins).
-
Elution buffer (specific to the affinity tag).
-
Size-exclusion chromatography column.
Protocol:
-
Transform the NSP14 expression vector into the E. coli expression strain.
-
Grow the bacterial culture to an optimal density (e.g., OD600 of 0.6-0.8) and induce protein expression (e.g., with IPTG).
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the cleared lysate to the equilibrated affinity resin.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the NSP14 protein using the appropriate elution buffer. For GST-tagged proteins, the tag can be cleaved on-column with a specific protease (e.g., PreScission protease).
-
Further purify the eluted protein by size-exclusion chromatography to remove aggregates and other impurities.
-
Concentrate the purified protein and determine its concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
NSP14 N7-Methyltransferase Activity Assay (HTRF)
Objective: To measure the N7-methyltransferase activity of NSP14 and assess the inhibitory effect of compounds like this compound. This protocol is based on the EPIgeneous Methyltransferase Assay kit which detects the production of SAH.
Materials:
-
Purified recombinant NSP14.
-
S-adenosyl methionine (SAM).
-
RNA cap analog substrate (e.g., GpppA-RNA).
-
This compound or other test compounds.
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.3, 100 mM NaCl, 1 mM DTT, 2 mM MgCl2, 0.01% Tween20).
-
EPIgeneous Methyltransferase Assay kit (containing SAH-d2 conjugate and Anti-SAH-Lumi4-Tb antibody).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add purified NSP14 to the wells.
-
Initiate the enzymatic reaction by adding a mixture of SAM and the GpppA-RNA substrate. The final concentrations should be optimized, for example, 1 µM SAM and 0.7 µM GpppA-RNA.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the EPIgeneous detection buffer one.
-
Incubate for 10 minutes at room temperature.
-
Add the detection reagents: first, the SAH-d2 conjugate, followed by the Anti-SAH-Lumi4-Tb antibody.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
NSP14 Exoribonuclease Activity Assay (FRET-based)
Objective: To measure the 3'-to-5' exoribonuclease activity of NSP14.
Materials:
-
Purified recombinant NSP14 and NSP10.
-
FRET-labeled dsRNA substrate (a dsRNA with a fluorophore on one end and a quencher on the other, designed with a 3' mismatch to initiate cleavage).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM MgCl2, 2 mM DTT).
-
96-well black plates.
-
Fluorescence plate reader.
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the FRET-labeled dsRNA substrate (e.g., 1 µM).
-
Add purified NSP14 (e.g., 100 nM) and NSP10 (e.g., 300 nM) to the wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 490 nm and emission at 520 nm).
-
The increase in fluorescence signal corresponds to the separation of the fluorophore and quencher due to the exonucleolytic cleavage of the dsRNA substrate.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence increase.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of this compound to NSP14.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Purified, biotinylated NSP14.
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
This compound.
-
SAH.
Protocol:
-
Immobilize the biotinylated NSP14 onto a streptavidin-coated sensor chip surface.
-
Prepare a series of dilutions of this compound in running buffer containing a constant concentration of SAH (e.g., 10 µM) to facilitate the formation of the ternary complex.
-
Inject the this compound dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases of the binding event.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Perform a global fit of the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Cell-Based Antiviral Assay (CPE Reduction)
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2-induced cytopathic effect (CPE) in a cell culture model.
Materials:
-
Vero E6 cells.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
SARS-CoV-2 viral stock of known titer.
-
This compound.
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Luminometer.
Protocol:
-
Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), leaving some wells uninfected as controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (e.g., 72 hours).
-
At the end of the incubation period, add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and virus-only controls.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualization of Key Pathways and Workflows
NSP14-Mediated NF-κB Signaling Pathway
Caption: NSP14 interacts with host IMPDH2 to activate the NF-κB signaling pathway.
This compound Inhibition Mechanism
Caption: this compound forms a stable ternary complex with NSP14 and SAH, blocking SAM binding.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for the screening and identification of NSP14 inhibitors.
Conclusion
SARS-CoV-2 NSP14 is a critical enzyme for viral replication and a high-priority target for antiviral drug development. Its dual enzymatic functions in RNA proofreading and cap methylation are essential for the virus. This compound has emerged as a potent and selective inhibitor of the NSP14 N7-methyltransferase activity, demonstrating a novel mechanism of action and promising in vitro and in vivo efficacy. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate NSP14 and develop next-generation antiviral therapies targeting this key viral protein. The continued exploration of NSP14 biology and the development of inhibitors like this compound are crucial for our preparedness against current and future coronavirus threats.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]
- 6. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation. | Sigma-Aldrich [merckmillipore.com]
- 7. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Post-exposure protection of SARS-CoV-2 lethal infected K18-hACE2 transgenic mice by neutralizing human monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A fast, efficient, and scalable method for purifying recombinant SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
The global challenge presented by coronaviruses, particularly SARS-CoV-2, has underscored the urgent need for novel antiviral therapeutics targeting conserved viral machinery. The viral nonstructural protein 14 (NSP14), a bifunctional enzyme with guanine-N7 methyltransferase (MTase) and exoribonuclease activities, is essential for the viral RNA capping process. This process is critical for viral replication, translation, and evasion of the host's innate immune system. TDI-015051 has emerged as a first-in-class, orally active, non-covalent small-molecule inhibitor that potently and specifically targets the MTase function of SARS-CoV-2 NSP14.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and its application as a tool for researchers in virology and drug development.
Introduction to the Coronavirus Replication Cycle and the Role of NSP14
Coronaviruses are enveloped, positive-sense, single-stranded RNA viruses.[3] Their replication cycle is a complex process that occurs within the cytoplasm of the host cell and relies heavily on a viral multi-protein replication and transcription complex (RTC).[6][7]
A key function of the RTC is the synthesis and modification of viral RNA. To ensure its stability and efficient translation into viral proteins, and to avoid detection by the host innate immune system, the viral RNA must be "capped" at its 5' end.[8] This capping process involves the methylation of a guanosine (B1672433) nucleotide. In SARS-CoV-2, this crucial step is performed by the N7-methyltransferase domain of NSP14.[1][9] By targeting this conserved enzymatic activity, it is possible to disrupt the viral life cycle, making NSP14 a prime target for antiviral drug development.[8]
This compound: Mechanism of Action
This compound was identified through the optimization of a high-throughput screening hit, RU-0415529.[1][3][10] It acts as a potent inhibitor of the NSP14 MTase by employing a unique mechanism. Instead of competing directly with the methyl donor, S-adenosylmethionine (SAM), this compound binds to a novel pocket on the NSP14 enzyme that is stabilized by the presence of the reaction byproduct, S-adenosylhomocysteine (SAH).[2][3] This results in the formation of a highly stable ternary complex consisting of NSP14, SAH, and this compound, which effectively locks the enzyme in an inactive state and prevents the transfer of a methyl group to the viral RNA cap.[3][4] This inhibition of RNA methylation ultimately halts viral replication.[2]
Quantitative Efficacy Data
This compound demonstrates potent activity across biochemical, cellular, and in vivo models. Its efficacy is not limited to SARS-CoV-2, showing broad-spectrum potential against other coronaviruses.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Target/System | Reference |
|---|---|---|---|
| IC₅₀ | ≤0.15 nM | SARS-CoV-2 NSP14 Enzyme | [2][11] |
| K_d_ | 61 pM | SARS-CoV-2 NSP14 | [1][3][10] |
| K_d_ | 39 pM | SARS-CoV-2 NSP14 | |
Table 2: Cellular Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀ | Reference |
|---|---|---|---|
| SARS-CoV-2 | General Cell System | 11 nM | [1][3] |
| SARS-CoV-2 | Huh-7.5 | 11.4 nM | [2][11] |
| SARS-CoV-2 | A549-ACE2-TMPRSS2 | 64.7 nM | [2][11] |
| α-hCoV-NL63 | - | 1.7 nM (IC₅₀) | [2][11] |
| α-hCoV-229E | - | 2.6 nM (IC₅₀) | [2][11] |
| β-hCoV-MERS | - | 3.6 nM (IC₅₀) |[2][11] |
In vivo studies using a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection have shown that this compound inhibits viral replication with an efficacy comparable to the FDA-approved antiviral, nirmatrelvir.[1][3][10]
Experimental Protocols
The following are generalized protocols based on published methodologies for evaluating this compound. Researchers should optimize these based on their specific laboratory conditions and reagents.
Protocol 4.1: In Vitro NSP14 Methyltransferase (MTase) Inhibition Assay
This protocol is based on a luminescence-based assay (e.g., MTase-Glo™) that measures the formation of SAH.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100).
-
Reconstitute recombinant SARS-CoV-2 NSP14 protein to a working concentration (e.g., 0-32 nM).[10]
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Prepare substrates: S-adenosylmethionine (SAM) and a cap analogue substrate (e.g., GpppA) at near-saturating concentrations (e.g., 10 µM each).[10]
-
-
Assay Procedure:
-
In a 384-well plate, add this compound dilutions or vehicle control (DMSO).
-
Add the NSP14 enzyme and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the SAM and GpppA substrate mix.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and detect the amount of SAH produced according to the MTase-Glo™ manufacturer's instructions.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.
-
Protocol 4.2: Cell-Based SARS-CoV-2 Antiviral Assay
This protocol measures the ability of this compound to inhibit viral replication in cultured cells.
-
Cell Culture:
-
Infection and Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the growth medium from the cells and infect with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the this compound dilutions or controls (e.g., remdesivir (B604916) as a positive control, DMSO as a negative control).[10][12]
-
-
Incubation:
-
Endpoint Measurement:
-
TCID₅₀ Assay: Quantify the viral titer in the supernatant from each well by performing serial dilutions onto fresh cells and monitoring for CPE.[12]
-
Plaque Assay: Perform a plaque reduction neutralization test (PRNT) to quantify infectious virus particles.
-
Reporter Virus: If using a reporter virus (e.g., expressing luciferase or a fluorescent protein), measure the signal as a proxy for viral replication.
-
-
Data Analysis:
-
Calculate the EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%, using a dose-response curve.
-
Concurrently, perform a cytotoxicity assay (e.g., CCK-8 or MTT) to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
Protocol 4.3: In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model
This protocol outlines a study to assess the in vivo antiviral activity of this compound.
-
Animal Model:
-
Use K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection and develop lung pathology.[8] All procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Acclimatization and Dosing:
-
Acclimatize animals for several days before the study begins.
-
Prepare this compound in a suitable vehicle for oral administration (e.g., a PEG400-based solution).[8]
-
Administer this compound or vehicle control via oral gavage (PO) at desired doses (e.g., 150 mg/kg or 500 mg/kg).[8] Dosing can be prophylactic (before infection) or therapeutic (after infection).
-
-
Infection:
-
Lightly anesthetize the mice and intranasally infect them with a specified dose of SARS-CoV-2.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for weight loss and clinical signs of disease.
-
At a predetermined endpoint (e.g., day 4 post-infection), euthanize the animals.[8]
-
Collect lung tissue for viral load quantification and histopathological analysis.
-
-
Data Analysis:
-
Quantify the viral load in the lung homogenates using a TCID₅₀ or qPCR assay.[8]
-
Compare the lung viral titers between the treated and vehicle control groups to determine the extent of inhibition.
-
Analyze histopathology slides for changes in lung lesions and inflammation.
-
Applications in Coronavirus Research
This compound is not only a promising therapeutic candidate but also a valuable chemical probe for basic research. Its applications include:
-
Dissecting the Viral Replication Cycle: As a highly specific inhibitor, it allows researchers to precisely determine the consequences of blocking NSP14 MTase activity on viral RNA synthesis, stability, and translation.
-
Studying Innate Immunity: By preventing RNA capping, this compound can be used to study how uncapped viral RNA is recognized by host pattern recognition receptors and triggers an innate immune response.
-
Investigating Antiviral Resistance: Serial passaging of coronaviruses in the presence of this compound can be used to select for and identify resistance mutations, providing insight into the genetic plasticity of NSP14.[12]
-
Validating NSP14 as a Broad-Spectrum Target: Its activity against multiple coronaviruses supports the development of pan-coronavirus inhibitors targeting the NSP14 MTase domain.[2]
Conclusion
This compound represents a significant advancement in the field of coronavirus antivirals. Its novel mechanism of action, high potency, and oral bioavailability make it a compelling candidate for further development. For researchers, it serves as an indispensable tool to explore the fundamental biology of coronavirus replication and host-virus interactions, paving the way for the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. [vivo.weill.cornell.edu]
- 6. Coronaviruses: An Overview of Their Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coronavirus biology and replication: implications for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of TDI-015051, a SARS-CoV-2 NSP14 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-015051 is a potent and orally active inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), a key enzyme involved in viral RNA capping and replication.[1][2] Specifically, this compound targets the guanine-N7 methyltransferase (MTase) activity of NSP14, which is crucial for the stability and translation of viral RNA, as well as for evading the host's innate immune response. By binding to the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket, this compound effectively inhibits viral RNA methylation.[1][2] This document provides detailed protocols for in vitro assays to evaluate the antiviral activity of this compound against SARS-CoV-2.
Mechanism of Action
This compound is a first-in-class, non-covalent small-molecule inhibitor of the viral guanine-N7 methyltransferase (MTase) activity of NSP14.[3] The enzyme NSP14 is responsible for the N7-methylation of the guanosine (B1672433) cap at the 5' end of the viral RNA. This capping process is essential for the virus to protect its RNA from host defenses and to ensure efficient translation of viral proteins. This compound acts by forming a unique ternary complex with NSP14 and S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.[3][4][5] This complex stabilizes the binding of this compound to the enzyme, effectively blocking its methyltransferase function and thereby inhibiting viral replication.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against SARS-CoV-2 and other coronaviruses.
| Parameter | Value | Cell Line | Virus |
| IC₅₀ | ≤0.15 nM | - | SARS-CoV-2 NSP14 |
| EC₅₀ | 11.4 nM | Huh-7.5 | SARS-CoV-2 |
| EC₅₀ | 64.7 nM | A549-ACE2-TMPRSS2 | SARS-CoV-2 |
| IC₅₀ | 1.7 nM | - | α-hCoV-NL63 |
| IC₅₀ | 2.6 nM | - | α-hCoV-229E |
| IC₅₀ | 3.6 nM | - | β-hCoV-MERS |
Data sourced from MedchemExpress.[1][2]
Experimental Protocols
This section provides detailed protocols for two common in vitro assays to determine the antiviral activity of this compound: a Pseudovirus Neutralization Assay and a Plaque Reduction Neutralization Test (PRNT).
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay utilizes a replication-defective pseudovirus expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase) to quantify viral entry into susceptible cells. It is a safer alternative to using live virus and can be performed in a Biosafety Level 2 (BSL-2) laboratory.
Materials:
-
HEK293T cells stably expressing human ACE2 (hACE2-HEK293T)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
SARS-CoV-2 pseudovirus (e.g., lentiviral vector with Spike protein and luciferase reporter)
-
This compound
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: The day before the assay, seed hACE2-HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO₂.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in DMEM. The final concentrations should typically range from 0.1 nM to 10 µM. Include a "no drug" (vehicle control) and "no virus" (cell control) wells.
-
Virus Incubation: In a separate plate, mix 50 µL of each this compound dilution with 50 µL of SARS-CoV-2 pseudovirus suspension. Incubate the mixture for 1 hour at 37°C.
-
Infection: After the 1-hour incubation, remove the media from the seeded cells and add 100 µL of the this compound/pseudovirus mixture to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Luciferase Assay: After incubation, measure the luciferase activity in each well according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the 50% effective concentration (EC₅₀) by fitting the data to a dose-response curve using appropriate software.
Plaque Reduction Neutralization Test (PRNT)
This "gold standard" assay measures the ability of a compound to inhibit the formation of viral plaques in a monolayer of susceptible cells. This assay requires handling of infectious SARS-CoV-2 and must be performed in a Biosafety Level 3 (BSL-3) laboratory.
Materials:
-
Vero E6 cells
-
MEM supplemented with 2% FBS and 1% penicillin-streptomycin
-
Infectious SARS-CoV-2 virus stock
-
This compound
-
6-well or 12-well cell culture plates
-
Semi-solid overlay (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Formalin for fixation
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of SARS-CoV-2 virus suspension (adjusted to produce ~100 plaques per well). Incubate the mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the Vero E6 cell monolayers and inoculate with the this compound/virus mixtures. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After adsorption, remove the inoculum and add 2-3 mL of the semi-solid overlay to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.
-
Fixation and Staining: Fix the cells with formalin for at least 1 hour. After fixation, remove the overlay and stain the cell monolayer with crystal violet solution. Gently wash with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control wells. The 50% plaque reduction neutralization titer (PRNT₅₀) is the reciprocal of the highest dilution that results in a ≥50% reduction in the number of plaques.
Conclusion
This compound represents a promising novel therapeutic candidate against SARS-CoV-2 by targeting the essential NSP14 methyltransferase. The provided in vitro assay protocols offer robust and standardized methods for evaluating the antiviral efficacy of this compound and other potential NSP14 inhibitors. These assays are critical for the preclinical development of new antiviral agents to combat the ongoing COVID-19 pandemic and future coronavirus outbreaks.
References
- 1. genemedi.net [genemedi.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]
- 4. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 5. berthold.com [berthold.com]
Application Notes and Protocols for TDI-015051 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-015051 is a potent and orally active inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), which functions as a guanine-N7 methyltransferase.[1][2][3] This enzyme is crucial for viral RNA capping, a process essential for viral replication and evasion of the host immune system.[1][3][4] By targeting NSP14, this compound effectively blocks viral RNA methylation and subsequent viral replication.[1][2] This document provides detailed protocols for utilizing this compound in cell culture-based antiviral and cytotoxicity assays.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxic potential of this compound in various cell lines.
| Parameter | Value | Cell Line | Virus/Assay | Reference |
| IC50 | ≤0.15 nM | - | SARS-CoV-2 NSP14 (biochemical assay) | [2] |
| Kd | 61 pM | - | SARS-CoV-2 NSP14 | [1][3] |
| EC50 | 11.4 nM | Huh-7.5 | SARS-CoV-2 | [2] |
| EC50 | 64.7 nM | A549-ACE2-TMPRSS2 | SARS-CoV-2 | [2] |
| IC50 | 1.7 nM | - | α-hCoV-NL63 | [2] |
| IC50 | 2.6 nM | - | α-hCoV-229E | [2] |
| IC50 | 3.6 nM | - | β-hCoV-MERS | [2] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the SARS-CoV-2 NSP14 methyltransferase. This viral enzyme is responsible for transferring a methyl group to the 5' cap structure of viral RNA. This capping process is critical for the stability of the viral RNA, its efficient translation into viral proteins, and for evading recognition by the host's innate immune system. This compound binds to the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket of NSP14, preventing the methylation of viral RNA and thereby halting viral replication.[1][2]
Experimental Protocols
The following are detailed protocols for cell culture maintenance, antiviral activity assays, and cytotoxicity testing relevant to this compound experiments. All procedures involving live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.
Cell Line Maintenance
a) Huh-7.5 Cells
-
Source: Derived from the human hepatocellular carcinoma cell line Huh-7.[5][6]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.2% sodium bicarbonate.[7]
-
Passaging: Passage cells when they reach 70-80% confluency.[5][8] Use 0.25% trypsin-EDTA for detachment.[6] Split cells at a ratio of 1:8 to 1:12.[6]
-
Incubation: 37°C, 5% CO₂.[7]
b) A549-ACE2-TMPRSS2 Cells
-
Description: Human lung alveolar carcinoma cells (A549) engineered to stably express human Angiotensin-Converting Enzyme 2 (ACE2) and Transmembrane Protease, Serine 2 (TMPRSS2), the primary receptors for SARS-CoV-2 entry.[9][10][11]
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin. Puromycin (1 µg/mL) may be included to maintain selection for ACE2 and TMPRSS2 expression.[11]
-
Passaging: Passage when cells are near confluency. Use 0.25% trypsin-EDTA for detachment.
-
Incubation: 37°C, 5% CO₂.[9]
c) Vero E6 Cells
-
Source: Kidney epithelial cells from an African green monkey.[12][13]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS. For antiviral assays, the FBS concentration is often reduced to 2%.[14]
-
Passaging: Passage cells at or near confluency. Rinse with a solution of 0.25% (w/v) Trypsin- 0.53 mM EDTA before adding the final volume for detachment.[12]
-
Incubation: 37°C, 5% CO₂.[12]
Antiviral Activity Assay (EC50 Determination)
This protocol is a general guideline for a cytopathic effect (CPE) reduction assay or a plaque reduction assay.
Protocol Steps:
-
Cell Seeding: The day before the assay, seed the chosen cell line (e.g., Vero E6, A549-ACE2-TMPRSS2, or Huh-7.5) into 96-well plates to achieve 85-95% confluency on the day of infection.[15] For Vero E6, a density of approximately 1 x 104 cells/well is often used.[15]
-
Compound Preparation: Prepare a series of 2-fold or half-log10 serial dilutions of this compound in the appropriate cell culture medium.[14][15]
-
Virus Inoculation: On the day of the assay, remove the culture medium from the cells and infect them with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). The optimal MOI should be determined empirically for each cell line and virus stock.
-
Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound.[15] Include "virus only" (no drug) and "cells only" (no virus, no drug) controls.[14]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).[16]
-
Quantification of Antiviral Effect:
-
CPE Reduction Assay: Assess cell viability using a method such as neutral red uptake or MTS assay.[14][16]
-
Plaque Reduction Assay: For this assay, after the adsorption period, an overlay medium (e.g., containing Avicel or carboxymethyl cellulose) with the drug dilutions is added to restrict virus spread to adjacent cells.[15][17] After incubation, cells are fixed and stained (e.g., with crystal violet or an antibody against a viral protein) to visualize and count plaques.[15]
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that inhibits viral replication by 50% compared to the virus control. This is typically determined using non-linear regression analysis.
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.[18] This assay is run in parallel with the antiviral assay, using uninfected cells.[19][20]
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as for the antiviral assay.[16]
-
Compound Addition: Add the same serial dilutions of this compound to the uninfected cells. Include a "cells only" control with no compound.[16]
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).[16]
-
Cell Viability Assessment: Use a standard cell viability assay, such as MTS, MTT, or CellTiter-Glo, to measure the metabolic activity of the cells.[16][19]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.[16][18] The therapeutic index (or selectivity index, SI) can then be calculated as the ratio of CC50 to EC50.[14][18] A higher SI value indicates a more favorable safety profile for the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Viral Load Analysis of Hepatitis C Virus in Huh7.5 Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. A Newly Engineered A549 Cell Line Expressing ACE2 and TMPRSS2 Is Highly Permissive to SARS-CoV-2, Including the Delta and Omicron Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vero E6 | PDF | Cell Culture | Atcc (Company) [scribd.com]
- 13. Vero E6 Cells [cytion.com]
- 14. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 15. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 20. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
TDI-015051 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-015051 is a potent, first-in-class, non-covalent inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), a key viral enzyme with guanine-N7 methyltransferase (MTase) activity.[1][2] This enzyme is crucial for viral RNA capping, a process essential for viral replication and evasion of the host's innate immune system.[3] By targeting NSP14, this compound effectively blocks viral RNA methylation and subsequent viral replication.[4] These application notes provide detailed information on the solubility of this compound in DMSO and cell culture media, along with protocols for its use in in vitro cell-based assays.
Data Presentation
Solubility and Stability
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions of small molecules for use in biological assays. The stability of this compound in DMSO is dependent on the storage temperature. For use in cell culture, a concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in the desired cell culture medium. It is critical to ensure the final concentration of DMSO in the cell culture medium is kept low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 20 mg/mL | Sigma-Aldrich |
| Storage of Powder | -20°C for up to 3 years | MCE |
| Storage of Stock Solution in DMSO | -80°C for up to 6 months | MCE |
| -20°C for up to 1 month | MCE |
Biological Activity
This compound has demonstrated potent antiviral activity in various cell lines. The half-maximal effective concentration (EC50) values highlight its efficacy in inhibiting SARS-CoV-2 replication.
| Cell Line | EC50 | Source |
| Huh-7.5 | 11.4 nM | [4] |
| A549-ACE2-TMPRSS2 | 64.7 nM | [4] |
| Vero E6 | EC90 of 300 nM in a cell-based antiviral assay | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 471.5 g/mol )
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound. For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 471.5 g/mol = 4.715 mg
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in a typical 96-well plate format.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line being used (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes
-
96-well cell culture plates with seeded cells
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in medium (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
Perform serial dilutions from the intermediate dilution to achieve the desired final concentrations for your experiment. Ensure that the final DMSO concentration remains below 0.1%. To maintain a constant DMSO concentration across all wells, it is recommended to prepare a dilution series of the compound in DMSO first, and then dilute each of these into the final culture medium at the same ratio (e.g., 1:1000).
-
Add the final working solutions to the wells of the 96-well plate containing the cells. For example, if the final volume in each well is 100 µL, add the appropriate volume of the working solution.
-
Include appropriate controls:
-
Vehicle Control: Treat cells with cell culture medium containing the same final concentration of DMSO as the treated wells.
-
Untreated Control: Treat cells with cell culture medium only.
-
-
Incubate the plates for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with the desired downstream analysis (e.g., cytotoxicity assay, viral titer measurement, gene expression analysis).
Mandatory Visualizations
Signaling Pathway of SARS-CoV-2 NSP14 and Inhibition by this compound
Caption: Mechanism of action of this compound on SARS-CoV-2 NSP14.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for a typical cell-based assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Safe and Accessible Cell-Based Spike–ACE2 Binding Assay for Evaluating SARS-CoV-2 Neutralization Activity in Biological Samples Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TDI-015051 for Antiviral Research in Vero E6 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-015051 is a potent, orally active, non-covalent small-molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), a crucial enzyme involved in viral RNA capping.[1][2][3] Specifically, this compound targets the guanine-N7 methyltransferase (MTase) activity of NSP14.[2] By forming a unique ternary complex with NSP14 and S-adenosylhomocysteine (SAH), this compound effectively blocks viral RNA methylation, a process essential for viral replication and evasion of the host immune response.[1][2] This novel mechanism of action makes this compound a valuable tool for research and a promising candidate for antiviral therapeutic development against SARS-CoV-2 and other coronaviruses.[1][2]
Vero E6 cells, derived from the kidney of an African green monkey, are highly susceptible to a wide range of viruses, including SARS-CoV-2.[4] Their deficiency in interferon production makes them an ideal and widely used cell line for viral replication studies and antiviral screening assays.[4] These application notes provide a recommended concentration range for this compound in Vero E6 cells and detailed protocols for its use in antiviral assays.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against SARS-CoV-2 in various cell lines. While a single optimal concentration for Vero E6 cells is not universally established, an EC90 value has been determined, providing a strong basis for experimental design.
| Parameter | Cell Line | Value | Reference |
| IC50 | SARS-CoV-2 NSP14 (biochemical assay) | ≤0.15 nM | [1] |
| Kd | SARS-CoV-2 NSP14 | 61 pM | [2] |
| EC50 | Huh-7.5 | 11.4 nM | [1] |
| EC50 | A549-ACE2-TMPRSS2 | 64.7 nM | [1] |
| EC90 | Vero E6 | 300 nM | [5] |
Note: The half-maximal effective concentration (EC50) and 90% maximal effective concentration (EC90) values can vary depending on the specific experimental conditions, such as the multiplicity of infection (MOI) and the assay readout. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Recommended Concentration for Vero E6 Cells
Based on the available data, a starting concentration range of 1 nM to 1000 nM is recommended for dose-response studies of this compound in Vero E6 cells. The reported EC90 of 300 nM in a Vero E6-based antiviral assay serves as a key reference point.[5] A typical dose-response experiment would include serial dilutions within this range to determine the EC50 and EC90 values under your specific assay conditions.
Signaling Pathway and Mechanism of Action
This compound inhibits the methyltransferase function of the viral NSP14 protein. This action is critical as the RNA cap is essential for the stability of the viral RNA, its translation into viral proteins, and the evasion of the host's innate immune system. The diagram below illustrates this mechanism.
References
Application Notes and Protocols for TDI-015051 in Huh-7.5 and A549-ACE2 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-015051 is a potent and orally active small-molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), a key enzyme involved in viral RNA methylation and replication.[1][2][3][4] By targeting the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket of NSP14, this compound effectively blocks viral replication, demonstrating significant anti-infectious activity in both in vitro and in vivo models.[1][2][5] These application notes provide detailed protocols for utilizing this compound in two commonly used cell lines for virology research: Huh-7.5, a human hepatoma cell line highly permissive to hepatitis C virus and other viruses, and A549-ACE2, a human lung carcinoma cell line engineered to express the ACE2 receptor, making it susceptible to SARS-CoV-2 entry.[6][7][8][9][10]
Mechanism of Action of this compound
This compound acts as a first-in-class non-covalent inhibitor of the guanine-N7 methyltransferase (MTase) activity of NSP14.[3][11] The inhibition is achieved through the formation of a stable ternary complex with NSP14 and its endogenous ligand, S-adenosylhomocysteine (SAH).[3][5][11] This action prevents the methylation of the viral RNA cap, a critical step for viral RNA stability, translation, and evasion of the host's innate immune system. The disruption of this process ultimately leads to the potent inhibition of viral replication.[1][2]
Figure 1: Mechanism of this compound Inhibition of SARS-CoV-2 NSP14.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in Huh-7.5 and A549-ACE2 cell lines.
| Parameter | Huh-7.5 Cells | A549-ACE2-TMPRSS2 Cells | Reference |
| EC50 (SARS-CoV-2) | 11.4 nM | 64.7 nM | [1][2] |
| IC50 (NSP14) | ≤0.15 nM | Not Applicable | [1][2] |
| CC50 | >10 µM | Not Specified | [12] |
Experimental Protocols
Cell Culture Protocols
1.1. Huh-7.5 Cell Culture
The Huh-7.5 cell line is a derivative of the Huh-7 human hepatoma cell line and is highly permissive for the replication of several viruses.[6]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency.[6][13]
-
Aspirate the growth medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[14]
-
Neutralize the trypsin with an equal volume of complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 3-5 minutes.[6][13]
-
Resuspend the cell pellet in fresh growth medium and re-seed into new culture flasks at a split ratio of 1:8 to 1:12.[14]
-
1.2. A549-ACE2 Cell Culture
A549 cells are human lung carcinoma cells. For SARS-CoV-2 research, they are engineered to stably express Angiotensin-Converting Enzyme 2 (ACE2) and often Transmembrane Protease, Serine 2 (TMPRSS2), which are critical for viral entry.[7][8][9][10]
-
Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., Puromycin and/or Hygromycin, depending on the specific cell line).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach approximately 70-90% confluency.
-
Follow the same procedure as for Huh-7.5 cells, using 0.05% Trypsin-EDTA for detachment.
-
Reseed cells at a concentration of 5x10^5 to 1x10^6 cells per T75 flask.[15]
-
Figure 2: General Cell Subculturing Workflow.
Cytotoxicity Assay Protocol
This protocol is to determine the cytotoxic effects of this compound on Huh-7.5 and A549-ACE2 cells. A common method is the MTT assay, which measures cell metabolic activity.[16]
-
Materials:
-
Huh-7.5 or A549-ACE2 cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form in viable cells.[16]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
-
SARS-CoV-2 Pseudovirus Entry Assay Protocol
This assay is used to determine the efficacy of this compound in inhibiting SARS-CoV-2 entry into A549-ACE2 cells using a safe, replication-deficient pseudovirus system.[17][18][19]
-
Materials:
-
A549-ACE2 cells
-
96-well cell culture plates
-
SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., Luciferase or GFP)
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
Luciferase assay reagent (if using a luciferase reporter)
-
-
Procedure:
-
Seed A549-ACE2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
In a separate plate, pre-incubate the pseudovirus with the serially diluted this compound for 1 hour at 37°C.[17]
-
Remove the medium from the cells and add the pseudovirus-inhibitor mixture.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
If using a GFP reporter, visualize and quantify the GFP-positive cells using fluorescence microscopy or flow cytometry.
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of viral entry relative to the virus-only control and determine the EC50 (50% effective concentration).
-
Figure 3: SARS-CoV-2 Pseudovirus Entry Assay Workflow.
General Recommendations for Using Small Molecule Inhibitors
-
Stock Solutions: Prepare high-concentration stock solutions of this compound in anhydrous DMSO (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[20]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[20]
-
Dose-Response Experiments: Always perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line and assay.[20]
-
Controls: Include appropriate controls in all experiments, such as vehicle-only controls (cells treated with the same amount of solvent used to deliver the inhibitor), no-treatment controls, and positive controls (if available).[21]
-
Stability: Be aware that the stability of small molecule inhibitors can vary in cell culture media. For long-term experiments, it may be necessary to replenish the inhibitor-containing medium.[20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase [ideas.repec.org]
- 4. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. [vivo.weill.cornell.edu]
- 5. rcsb.org [rcsb.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. A Newly Engineered A549 Cell Line Expressing ACE2 and TMPRSS2 Is Highly Permissive to SARS-CoV-2, Including the Delta and Omicron Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Newly Engineered A549 Cell Line Expressing ACE2 and TMPRSS2 Is Highly Permissive to SARS-CoV-2, Including the Delta and Omicron Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. nanopartikel.info [nanopartikel.info]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. berthold.com [berthold.com]
- 19. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with TDI-015051 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-015051 is a first-in-class, orally active, non-covalent small-molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14) N7-methyltransferase (MTase).[1][2][3] By forming a unique ternary complex with S-adenosylhomocysteine (SAH) and NSP14, this compound effectively inhibits viral RNA methylation and subsequent viral replication.[4][5][6] Preclinical studies in mouse models of SARS-CoV-2 infection have demonstrated its potent antiviral activity, with efficacy comparable to the FDA-approved antiviral, nirmatrelvir.[4][5][6] These application notes provide detailed protocols and experimental design considerations for the in vivo evaluation of this compound in mouse models of SARS-CoV-2 infection.
Mechanism of Action: Inhibition of Viral RNA Capping
This compound targets a critical step in the SARS-CoV-2 life cycle: the capping of viral RNA. The NSP14 protein's N7-methyltransferase activity is essential for the formation of the 5'-cap structure on viral mRNAs. This cap serves to protect the viral RNA from degradation, facilitate its translation into viral proteins, and help the virus evade the host's innate immune system. By inhibiting this methyltransferase activity, this compound disrupts these processes, leading to a significant reduction in viral replication.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound against SARS-CoV-2
| Cell Line | EC50 (nM) |
| Huh-7.5 | 11.4[1][2][3] |
| A549-ACE2-TMPRSS2 | 64.7[1][2][3] |
Table 2: In Vivo Efficacy of this compound in K18-hACE2 Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Viral Titer in Lungs (log10 TCID50/g) at Day 4 Post-Infection |
| Vehicle Control | N/A | Oral Gavage | High |
| This compound | 150 | Oral Gavage | Significantly Reduced[7] |
| This compound | 500 | Oral Gavage | Significantly Reduced[7] |
| Nirmatrelvir | Not Specified | Not Specified | Significantly Reduced[4][5][6] |
Table 3: Pharmacokinetic Profile of this compound in CD-1 Mice (Uninfected)
| Dose (mg/kg) | Administration Route | Time Point | Plasma Concentration |
| 150 | Oral Gavage | Up to 12 hours | Maintained above EC90 (300 nM)[7] |
| 500 | Oral Gavage | Up to 12 hours | Maintained above EC90 (300 nM)[7] |
Experimental Protocols
In Vivo Efficacy Study in K18-hACE2 Mouse Model of SARS-CoV-2 Infection
This protocol describes a typical in vivo efficacy study to evaluate this compound in the K18-hACE2 transgenic mouse model, which expresses human ACE2 and is susceptible to SARS-CoV-2 infection.
Materials:
-
Animals: 8- to 12-week-old K18-hACE2 transgenic mice.
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Test Article: this compound.
-
Vehicle: PEG400-based solution.
-
Anesthetic: Isoflurane or other appropriate anesthetic.
-
Equipment: Oral gavage needles, biosafety cabinet (BSL-3), microcentrifuge tubes, tissue homogenizer, 96-well plates, cell culture incubator.
-
Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, Vero E6 cells, crystal violet solution.
Procedure:
-
Animal Acclimatization: Acclimatize K18-hACE2 mice to the facility for at least 7 days prior to the experiment.
-
This compound Formulation: Prepare a solution of this compound in a PEG400-based vehicle suitable for oral gavage. The final concentration should be calculated based on the desired dose and a dosing volume of approximately 10 mL/kg.
-
Infection: Anesthetize mice and intranasally infect with a predetermined dose of SARS-CoV-2 (e.g., 10^3 to 10^4 PFU) in a volume of 20-50 µL.
-
Treatment Administration: Administer this compound (150 or 500 mg/kg) or vehicle control via oral gavage. The timing of administration can be prophylactic (before infection) or therapeutic (after infection). A typical therapeutic regimen would start 4-12 hours post-infection and continue once or twice daily.
-
Monitoring: Monitor the animals daily for weight loss and clinical signs of disease.
-
Endpoint and Tissue Collection: At day 4 post-infection, euthanize the mice. Aseptically collect the lungs for viral load determination.
-
Viral Load Quantification (TCID50 Assay): a. Homogenize a weighed portion of the lung tissue in a fixed volume of cell culture medium. b. Clarify the homogenate by centrifugation. c. Perform serial 10-fold dilutions of the supernatant. d. Infect confluent monolayers of Vero E6 cells in a 96-well plate with the dilutions. e. Incubate for 3-5 days and observe for cytopathic effect (CPE). f. Calculate the 50% tissue culture infectious dose (TCID50) per gram of tissue using the Reed-Muench method.
Pharmacokinetic Study in Mice
This protocol outlines a basic pharmacokinetic study to determine the plasma exposure of this compound in mice.
Materials:
-
Animals: CD-1 or C57BL/6 mice.
-
Test Article: this compound formulated for oral gavage.
-
Equipment: Oral gavage needles, blood collection tubes (e.g., EDTA-coated), centrifuge.
-
Analytical Method: A validated LC-MS/MS method for the quantification of this compound in plasma.
Procedure:
-
Dosing: Administer a single dose of this compound via oral gavage.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
This compound is a promising antiviral candidate for the treatment of COVID-19. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further evaluate its efficacy and pharmacokinetic properties. Adherence to appropriate biosafety and animal welfare guidelines is paramount when conducting such research.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Biochemical Assays for Measuring NSP14 Inhibition by TDI-015051: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for conducting biochemical assays to measure the inhibition of SARS-CoV-2 non-structural protein 14 (NSP14) by the potent inhibitor, TDI-015051. NSP14 is a crucial bifunctional viral enzyme possessing both N7-methyltransferase (MTase) and 3'-5' exoribonuclease (ExoN) activities, both of which are essential for viral replication and immune evasion. This compound is a first-in-class, non-covalent small molecule inhibitor that specifically targets the MTase activity of NSP14.[1] This document outlines the methodologies for key in vitro experiments to characterize the inhibitory potential of this compound and similar compounds.
Introduction to NSP14 and this compound
The SARS-CoV-2 NSP14 is a critical enzyme for the virus's life cycle. Its MTase domain is responsible for capping the 5' end of the viral RNA, a modification necessary for RNA stability, translation, and evasion of the host's innate immune system.[2][3] The ExoN domain acts as a proofreading mechanism, ensuring the fidelity of viral RNA replication.[4][5] Given its essential roles, NSP14 is a prime target for antiviral drug development.
This compound has emerged as a highly potent and specific inhibitor of the NSP14 MTase function.[6][7] It acts by forming a unique ternary complex with NSP14 and S-adenosylhomocysteine (SAH), the product of the methylation reaction.[1] This mechanism leads to potent inhibition of viral RNA methylation and subsequent viral replication.[6]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the inhibitory activity of this compound against SARS-CoV-2 and its NSP14 enzyme.
| Compound | Assay Type | Target | Parameter | Value | Reference |
| This compound | Biochemical | SARS-CoV-2 NSP14 MTase | IC50 | ≤0.15 nM | [6][7] |
| This compound | Cell-based | SARS-CoV-2 in Huh-7.5 cells | EC50 | 11.4 nM | [6] |
| This compound | Cell-based | SARS-CoV-2 in A549-ACE2-TMPRSS2 cells | EC50 | 64.7 nM | [6] |
| This compound | Biophysical | SARS-CoV-2 NSP14 | Kd | 61 pM | [1] |
| RU-0415529 (Precursor) | Biochemical | SARS-CoV-2 NSP14 MTase | IC50 | 356 nM | [7] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant.
Experimental Protocols
NSP14 N7-Methyltransferase (MTase) Activity Assay (MTase-Glo™)
This protocol describes a bioluminescent assay to measure the MTase activity of NSP14 by quantifying the production of SAH.
Principle: The MTase-Glo™ assay relies on the conversion of the methyl donor S-adenosylmethionine (SAM) to SAH during the methylation reaction. The amount of SAH produced is detected in a coupled-enzyme reaction that ultimately generates a luminescent signal, which is inversely proportional to the MTase activity.
Materials:
-
Purified recombinant SARS-CoV-2 NSP14
-
This compound or other test inhibitors
-
MTase-Glo™ Reagent (Promega)
-
GpppA cap analog (Substrate)
-
S-adenosylmethionine (SAM)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 2 mM MgCl2, 0.01% Tween-20)
-
White, solid-bottom 384- or 1536-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 1536-well plate, add the test compounds.[2]
-
Add 2 µL of 40 nM NSP14 enzyme to all wells except for the negative control wells.[2]
-
Initiate the methyltransferase reaction by adding a mixture of GpppA (final concentration ~10 µM) and SAM (final concentration ~10 µM).[8]
-
Incubate the reaction at 37°C for 60-90 minutes.[9]
-
Allow the plate to equilibrate to room temperature.
-
Add the MTase-Glo™ Reagent according to the manufacturer's instructions. This reagent will stop the enzymatic reaction and initiate the detection reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) based MTase Assay
This protocol provides an alternative method for measuring NSP14 MTase activity using an HTRF-based detection of SAH.
Principle: This assay is a competitive immunoassay. SAH produced by the MTase competes with a d2-labeled SAH tracer for binding to an anti-SAH antibody labeled with a Europium cryptate. When the antibody and tracer are in close proximity, a FRET signal is generated. An increase in enzyme-produced SAH displaces the tracer, leading to a decrease in the HTRF signal.[10]
Materials:
-
Purified recombinant SARS-CoV-2 NSP14
-
This compound or other test inhibitors
-
HTRF MTase Assay Kit (e.g., from Cisbio)
-
GpppA-RNA substrate
-
S-adenosylmethionine (SAM)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.3, 100 mM NaCl, 1 mM DTT, 2 mM MgCl2, 0.01% Tween-20)[3]
-
Low-volume 384-well white plates
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add 4 µL of purified NSP14 (final concentration ~0.4 µM) to the assay wells containing the inhibitors.[3]
-
Add the GpppA-RNA substrate (final concentration ~0.11 mM) to the wells.[10]
-
Initiate the reaction by adding SAM (final concentration ~1 µM).[10]
-
Incubate the reaction for a set time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and add the HTRF detection reagents (anti-SAH-Europium cryptate and SAH-d2) as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).
-
The HTRF ratio (665nm/620nm) is inversely proportional to the MTase activity. Calculate the IC50 value from the dose-response curve.
NSP14 Exoribonuclease (ExoN) Activity Assay (RiboGreen-based)
This protocol describes a fluorescence-based assay to measure the ExoN activity of NSP14. While this compound primarily targets the MTase function, assessing its effect on the ExoN activity is crucial for determining its specificity.
Principle: This assay uses a double-stranded RNA (dsRNA) substrate. The Quant-iT™ RiboGreen® reagent intercalates with dsRNA and fluoresces. Upon degradation of the dsRNA by the NSP14 ExoN activity, the fluorescence signal decreases.[11]
Materials:
-
Purified recombinant SARS-CoV-2 NSP14/NSP10 complex (NSP10 is a required cofactor for ExoN activity)[4][12]
-
This compound or other test inhibitors
-
Quant-iT™ RiboGreen® reagent
-
Custom dsRNA substrate (e.g., with 5' overhangs)
-
ExoN Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
Black 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the ExoN assay buffer.
-
In a black assay plate, add the dsRNA substrate.
-
Add the Quant-iT™ RiboGreen® reagent to the wells and incubate for 3-5 minutes.[11]
-
Add the NSP14/NSP10 complex to the wells containing the inhibitor.
-
Initiate the exonuclease reaction.
-
Monitor the decrease in fluorescence over time (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
The rate of fluorescence decrease is proportional to the ExoN activity. Calculate the percent inhibition and determine the IC50 value.
Visualizations
Caption: NSP14 role in viral replication and inhibition by this compound.
Caption: Workflow for the MTase-Glo™ biochemical assay.
References
- 1. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Activation of the SARS-CoV-2 NSP14 3'-5' exoribonuclease by NSP10 and response to antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for TDI-015051 Target Engagement
For Research Use Only.
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the engagement of a compound with its target protein within the complex environment of a living cell.[1][2][3][4] The core principle of CETSA lies in the ligand-induced stabilization of the target protein against thermal denaturation.[5][6][7] When a small molecule like TDI-015051 binds to its protein target, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[7][8] By subjecting cells to a heat challenge and subsequently quantifying the amount of soluble target protein remaining, one can assess the extent of drug-target interaction.[9][10]
This compound is a first-in-class, potent, and orally active non-covalent inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14).[11][12] NSP14 is a bifunctional enzyme with guanine-N7 methyltransferase (MTase) and 3'-5' exoribonuclease activities, both of which are crucial for viral RNA capping, replication, and evasion of the host immune response.[11][13][14] this compound has demonstrated high affinity for NSP14, with a reported dissociation constant (Kd) in the picomolar range and an effective concentration (EC50) for inhibiting viral infection in the low nanomolar range.[13]
These application notes provide a detailed protocol for utilizing CETSA to confirm the direct engagement of this compound with its target, NSP14, in a cellular context. The described methodologies include protocols for generating a CETSA melt curve to determine the optimal temperature for the assay and an isothermal dose-response (ITDR) curve to quantify the potency of target engagement.
Signaling Pathway and Mechanism of Action
This compound exerts its antiviral effect by directly binding to the SARS-CoV-2 NSP14 protein. This binding event inhibits the N7-methyltransferase activity of NSP14, which is essential for the formation of a stable 5' cap structure on viral RNA. An improper or absent 5' cap leads to the degradation of viral RNA by host exonucleases and prevents its efficient translation into viral proteins, thereby halting viral replication.
Caption: Mechanism of this compound action on SARS-CoV-2 NSP14.
Quantitative Data Summary
The following tables summarize hypothetical but representative quantitative data from CETSA experiments designed to evaluate the target engagement of this compound with NSP14.
Table 1: CETSA Melt Curve Data for NSP14
This experiment aims to identify the optimal temperature at which to perform the isothermal dose-response experiment. The ideal temperature is one where there is a significant difference in the amount of soluble NSP14 between the vehicle (DMSO) and this compound treated groups.
| Temperature (°C) | % Soluble NSP14 (Vehicle) | % Soluble NSP14 (1 µM this compound) |
| 37 | 100.0 | 100.0 |
| 44 | 98.5 | 99.1 |
| 47 | 91.2 | 97.8 |
| 50 | 75.4 | 92.3 |
| 53 | 48.9 | 85.6 |
| 56 | 22.1 | 65.7 |
| 59 | 8.3 | 40.2 |
| 62 | 2.1 | 15.5 |
Data are normalized to the 37°C sample. The optimal temperature for the ITDR experiment is determined to be 53°C.
Table 2: CETSA Isothermal Dose-Response (ITDR) Data for this compound
This experiment is performed at a single, optimized temperature (53°C) with varying concentrations of this compound to determine the compound's potency in stabilizing NSP14.
| This compound Conc. (nM) | Log Concentration | % Soluble NSP14 at 53°C |
| 0 (Vehicle) | N/A | 49.1 |
| 0.1 | -10 | 55.2 |
| 1 | -9 | 68.5 |
| 10 | -8 | 80.3 |
| 50 | -7.3 | 84.5 |
| 100 | -7 | 85.1 |
| 1000 | -6 | 85.9 |
From this data, a dose-response curve can be generated to calculate the EC50 for target engagement, which would be in the low nanomolar range, consistent with the compound's known high affinity.[13]
Experimental Protocols
These protocols are designed for a human cell line (e.g., Huh-7.5) transiently or stably expressing SARS-CoV-2 NSP14.
General Experimental Workflow
The overall workflow for CETSA involves several key stages, from cell culture and compound treatment to the final quantification of the soluble target protein.
Caption: General experimental workflow for the Cellular Thermal Shift Assay.
Protocol 1: CETSA Melt Curve
Objective: To determine the temperature-dependent aggregation profile of NSP14 in the presence and absence of this compound and to identify the optimal temperature for ITDR-CETSA.
Materials:
-
Huh-7.5 cells expressing NSP14
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge (refrigerated)
-
Lysis buffer (optional, for freeze-thaw enhancement)
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody against NSP14, HRP-conjugated secondary antibody, chemiluminescent substrate)
Procedure:
-
Cell Culture and Treatment:
-
Seed NSP14-expressing Huh-7.5 cells in sufficient quantity (e.g., multiple T75 flasks) and grow to 70-80% confluency.
-
Treat the cells with either 1 µM this compound or an equivalent volume of DMSO (vehicle control).
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS supplemented with protease inhibitors.
-
Pool the cells for each condition (Vehicle and this compound) and gently pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in PBS with protease inhibitors to achieve a suitable cell density.
-
-
Heat Challenge:
-
Aliquot the cell suspension for each condition into a series of PCR tubes (e.g., 50 µL per tube).
-
Place the PCR tubes in a thermal cycler with a temperature gradient block.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 37°C to 62°C). Include a non-heated (37°C) control.
-
-
Cell Lysis:
-
Immediately after the heat challenge, cool the tubes on ice.
-
Lyse the cells by performing three rapid freeze-thaw cycles (e.g., alternating between liquid nitrogen and a 37°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[4]
-
-
Sample Preparation and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample and normalize to ensure equal loading.
-
Perform Western blot analysis to detect the amount of soluble NSP14 in each sample. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for NSP14 and the loading control using densitometry software.
-
Normalize the NSP14 band intensity to the loading control for each lane.
-
Further normalize the data for each temperature point to the 37°C sample for both the vehicle and this compound treated groups.
-
Plot the percentage of soluble NSP14 against the temperature to generate melt curves.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
Objective: To quantify the dose-dependent stabilization of NSP14 by this compound at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture NSP14-expressing Huh-7.5 cells as described above.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells for each concentration as previously described.
-
Aliquot the cell suspension for each condition into PCR tubes.
-
Heat all samples (including a non-heated control for each concentration) in a thermal cycler for 3 minutes at the optimal temperature determined from the melt curve experiment (e.g., 53°C).
-
-
Lysis, Separation, and Analysis:
-
Follow steps 4-7 from the Melt Curve protocol to lyse the cells, separate the soluble fraction, and quantify the amount of soluble NSP14 by Western blotting.
-
-
Data Analysis:
-
Quantify and normalize the band intensities for NSP14.
-
Plot the normalized amount of soluble NSP14 against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal stabilizing effect.
-
Logical Relationship Diagram
The CETSA method provides direct evidence of target engagement by linking the physical binding of a drug to a measurable change in the biophysical properties of the target protein.
Caption: Logical flow demonstrating CETSA confirms target engagement.
References
- 1. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation | Semantic Scholar [semanticscholar.org]
- 2. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. [vivo.weill.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Antiviral Activity of TDI-015051
Audience: Researchers, scientists, and drug development professionals.
Introduction
TDI-015051 is a first-in-class, orally active, non-covalent small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) nonstructural protein 14 (NSP14).[1][2] NSP14 is a guanine-N7 methyltransferase (MTase) that plays a crucial role in the capping of viral RNA.[2][3] This capping process is essential for viral replication and evasion of the host immune system. This compound exerts its antiviral effect by binding to the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket of NSP14, thereby inhibiting viral RNA methylation and subsequent replication.[1][3] This document provides a detailed protocol for a plaque reduction assay to determine the in vitro antiviral efficacy of this compound against SARS-CoV-2.
Mechanism of Action of this compound
This compound targets the NSP14 methyltransferase, a key enzyme in the viral replication cycle. By forming a unique ternary complex with NSP14 and S-adenosylhomocysteine (SAH), this compound effectively blocks the methylation of the viral RNA cap.[3] This inhibition disrupts viral protein translation and facilitates the degradation of viral RNA by the host's cellular machinery, ultimately suppressing viral propagation.
References
Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 NSP14 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the SARS-CoV-2 non-structural protein 14 (NSP14), such as TDI-015051. NSP14 is a critical bifunctional enzyme for viral replication, possessing both a guanine-N7 methyltransferase (MTase) and a 3'-5' exoribonuclease (ExoN) activity, making it a prime target for antiviral drug development.[1][2][3]
Introduction to NSP14 as a Drug Target
SARS-CoV-2 NSP14 plays a pivotal role in the viral life cycle. Its MTase function is essential for capping the 5' end of viral RNA, a process that protects the viral genome from host defenses and ensures efficient translation of viral proteins.[2][4] The ExoN activity of NSP14 acts as a proofreading mechanism during viral replication, ensuring the fidelity of the viral genome.[5][6] Inhibition of either or both of these enzymatic activities presents a promising strategy for the development of effective antiviral therapeutics against SARS-CoV-2 and other coronaviruses.[7][8]
High-Throughput Screening (HTS) Assays for NSP14 Inhibitors
A variety of HTS assays have been developed to identify inhibitors of both the MTase and ExoN activities of NSP14. These assays are crucial for screening large compound libraries to discover novel antiviral agents.[1][9]
Biochemical Assays
Biochemical assays utilize purified recombinant NSP14 protein to directly measure the inhibition of its enzymatic activities.
a) Luminescence-Based Enzymatic Assay: This assay quantifies the amount of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
b) Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is also based on the detection of SAH and is suitable for HTS.[10][11]
c) RapidFire Mass Spectrometry Assay: This label-free method directly measures the enzymatic conversion of substrates to products, offering high throughput and accuracy.[2]
d) Radiometric Methyltransferase Assay: This highly sensitive assay uses a radiolabeled methyl donor (S-adenosylmethionine, SAM) to quantify methylation.[12]
a) FRET-Based Exonuclease Assay: This assay uses a fluorescently labeled RNA substrate that, upon cleavage by the exonuclease, results in a change in fluorescence resonance energy transfer (FRET).[7]
b) SAMDI Mass Spectrometry Assay: This label-free technique monitors the digestion of a dsRNA substrate by NSP14's exonuclease activity.[6]
c) RiboGreen Assay: This assay quantifies the degradation of a dsRNA substrate using a fluorescent dye that binds to dsRNA.[9]
Cell-Based Assays
Cell-based assays are critical for validating the antiviral efficacy of compounds identified in biochemical screens and for assessing their cellular toxicity.
a) Viral Replication Inhibition Assay: These assays measure the ability of a compound to inhibit SARS-CoV-2 replication in cell culture models, such as Vero E6, Huh-7.5, or A549-ACE2-TMPRSS2 cells.[8][13] Viral replication can be quantified by measuring the expression of viral proteins (e.g., N protein) or by plaque reduction assays.[8]
b) Gaussia-Luciferase (Gluc) Reporter Assay: This assay evaluates the activity of the viral RNA-dependent RNA polymerase (RdRp) complex, which includes NSP14, by measuring the expression of a reporter gene.[5][14]
Quantitative Data for NSP14 Inhibitors
The following tables summarize the inhibitory potency of this compound and other notable NSP14 inhibitors.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical | SARS-CoV-2 NSP14 MTase | ≤0.15 nM | [13] |
| This compound | Biochemical | α-hCoV-NL63 NSP14 | 1.7 nM | [13] |
| This compound | Biochemical | α-hCoV-229E NSP14 | 2.6 nM | [13] |
| This compound | Biochemical | β-hCoV-MERS NSP14 | 3.6 nM | [13] |
| C10 | Biochemical (Luminescence) | SARS-CoV-2 NSP14 MTase | 3.25 µM (as compound C1) | [7] |
| C10 | Biochemical (Luminescence) | MERS-CoV NSP14 MTase | 671.7 nM | [7] |
| C10 | Biochemical (Luminescence) | HCoV-OC43 NSP14 MTase | 1.02 µM | [7] |
| Nitazoxanide | Biochemical (RapidFire MS) | SARS-CoV-2 NSP14 MTase | 9.7 µM | [4] |
| Sinefungin | Biochemical (HTRF) | SARS-CoV-2 NSP14 MTase | 496 nM | [4] |
| Aurintricarboxylic Acid (ATA) | Biochemical (HTRF) | SARS-CoV-2 NSP14 MTase | 6.4 µM | [4] |
| 12q (STM969) | Biochemical (Echo MS) | SARS-CoV-2 NSP14 MTase | 19 nM | [15] |
| SS148 | Biochemical | SARS-CoV-2 NSP14 MTase | 70 ± 6 nM | [16] |
| NSC620333 | Biochemical | SARS-CoV-2 NSP14 MTase | 5.3 ± 1.0 μM | [16] |
| Compound | Cell-Based Assay | Cell Line | EC50 | Reference |
| This compound | Viral Replication | Huh-7.5 | 11.4 nM | [13] |
| This compound | Viral Replication | A549-ACE2-TMPRSS2 | 64.7 nM | [13] |
| C10 | Viral Replication | (Not specified) | 64.03 to 301.9 nM (against variants) | [7] |
| Remdesivir (B604916) | CoV-RdRp-Gluc Assay | HEK293T | 0.67 µM | [14] |
| Molnupiravir | CoV-RdRp-Gluc Assay | HEK293T | 0.22 µM | [14] |
Experimental Protocols
Protocol: Luminescence-Based NSP14 MTase Assay
This protocol is adapted from a method used to evaluate NSP14 methyltransferase activity.[7]
1. Reagents and Materials:
- Recombinant SARS-CoV-2 NSP14 protein (e.g., 300 nM final concentration).[7]
- GpppG cap analog substrate (e.g., 1.5 µM final concentration).[7]
- S-adenosylmethionine (SAM) methyl donor (e.g., 1.5 µM final concentration).[7]
- Test compounds (e.g., this compound) at various concentrations.
- Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 0.01% Tween-20, 0.01% bovine skin gelatin, 1 mM MgCl2, 5 mM DTT).[6]
- Luminescence-based SAH detection kit.
- 384-well assay plates.
- Plate reader capable of measuring luminescence.
2. Procedure:
- Prepare serial dilutions of the test compounds in assay buffer.
- Add a small volume (e.g., 5 µL) of each compound dilution to the wells of a 384-well plate.
- Add NSP14 protein to the wells.
- Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.
- Initiate the enzymatic reaction by adding a mixture of the GpppG cap analog and SAM.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Stop the reaction according to the detection kit instructions.
- Add the SAH detection reagents and incubate as required.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cell-Based Viral Replication Assay
This protocol provides a general framework for assessing the antiviral activity of NSP14 inhibitors in a cell culture model.
1. Reagents and Materials:
- Vero E6, Huh-7.5, or A549-ACE2-TMPRSS2 cells.
- Cell culture medium and supplements.
- SARS-CoV-2 virus stock of a known titer.
- Test compounds (e.g., this compound) at various concentrations.
- Control compounds (e.g., remdesivir as a positive control, DMSO as a negative control).
- 96-well cell culture plates.
- Fixation and permeabilization reagents.
- Primary antibody against a viral protein (e.g., anti-nucleoprotein antibody).
- Fluorescently labeled secondary antibody.
- Nuclear stain (e.g., DAPI).
- High-content imaging system or plate reader for fluorescence detection.
2. Procedure:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Prepare serial dilutions of the test and control compounds in cell culture medium.
- Remove the old medium from the cells and add the compound dilutions.
- Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Incubate the infected cells for a defined period (e.g., 22-48 hours).
- Fix, permeabilize, and stain the cells with the primary and secondary antibodies and a nuclear stain.
- Acquire images using a high-content imaging system or measure the total fluorescence intensity using a plate reader.
- Quantify the number of infected cells or the level of viral protein expression.
- Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.
- In parallel, assess cell viability/cytotoxicity of the compounds in uninfected cells using an appropriate assay (e.g., CellTiter-Glo) to determine the CC50.
Visualizations
Caption: Role of NSP14 in the viral life cycle and the inhibitory action of this compound.
Caption: A typical high-throughput screening workflow for identifying NSP14 inhibitors.
References
- 1. A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-Free Screening of SARS-CoV-2 NSP14 Exonuclease Activity Using SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of established computational techniques to identify potential SARS-CoV-2 Nsp14-MTase inhibitors in low data regimes - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00006D [pubs.rsc.org]
Application Notes and Protocols for the Bioanalysis of TDI-015051
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-015051 is an orally active, first-in-class, non-covalent small-molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), a guanine-N7 methyltransferase crucial for viral RNA capping.[1][2] By forming a unique ternary S-adenosylhomocysteine (SAH)-bound complex, this compound effectively inhibits viral replication.[1] Its potential as an antiviral therapeutic necessitates the development of robust and reliable analytical methods for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and clinical studies.
These application notes provide a comprehensive guide to developing and validating a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological samples such as plasma and serum. While specific experimental data for this compound is not publicly available, this document outlines established bioanalytical workflows and provides adaptable protocols.
Signaling Pathway of this compound's Target: SARS-CoV-2 NSP14
Caption: Mechanism of action of this compound.
Bioanalytical Method Development and Validation
The development of a robust bioanalytical method is crucial for the accurate quantification of drugs in biological matrices.[3] LC-MS/MS is the preferred technique for small-molecule drug analysis due to its high sensitivity and selectivity.[4] Method development and validation should adhere to regulatory guidelines such as those from the FDA and EMA.
Data Presentation: Method Performance Characteristics
The following table summarizes the typical performance parameters that should be evaluated during method validation. The values presented are hypothetical and serve as a target for a well-developed assay.
| Parameter | Target Acceptance Criteria | Hypothetical Performance for this compound |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect | CV ≤ 15% | 7.2% |
| Stability (various conditions) | Within ±15% of nominal concentration | Stable |
Experimental Protocols
Sample Preparation
The primary goal of sample preparation is to remove interfering components from the biological matrix and isolate the analyte of interest.[5] The choice of technique depends on the physicochemical properties of this compound, the required sensitivity, and the sample matrix.
Caption: General workflow for biological sample preparation.
PPT is a simple and fast method suitable for high-throughput analysis.[2][6]
Protocol:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[7][8]
Protocol:
-
To 100 µL of plasma/serum sample, add the internal standard and 50 µL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5) to adjust the pH.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
SPE offers high selectivity and concentration of the analyte, resulting in very clean extracts.[9][10]
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 100 µL of plasma/serum, add the internal standard and 200 µL of 2% formic acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of this compound, which should be optimized during method development.
Caption: A typical LC-MS/MS system configuration.
Table of LC-MS/MS Parameters:
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Analytical Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | To be determined by direct infusion of this compound and its internal standard |
| Source Parameters | To be optimized for this compound (e.g., capillary voltage, source temperature, gas flows) |
Conclusion
The protocols and information provided in these application notes serve as a comprehensive starting point for the development and validation of a robust bioanalytical method for the quantification of this compound in biological samples. The selection of the most appropriate sample preparation technique and the optimization of LC-MS/MS conditions will be critical to achieving the required sensitivity, accuracy, and precision for supporting drug development programs. Adherence to regulatory guidelines throughout the method validation process is essential to ensure data integrity and acceptance.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. Technical Tip: Protein Precipitation [phenomenex.com]
- 3. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. affinisep.com [affinisep.com]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TDI-015051 Precipitation in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with the SARS-CoV-2 inhibitor, TDI-015051, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14).[1][2] NSP14 is a bifunctional enzyme with both 3'-to-5' exoribonuclease (ExoN) and guanine-N7-methyltransferase (N7-MTase) activity, which are crucial for viral RNA replication and capping. This compound specifically targets the N7-MTase activity by binding to the S-adenosylhomocysteine (SAH)-bound NSP14 complex, thereby inhibiting viral RNA methylation and subsequent viral replication.[3]
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecule inhibitors like this compound in cell culture is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have poor solubility in aqueous solutions like cell culture media.
-
Improper Stock Solution Preparation: The compound may not be fully dissolved in the initial stock solution.
-
"Salting Out" Effect: When a concentrated DMSO stock is added to the aqueous culture medium, the rapid change in solvent polarity can cause the compound to precipitate.
-
High Final Concentration: The desired final concentration of this compound in the culture medium may exceed its maximum soluble concentration.
-
Media Components: Interactions with proteins (like those in fetal bovine serum), salts, or other components in the culture medium can reduce the solubility of the compound.
-
Temperature and pH: Changes in temperature or pH of the medium can affect the solubility of the inhibitor.
Q3: How can I prevent this compound from precipitating in my cell culture?
To prevent precipitation, it is crucial to follow best practices for handling small molecule inhibitors:
-
Proper Stock Solution Preparation: Ensure this compound is completely dissolved in a suitable solvent, typically DMSO, at a high concentration.
-
Intermediate Dilution Steps: Avoid adding the high-concentration DMSO stock directly to the culture medium. Instead, perform one or more intermediate dilution steps in DMSO before the final dilution into the aqueous medium.
-
Controlled Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, and always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pre-warming of Media: Pre-warm the cell culture medium to 37°C before adding the inhibitor.
-
Gentle Mixing: Add the inhibitor solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Solubility Testing: Before conducting your main experiment, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Stock Solution Integrity
The first step is to ensure that your this compound stock solution is properly prepared and the compound is fully dissolved.
-
Action: Visually inspect your stock solution. If you see any crystals or cloudiness, gently warm the vial in a 37°C water bath for a few minutes and vortex thoroughly. If the precipitate does not dissolve, sonication for a short period might be helpful.
-
Recommendation: Always centrifuge the vial of powdered this compound before opening to ensure all the powder is at the bottom. When preparing the stock, add the solvent to the powder and vortex extensively.
Step 2: Optimize the Dilution Protocol
Directly diluting a high-concentration DMSO stock into your aqueous cell culture medium is a common cause of precipitation.
-
Action: Instead of a single dilution, perform a serial dilution of your DMSO stock to a lower concentration in DMSO first. Then, add this intermediate stock to your pre-warmed culture medium.
-
Example: If your stock is 10 mM in DMSO and you need a final concentration of 1 µM, first dilute the 10 mM stock to 100 µM in DMSO. Then, add this 100 µM stock to your culture medium at a 1:100 ratio. This gradual decrease in DMSO concentration can help keep the compound in solution.
Step 3: Determine the Maximum Soluble Concentration
It is possible that the intended final concentration of this compound is above its solubility limit in your specific cell culture medium.
-
Action: Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your complete cell culture medium. An experimental protocol for this is provided below.
-
Recommendation: Based on the results, you may need to adjust the working concentration for your experiments.
Step 4: Evaluate the Influence of Media Components
Components in your cell culture medium, especially serum, can impact the solubility of small molecules.
-
Action: If you are using serum-containing medium, try preparing the final dilution of this compound in serum-free medium first, and then add this to your cells followed by the addition of serum. Alternatively, test the solubility in both serum-free and serum-containing media to see if serum is a contributing factor.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 471.5 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 471.5 g/mol * (1000 mg / 1 g) = 4.715 mg
-
-
Carefully weigh the calculated mass of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
-
Vortex the tube vigorously for at least 2 minutes until the compound is completely dissolved. A brief warming to 37°C may aid dissolution.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Complete cell culture medium (the same medium used for your experiments)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative assessment)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO. For example, a 2-fold serial dilution starting from 10 mM.
-
In a 96-well plate, add 198 µL of your complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution of this compound to the corresponding wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a well with 2 µL of DMSO only as a vehicle control.
-
Gently mix the plate.
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).
-
(Optional) For a more quantitative measurement, read the absorbance of the plate at a wavelength between 550 and 650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration of this compound under these conditions.
Data Presentation
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | Anhydrous, sterile DMSO | Ensure the DMSO is of high quality to prevent degradation of the compound. |
| Stock Solution Concentration | 10 mM (or higher, if soluble) | A higher concentration allows for smaller volumes to be added to the culture medium. |
| Storage of Stock Solution | -20°C or -80°C, in aliquots | Avoid repeated freeze-thaw cycles. Protect from light. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. Always include a vehicle control. |
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.
References
Technical Support Center: Optimizing TDI-015051 Stability for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of TDI-015051 for long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and non-covalent small molecule inhibitor of the SARS-CoV-2 non-structural protein 14 (NSP14), which is a guanine-N7 methyltransferase.[1][2][3] It functions by forming a unique ternary complex with NSP14 and S-adenosylhomocysteine (SAH), effectively locking the enzyme in an inactive state and inhibiting viral RNA methylation and replication.[4][5]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
While specific stability data for this compound is not extensively published, general best practices for small molecule inhibitors should be followed to ensure its integrity.[6][7][8]
| Form | Storage Temperature | Recommended Duration | Container |
| Solid (Powder) | -20°C or -80°C | Up to 3 years | Tightly sealed, light-resistant vial |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months (aliquoted) | Tightly sealed, low-protein-binding vials |
Note: The table above provides general recommendations. It is crucial to perform in-house stability tests for your specific experimental conditions. Avoid repeated freeze-thaw cycles of stock solutions.[6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of small molecule inhibitors like this compound.[8] For aqueous buffers, ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%, to avoid off-target effects.[8]
Q4: How can I assess the stability of this compound in my specific cell culture medium?
You can perform a time-course experiment to determine the stability of this compound in your cell culture medium. This involves incubating the compound in the medium at 37°C and measuring its concentration at different time points using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in long-term experiments.
| Possible Cause | Suggested Solution |
| Degradation of this compound in stock solution. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C in tightly sealed vials.[6] |
| Degradation in working solution (e.g., cell culture media). | - Perform a stability study of this compound in your specific experimental medium (see protocol below). - Prepare fresh working solutions immediately before use. - If degradation is rapid, consider replenishing the compound in the medium during the experiment. |
| Adsorption to plasticware. | - Use low-protein-binding plates and pipette tips. - Include a control without cells to assess non-specific binding. |
| Photodegradation. | - Protect solutions from light by using amber vials or wrapping containers in foil.[6] |
Issue 2: Precipitation of this compound upon dilution into aqueous buffer or cell culture medium.
| Possible Cause | Suggested Solution |
| Exceeded aqueous solubility. | - Decrease the final concentration of this compound in the assay. - Optimize the DMSO concentration in the final solution (while keeping it non-toxic to cells). |
| pH-dependent solubility. | - Adjust the pH of the buffer to a range where this compound is more soluble (requires experimental determination). |
| Salt concentration of the buffer. | - Test the solubility in buffers with different salt concentrations. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using HPLC-MS.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Low-protein-binding microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution: Dilute the stock solution to a final concentration of 10 µM in the cell culture medium. Prepare a sufficient volume for all time points.
-
Time Point 0 (T=0): Immediately after preparing the working solution, take a 100 µL aliquot. Add 100 µL of cold ACN with 0.1% formic acid to precipitate proteins and stop degradation. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for HPLC-MS analysis.
-
Incubation: Incubate the remaining working solution at 37°C in a CO2 incubator.
-
Subsequent Time Points (e.g., 2, 4, 8, 24, 48, 72 hours): At each time point, repeat the sampling and protein precipitation procedure described in step 3.
-
HPLC-MS Analysis: Analyze the supernatant from each time point by HPLC-MS to quantify the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Example Data Presentation:
| Time (hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 2.1 |
| 2 | 98.5 ± 3.5 |
| 4 | 95.2 ± 4.1 |
| 8 | 90.7 ± 3.9 |
| 24 | 75.4 ± 5.6 |
| 48 | 55.1 ± 6.2 |
| 72 | 35.8 ± 7.1 |
Note: This is example data. Actual results may vary.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for this compound.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scitechnol.com [scitechnol.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: NSP14 Inhibitor Enzymatic Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with NSP14 inhibitor enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic activities of NSP14 that can be targeted for inhibitor screening?
A1: NSP14 is a bifunctional enzyme with two distinct activities that are critical for viral replication and immune evasion: a 3'-to-5' exoribonuclease (ExoN) activity and a guanine-N7-methyltransferase (N7-MTase) activity.[1][2][3] Both activities can be targeted for inhibitor screening.
Q2: What is the role of NSP10 in NSP14 enzymatic assays?
A2: NSP10 is a crucial cofactor for the exoribonuclease (ExoN) activity of NSP14. The formation of the NSP14-NSP10 complex significantly stimulates ExoN activity, in some cases by more than 35-fold.[2][4] However, NSP10 does not appear to have a significant effect on the N7-methyltransferase (N7-MTase) activity of NSP14.[2][5] Therefore, for ExoN assays, the inclusion of NSP10 is critical for robust enzyme activity.
Q3: What are some common positive controls and known inhibitors for NSP14 assays?
A3: For the N7-MTase activity, S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, and sinefungin, a pan-methyltransferase inhibitor, are commonly used.[2][6] Aurintricarboxylic acid (ATA) has also been shown to inhibit N7-MTase activity.[2] For the ExoN activity, specific validated inhibitors are less commonly cited as general-purpose positive controls in the initial search results, but compounds identified through screening campaigns can serve this purpose once validated.
Q4: Why is it important to run counterscreens for NSP14 inhibitor assays?
A4: Counterscreens are essential to eliminate false-positive hits that can arise from compound interference with the assay technology rather than specific inhibition of NSP14.[7][8] For example, in assays that rely on optical readouts (e.g., fluorescence or luminescence), colored or fluorescent compounds can interfere with the signal.[1] Counterscreens, such as testing for inhibition of a different enzyme or using an assay format not prone to the same interference, help to identify and discard these off-target compounds.[7][8]
Troubleshooting Guide
Issue 1: High variability or low signal-to-background ratio in the assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal enzyme concentration | Determine the optimal enzyme concentration by running a titration to find the concentration that gives a robust signal within the linear range of the assay. |
| Suboptimal substrate concentration | The substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[6] Perform a substrate titration to determine the Km value. |
| Non-linear reaction kinetics | Ensure the assay is performed within the linear range of the enzymatic reaction.[5][6] Run a time-course experiment to determine the optimal incubation time where the product formation is linear. |
| Inactive enzyme | Verify the activity of the purified NSP14 and NSP10 proteins. If activity is low, consider protein quality, storage conditions, and the presence of necessary cofactors like Mg2+ for ExoN activity.[4] |
| Inappropriate buffer conditions | Optimize buffer components, including pH, salt concentration, and the presence of detergents or reducing agents, to ensure maximal enzyme activity and stability. |
Issue 2: High rate of false positives in a high-throughput screen (HTS).
| Possible Cause | Troubleshooting Step |
| Compound interference with assay signal | Implement counterscreens to identify compounds that interfere with the detection method (e.g., fluorescence quenching/enhancement, light scattering).[1][7] |
| Non-specific inhibition | Test hit compounds against a different, unrelated enzyme to rule out non-specific inhibitors.[7] |
| Compound aggregation | Some compounds can form aggregates that inhibit enzymes non-specifically. Include a detergent like Triton X-100 in the assay buffer to mitigate this. |
| Reactive compounds | Screen out compounds with known reactive functional groups that can covalently modify the enzyme. |
Issue 3: Discrepancy between biochemical and cell-based assay results.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of the compound | The compound may be a potent inhibitor of the isolated enzyme but cannot cross the cell membrane to reach its target.[9] |
| Compound metabolism | The compound may be rapidly metabolized into an inactive form within the cell.[9] |
| Efflux by cellular transporters | The compound may be actively pumped out of the cell by efflux pumps. |
| Off-target effects in cells | The compound's cellular activity may be due to off-target effects unrelated to NSP14 inhibition.[9] |
Quantitative Data Summary
Table 1: Reported Assay Parameters for NSP14 HTS Assays
| Assay Target | Assay Type | Z' Factor | Signal-to-Background Ratio | Hit Rate (%) | Library Screened | Reference |
| NSP14 ExoN | SAMDI-MS | 0.800 | Not Reported | Not Reported | 10,240 compounds | [1] |
| NSP14 N7-MTase | RapidFire MS | 0.78 (± 0.02) | 10.45 | 0.7 | 1,771 FDA-approved drugs | [2] |
| NSP14 N7-MTase | Radiometric | 0.69 | Not Reported | Not Reported | 161 SAM competitive inhibitors | [6] |
| NSP14 MTase & ExoN | Not Specified | Not Reported | Not Reported | Not Reported | 40,664 compounds | [8] |
Table 2: IC50 Values of Known Inhibitors against NSP14 N7-MTase
| Inhibitor | IC50 Value | Assay Type | Reference |
| S-adenosyl-l-homocysteine (SAH) | 16 µM | Not Specified | [2] |
| Sinefungin | 496 nM | Not Specified | [2] |
| Sinefungin | 19 ± 10 nM | Radiometric | [5] |
| Aurintricarboxylic acid (ATA) | 6.4 µM | Not Specified | [2] |
| Nitazoxanide | Validated Hit | RapidFire MS | [2][3] |
| SS148 | 70 ± 6 nM | Radiometric | [6] |
| DS0464 | 1.1 ± 0.2 µM | Radiometric | [6] |
Experimental Protocols
Protocol 1: NSP14 N7-Methyltransferase (N7-MTase) HTRF Assay
This protocol is adapted from a homogeneous time-resolved fluorescence (HTRF) based assay for methyltransferase activity.[10][11]
-
Reaction Setup :
-
Prepare a reaction mixture containing 10 nM NSP14, 1 µM S-adenosylmethionine (SAM), and 0.11 mM GpppA-RNA substrate in an appropriate assay buffer.
-
For inhibitor testing, add the compound at the desired concentration. Include a no-enzyme control and a positive control with a known inhibitor (e.g., Sinefungin at 25 µM).
-
-
Incubation :
-
Incubate the reaction at 30°C. The optimal incubation time should be determined from a time-course experiment to ensure the reaction is in the linear range.
-
-
Detection :
-
Stop the reaction and detect the amount of S-adenosylhomocysteine (SAH) produced.
-
This is achieved by adding a detection mixture containing an anti-SAH antibody conjugated to a donor fluorophore (e.g., Terbium cryptate) and an SAH analog conjugated to an acceptor fluorophore (e.g., d2).
-
The SAH produced in the enzymatic reaction competes with the SAH-d2 for binding to the antibody, leading to a decrease in the HTRF signal.
-
-
Data Analysis :
-
Calculate the HTRF ratio and determine the percent inhibition for each compound.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Protocol 2: NSP14 Exoribonuclease (ExoN) Assay
This protocol is based on a general methodology for NSP14 ExoN assays.[12]
-
Enzyme and Substrate Preparation :
-
Pre-mix NSP14 and NSP10 (e.g., at a 1:5 molar ratio) on ice in a buffer containing 25 mM HEPES (pH 7.5), 500 mM NaCl, 2 mM TCEP, and 20% glycerol (B35011) for 5 minutes before initiating the reaction.[12]
-
The RNA substrate should be a dsRNA with a 3' overhang.
-
-
Reaction Setup :
-
Incubation :
-
Incubate the reaction at 30°C.[12]
-
-
Quenching :
-
Stop the reaction by adding EDTA to a final concentration of 25 mM.[12]
-
-
Analysis :
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) to separate the intact substrate from the cleaved products.[12]
-
Visualizations
Caption: A generalized experimental workflow for NSP14 inhibitor screening.
Caption: A troubleshooting flowchart for low-quality NSP14 assay signals.
References
- 1. Label-Free Screening of SARS-CoV-2 NSP14 Exonuclease Activity Using SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. portlandpress.com [portlandpress.com]
- 11. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interfering with nucleotide excision by the coronavirus 3′-to-5′ exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of SARS-CoV-2 Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of SARS-CoV-2 antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in SARS-CoV-2 antiviral assays?
A1: Variability in SARS-CoV-2 antiviral assays can arise from multiple factors, including the choice of cell lines, virus strains, and assay methodology.[1][2] Differences in incubation times, the type of overlay medium used in plaque assays, and fixation and staining methods can all contribute to a lack of reproducibility between experiments and laboratories.[1] For RT-PCR-based assays, variability can be introduced through different gene targets, chemistries, and RNA extraction methods.[3]
Q2: How can I standardize my SARS-CoV-2 antiviral assay to improve reproducibility?
A2: Standardization is key to improving reproducibility. This can be achieved by using standardized and validated reference materials for viral quantitation.[3] Establishing a clear and detailed standard operating procedure (SOP) that specifies all critical parameters, such as cell seeding density, virus multiplicity of infection (MOI), and incubation times, is crucial.[4] Furthermore, using automated systems for liquid handling and data analysis can reduce operator-dependent variability.[1] The use of a standardized virus stock and well-characterized cell lines is also highly recommended.
Q3: What is the "gold standard" assay for measuring neutralizing antibodies against SARS-CoV-2?
A3: The Plaque Reduction Neutralization Test (PRNT) is widely considered the "gold standard" for quantifying neutralizing antibodies due to its high sensitivity and specificity.[1][5][6] This functional assay measures the ability of antibodies in a sample to prevent virus-induced cell lysis, which results in the formation of plaques.
Troubleshooting Guides
Plaque Reduction Neutralization Test (PRNT)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plaque counts between replicate wells. | - Inconsistent cell monolayer confluency.- Pipetting errors during serial dilutions or virus inoculation.- Uneven distribution of the overlay medium. | - Ensure a uniform, confluent cell monolayer is formed before infection.[7]- Use calibrated pipettes and proper pipetting techniques. Perform serial dilutions carefully.- Gently add the overlay medium to the side of the well to avoid disturbing the cell monolayer. |
| No plaques observed, even in the virus control wells. | - Inactive virus stock.- Incorrect cell line for the virus strain.- Problems with the staining solution. | - Titer the virus stock to confirm its viability.- Verify that the cell line is susceptible to the specific SARS-CoV-2 strain being used.- Prepare fresh staining solution and ensure the fixation step is performed correctly. |
| "Fuzzy" or indistinct plaque morphology. | - Suboptimal concentration of the overlay medium (e.g., agarose (B213101) or methylcellulose).- Premature removal of the overlay or improper staining/destaining. | - Optimize the concentration of the overlay to restrict virus diffusion and allow for clear plaque formation.- Follow the protocol precisely for incubation times and staining procedures. |
Focus Reduction Neutralization Test (FRNT)
| Issue | Potential Cause | Troubleshooting Steps |
| High background staining. | - Non-specific binding of the primary or secondary antibody.- Inadequate washing steps. | - Optimize antibody concentrations and include a blocking step in the protocol.[8]- Increase the number and duration of washing steps. |
| Weak or no signal from infected cells (foci). | - Low virus titer.- Inefficient primary or secondary antibody.- Problem with the substrate for the detection enzyme (e.g., HRP). | - Confirm the virus titer is appropriate for the assay.- Use antibodies that have been validated for this application and at their optimal dilution.- Use a fresh, properly prepared substrate solution. |
| Inconsistent foci size and shape. | - Cell clumping.- Uneven viral infection. | - Ensure a single-cell suspension is used for seeding.- Gently agitate the plate after adding the virus-antibody mixture to ensure even distribution. |
High-Content Imaging Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in automated image analysis identifying infected cells. | - Poor signal-to-noise ratio.- Inconsistent staining.- Incorrect image acquisition settings. | - Optimize antibody concentrations and washing steps to reduce background.- Ensure consistent staining across all wells and plates.- Adjust microscope settings (e.g., exposure time, focus) to obtain high-quality images. |
| High cell toxicity observed in control wells. | - Compound cytotoxicity.- High concentration of DMSO or other solvents. | - Perform a separate cytotoxicity assay to determine the non-toxic concentration range of the test compounds.- Ensure the final solvent concentration is low and consistent across all wells. |
| Variability in the percentage of infected cells. | - Inconsistent cell seeding density.- Edge effects in the microplate. | - Use an automated cell counter to ensure accurate cell seeding.- Avoid using the outer wells of the plate, or fill them with media to minimize evaporation and temperature gradients. |
Data Presentation: Assay Reproducibility
Table 1: Inter- and Intra-Assay Variability of SARS-CoV-2 Neutralization Assays
| Assay Type | Parameter Measured | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| PRNT | PRNT50 Titer | < 20% | < 30% | [4][9] |
| FRNT | FRNT50 Titer | 13% | - | [10] |
| Microneutralization Assay | 50% Virus Inhibition Titer | 12.6% - 22.4% | < 16.5% | [4] |
| Pseudovirus Neutralization Assay | IC50 | < 15% | < 25% | [11] |
CV: Coefficient of Variation. Data is generalized from multiple sources and can vary based on specific laboratory conditions and protocols.
Table 2: Reported EC50 Variability for Selected Antiviral Compounds against SARS-CoV-2
| Compound | Cell Line | EC50 Range (µM) | Fold Difference | Reference |
| Remdesivir | Vero | 0.002 - 23.15 | >10,000 | [12] |
| Lopinavir | Vero | 3.6 - 9.6 | ~2.7 | [13] |
| Nafamostat | Vero | >10 | >833 | [12] |
| Nafamostat | Calu-3 | <0.012 | - | [12] |
| NHC (EIDD-1931) | Vero | 0.3 | ~3.8 | [14] |
| NHC (EIDD-1931) | Calu-3 | 0.08 | - | [14] |
EC50 values are highly dependent on the cell line and assay conditions used.
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
This protocol is a generalized procedure and should be optimized for specific laboratory conditions.
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero E6) in 12- or 24-well plates to form a confluent monolayer.[15]
-
Serum Dilution: Serially dilute heat-inactivated serum samples in a cell culture medium.[7]
-
Virus-Serum Incubation: Mix the diluted serum with a known amount of SARS-CoV-2 (e.g., 100 Plaque Forming Units - PFU) and incubate for 1 hour at 37°C to allow antibodies to neutralize the virus.[9]
-
Inoculation: Transfer the serum-virus mixture to the cell monolayer and incubate for 1 hour to allow for viral adsorption.[15]
-
Overlay: Remove the inoculum and add an overlay of semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict virus spread to adjacent cells.[7]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.[15]
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.[15]
-
Plaque Counting: Count the number of plaques in each well. The neutralization titer is the reciprocal of the highest serum dilution that reduces the plaque count by a specified percentage (e.g., 50% - PRNT50).[15]
Focus Reduction Neutralization Test (FRNT)
This assay is a higher-throughput alternative to the traditional PRNT.
-
Cell Seeding: Seed a susceptible cell line in 96-well plates.[8]
-
Serum Dilution and Virus-Serum Incubation: Perform as described for PRNT.
-
Inoculation: Inoculate the cell monolayer with the serum-virus mixture.
-
Overlay and Incubation: Add a semi-solid overlay and incubate for 24 hours.[8]
-
Immunostaining: Fix the cells and permeabilize them. Incubate with a primary antibody specific for a SARS-CoV-2 antigen (e.g., Spike or Nucleocapsid protein), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[8]
-
Detection: Add a substrate that produces an insoluble colored precipitate when acted upon by the enzyme. This will stain the foci of infected cells.
-
Foci Counting: Count the number of foci using an automated reader (e.g., ELISPOT reader) or manually. The FRNT50 titer is determined similarly to the PRNT50.[16]
High-Content Imaging-Based Neutralization Assay
This assay uses automated microscopy and image analysis for high-throughput screening.
-
Cell Seeding: Seed host cells expressing ACE2 (e.g., HEK293T-ACE2) in 96- or 384-well imaging plates.[17]
-
Compound/Antibody Dispensing: Dispense test compounds or antibodies into the wells.
-
Pseudovirus/Virus Addition: Add SARS-CoV-2 or pseudotyped viral particles expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., GFP or luciferase).[17]
-
Staining: Stain the cells with a nuclear stain (e.g., Hoechst) to count the total number of cells.
-
Image Acquisition: Acquire images of each well using a high-content imaging system.
-
Image Analysis: Use image analysis software to automatically count the total number of cells and the number of infected cells (expressing the reporter gene). The percentage of infected cells is then calculated.
-
Data Analysis: Determine the concentration of the compound or antibody that inhibits infection by 50% (IC50 or EC50).
Mandatory Visualizations
Caption: SARS-CoV-2 entry into the host cell.
Caption: Generalized experimental workflow for SARS-CoV-2 antiviral assays.
Caption: Simplified SARS-CoV-2 replication cycle within the host cell.
References
- 1. Evolution of the PRNT: Merging tradition and innovation to set the gold standard in the era of automation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardization of SARS-CoV-2 Cycle Threshold Values: Multisite Investigation Evaluating Viral Quantitation across Multiple Commercial COVID-19 Detection Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and evaluation of a live virus SARS-CoV-2 neutralization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Development of a rapid Focus Reduction Neutralization Test Assay for measuring SARS-CoV-2 neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of Neutralization Assays and International Standard for Detecting SARS-CoV-2 Neutralizing Antibody [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing TDI-015051 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TDI-015051 in cellular assays. The following information is designed to help address specific issues related to potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line at concentrations of this compound close to the reported EC50. Is this an expected on-target effect or a potential off-target effect?
A1: While high concentrations of any compound can induce cytotoxicity, significant cell death near the on-target effective concentration could suggest an off-target liability. The primary target of this compound is the viral protein NSP14, and inhibition of this target is not expected to be directly cytotoxic to uninfected host cells.[1][2] We recommend performing a dose-response experiment to determine the cytotoxic concentration 50 (CC50) in uninfected cells and comparing it to the effective concentration 50 (EC50) in infected cells. A low therapeutic index (CC50/EC50) may indicate off-target effects.
Q2: Our assay shows a cellular phenotype that is not consistent with the known functions of SARS-CoV-2 NSP14 (e.g., unexpected changes in a specific signaling pathway). How can we determine if this is an off-target effect?
A2: An unexpected phenotype is a primary indicator of a potential off-target effect. The known functions of NSP14 are related to viral RNA proofreading and capping.[1][3][4] To investigate if the observed phenotype is off-target, we recommend a systematic approach outlined in the troubleshooting workflow below. Key initial steps include confirming the phenotype with a structurally unrelated NSP14 inhibitor and performing dose-response analyses to see if the phenotype tracks with the on-target potency of this compound.
Q3: What are the essential control experiments to differentiate between on-target and off-target effects of this compound?
A3: To confidently attribute an observed effect to the inhibition of NSP14, the following controls are crucial:
-
Vehicle Control: A DMSO-only control to account for any effects of the solvent.
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Uninfected vs. Infected Cells: Compare the effects of this compound in both uninfected and SARS-CoV-2 infected cells. An on-target antiviral effect should only be observable in infected cells.
-
Structurally Unrelated Inhibitor: Use another NSP14 inhibitor with a different chemical scaffold. If the phenotype is replicated, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, transfecting cells with a resistant mutant of NSP14 should rescue the on-target phenotype but not the off-target one.
Q4: Are there any known host cell proteins that this compound interacts with?
A4: Currently, there is no publically available data from broad-based screening assays (e.g., kinome scans) detailing specific off-targets for this compound. The compound has been reported to be a highly potent and selective inhibitor of viral NSP14.[5] One study noted potential inhibition of CYP3A4, an enzyme involved in drug metabolism, which is a consideration for in vivo studies but not a direct cellular signaling off-target.[6] If you suspect an off-target interaction, you may need to perform unbiased screening assays, such as a Cellular Thermal Shift Assay (CETSA) followed by mass spectrometry, to identify novel binding partners.
Data Presentation
On-Target Activity of this compound
The following table summarizes the reported inhibitory and effective concentrations of this compound against its intended viral target and in various cellular contexts. This data can be used as a reference for the concentration range where on-target activity is expected.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | SARS-CoV-2 NSP14 (biochemical assay) | ≤0.15 nM | [7] |
| Kd | SARS-CoV-2 NSP14 | 61 pM | [5][8] |
| EC50 | SARS-CoV-2 in Huh-7.5 cells | 11.4 nM | [7] |
| EC50 | SARS-CoV-2 in A549-ACE2-TMPRSS2 cells | 64.7 nM | [7] |
| IC50 | α-hCoV-NL63 | 1.7 nM | [7] |
| IC50 | α-hCoV-229E | 2.6 nM | [7] |
| IC50 | β-hCoV-MERS | 3.6 nM | [7] |
Mandatory Visualizations
On-Target Signaling Pathway
Caption: On-target pathway of this compound inhibiting SARS-CoV-2 NSP14.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Logic diagram for troubleshooting on-target vs. off-target effects.
Principle of Cellular Thermal Shift Assay (CETSA)
Caption: Diagram illustrating the principle of the Cellular Thermal Shift Assay.
Experimental Protocols
Protocol 1: Dose-Response Analysis to Differentiate On- and Off-Target Effects
Objective: To determine if the concentration of this compound required to induce an unexpected phenotype aligns with the concentration required for on-target antiviral activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (infected and uninfected)
-
Complete cell culture medium
-
96-well plates
-
Assay reagents to measure the unexpected phenotype (e.g., specific antibody for Western blot, reporter assay components)
-
Assay reagents to measure cytotoxicity (e.g., CellTiter-Glo®, MTT)
-
SARS-CoV-2 virus stock (if applicable)
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a density appropriate for your specific assay and allow them to adhere overnight. Prepare separate plates for phenotype analysis, cytotoxicity, and antiviral activity.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common range is from 100 µM down to 1 pM in half-log or log dilutions. Include a DMSO-only vehicle control.
-
Cell Treatment:
-
Phenotype & Cytotoxicity Plates (Uninfected): Remove the old medium and add the this compound dilutions to the uninfected cells.
-
Antiviral Plate (Infected): For the antiviral plate, infect cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI) for 1-2 hours. After incubation, remove the inoculum and add the this compound dilutions.
-
-
Incubation: Incubate all plates for a duration relevant to your phenotype and viral replication cycle (e.g., 24, 48, or 72 hours).
-
Assay Readout:
-
Phenotype: At the end of the incubation, perform the specific assay to measure the unexpected phenotype at each concentration.
-
Cytotoxicity: Measure cell viability using your chosen method to determine the CC50.
-
Antiviral Activity: Measure the level of viral replication (e.g., via RT-qPCR, plaque assay, or reporter virus) to determine the EC50.
-
-
Data Analysis: Plot the data for each of the three readouts (phenotype, cytotoxicity, antiviral activity) as a function of this compound concentration. Use a non-linear regression model to calculate the EC50 for the phenotype and antiviral activity, and the CC50 for cytotoxicity.
Interpretation:
-
If the EC50 of the unexpected phenotype is similar to the antiviral EC50, the effect is more likely to be on-target.
-
If the EC50 of the phenotype is significantly higher (e.g., >10-fold) than the antiviral EC50, it is likely an off-target effect occurring at higher, less specific concentrations.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
Objective: To identify novel protein targets that directly bind to this compound within intact cells by measuring changes in their thermal stability.[9][10][11]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
Thermal cycler or heating blocks
-
Ultracentrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Equipment and reagents for downstream analysis (Western blot or Mass Spectrometry)
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat one batch of cells with this compound at a concentration known to cause the phenotype (e.g., 1-10 µM). Treat a control batch with an equivalent volume of DMSO. Incubate for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of 5-10 x 10^6 cells/mL.
-
Heat Challenge: Aliquot the cell suspensions (both treated and control) into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize the total protein concentration of all samples using a BCA assay.
-
For Western Blot: Add Laemmli buffer to the normalized samples and proceed with SDS-PAGE to probe for a candidate protein.
-
For Mass Spectrometry (Proteomics): Proceed with a proteomics sample preparation protocol, which typically involves reduction, alkylation, and tryptic digestion of the proteins in the soluble fraction.[12][13]
-
-
Data Analysis:
-
Western Blot: Quantify the band intensity for the protein of interest at each temperature for both treated and control samples. Plot the relative intensity against temperature to generate melting curves. A shift in the melting curve for the this compound-treated sample indicates direct binding.
-
Mass Spectrometry: Analyze the digested peptides to identify and quantify thousands of proteins in each sample. Proteins that show a significant thermal shift upon this compound treatment are potential off-targets.
-
Protocol 3: Off-Target Validation Using siRNA Knockdown
Objective: To confirm if the inhibition of a candidate off-target protein (identified via CETSA or other means) recapitulates the unexpected phenotype observed with this compound treatment.
Materials:
-
Cell line of interest
-
siRNA targeting the candidate off-target gene (at least two independent sequences)
-
Non-targeting (scramble) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Antibody against the target protein for validation of knockdown
-
Reagents for phenotype assay
Methodology:
-
Cell Plating: Seed cells in 6-, 12-, or 24-well plates so they will be 30-50% confluent at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute the siRNA (e.g., to a final concentration of 10-20 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein knockdown. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest a subset of the cells from each condition (target siRNA and scramble control) and perform Western blotting or RT-qPCR to confirm the efficient knockdown of the target protein.
-
Phenotype Analysis:
-
At 48-72 hours post-transfection, perform the specific assay on the remaining cells to measure the phenotype of interest.
-
As a parallel control, treat non-transfected cells with this compound and the vehicle control to directly compare the phenotypes.
-
-
Data Analysis: Compare the phenotype in the cells treated with the target siRNA to the phenotype in the scramble siRNA control and the this compound-treated cells.
Interpretation:
-
If the knockdown of the candidate protein results in the same (or a very similar) phenotype as treatment with this compound, this strongly validates that the protein is a functionally relevant off-target of the compound.[14][15]
-
If the phenotype is not replicated, the candidate protein is likely not responsible for the observed effect, or the knockdown was insufficient to produce a functional consequence.
References
- 1. SARS-CoV-2 protein NSP14 - Proteopedia, life in 3D [proteopedia.org]
- 2. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rcsb.org [rcsb.org]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. biocompare.com [biocompare.com]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 15. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal TDI-015051 concentration in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal in vivo concentration of TDI-015051, a potent inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14) methyltransferase.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, non-covalent small molecule inhibitor of the SARS-CoV-2 NSP14, which is a guanine-N7 methyltransferase.[1][2][3] By binding to the RNA cap-binding pocket of NSP14, this compound inhibits viral RNA methylation, a critical step for viral replication and evasion of the host immune system.[1][3] This inhibition is achieved through the formation of a stable ternary complex with NSP14 and the reaction byproduct S-adenosylhomocysteine (SAH).
Q2: What is a good starting point for in vivo dose selection for this compound?
A2: Based on published preclinical studies, oral doses of 150 mg/kg and 500 mg/kg have been shown to be effective in reducing viral lung titers in a K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.[4] A preliminary pharmacokinetic study in CD-1 mice indicated that these doses result in 12-hour plasma concentrations that are above the in vitro EC90 value.[4] Therefore, a dose range of 100-500 mg/kg would be a reasonable starting point for dose-finding studies.
Q3: What animal model is recommended for in vivo efficacy studies of this compound?
A3: The K18-hACE2 transgenic mouse model is a well-established and relevant model for studying SARS-CoV-2 infection, as these mice express the human ACE2 receptor, making them susceptible to the virus and developing a disease that mimics aspects of severe COVID-19 in humans.[5][6][7][8][9]
Q4: How should this compound be formulated for oral administration in mice?
A4: Published in vivo studies have used a PEG400-based solution for the oral gavage of this compound.[4] It is recommended to ensure the compound is fully dissolved and stable in the vehicle before administration.
Q5: What are the key endpoints to measure in a dose-finding study for this compound?
A5: Key endpoints for an in vivo dose-finding study should include both efficacy and safety measures.
-
Efficacy: Viral load in the lungs (measured by plaque assay or qRT-PCR), animal survival, and clinical signs of disease (e.g., weight loss, body condition).[6][7]
-
Safety/Tolerability: Monitoring for any adverse effects, clinical signs of toxicity, and determining the Maximum Tolerated Dose (MTD).
-
Pharmacokinetics (PK): Measurement of plasma and lung tissue concentrations of this compound over time to establish a pharmacokinetic profile (Cmax, Tmax, AUC, half-life).
-
Pharmacodynamics (PD): Correlating the pharmacokinetic parameters with the observed antiviral efficacy to establish a dose-response relationship.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in viral titers between animals in the same dose group. | Inconsistent viral challenge dose or administration. | Ensure precise and consistent intranasal administration of the viral inoculum. Use a well-characterized and titered viral stock. |
| Improper formulation or administration of this compound. | Ensure this compound is completely dissolved in the vehicle (e.g., PEG400) and that the oral gavage technique is performed consistently by a trained technician. | |
| No significant reduction in viral load at expected efficacious doses. | Poor oral bioavailability. | Conduct a pharmacokinetic study to determine the plasma and lung exposure of this compound. If exposure is low, consider formulation optimization. |
| Timing of treatment initiation is too late. | For antiviral efficacy, it is often critical to initiate treatment early after infection. Consider a prophylactic or early therapeutic dosing regimen. | |
| Signs of toxicity (e.g., excessive weight loss, lethargy) in treated animals. | The administered dose is above the Maximum Tolerated Dose (MTD). | Conduct a dose-range finding study to determine the MTD. Start with lower doses and escalate to identify a safe and effective dose range. |
| Vehicle-related toxicity. | Always include a vehicle-only control group to assess any potential toxicity of the formulation itself. |
Data Summary
In Vitro Activity of this compound
| Assay | Cell Line | Virus | Potency |
| IC50 | - | SARS-CoV-2 NSP14 | ≤0.15 nM |
| EC50 | Huh-7.5 | SARS-CoV-2 | 11.4 nM |
| EC50 | A549-ACE2-TMPRSS2 | SARS-CoV-2 | 64.7 nM |
| IC50 | - | α-hCoV-NL63 | 1.7 nM |
| IC50 | - | α-hCoV-229E | 2.6 nM |
| IC50 | - | β-hCoV-MERS | 3.6 nM |
Data compiled from MedChemExpress product information.[1]
In Vivo Efficacy and Exposure of this compound
| Animal Model | Doses Administered (Oral) | Formulation | Key Findings |
| K18-hACE2 Transgenic Mice | 150 mg/kg and 500 mg/kg | PEG400-based solution | Robust reduction in viral lung burden.[4] |
| CD-1 Mice (uninfected) | 150 mg/kg and 500 mg/kg | PEG400-based solution | 12-hour plasma exposure levels were above the in vitro EC90 of 300 nM.[4] |
Experimental Protocols
Recommended Protocol for In Vivo Dose-Finding Study of this compound
Objective: To determine the optimal oral dose of this compound that demonstrates significant antiviral efficacy with an acceptable safety profile in a K18-hACE2 mouse model of SARS-CoV-2 infection.
Materials:
-
This compound
-
Vehicle: Polyethylene glycol 400 (PEG400)
-
K18-hACE2 transgenic mice (6-8 weeks old, mixed sex)
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020)
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles (20-22 gauge)
-
Sterile, nuclease-free PBS
Procedure:
-
Dose-Range Finding and MTD Determination (Preliminary Study):
-
Use a small cohort of uninfected K18-hACE2 mice.
-
Administer single oral doses of this compound in PEG400 at escalating concentrations (e.g., 50, 100, 250, 500, 1000 mg/kg).
-
Include a vehicle-only control group.
-
Monitor animals daily for 7-14 days for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur) to determine the Maximum Tolerated Dose (MTD).
-
-
Pharmacokinetic (PK) Study:
-
Use uninfected CD-1 mice.
-
Administer a single oral dose of this compound at selected concentrations (e.g., 150 mg/kg and 500 mg/kg).
-
Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Analyze plasma samples to determine the concentration of this compound and calculate PK parameters (Cmax, Tmax, AUC, t1/2).
-
-
Efficacy Study:
-
Randomly assign K18-hACE2 mice to different treatment groups (e.g., Vehicle, this compound at 50, 150, and 500 mg/kg). A positive control group (e.g., with another antiviral like nirmatrelvir) can be included.
-
Initiate treatment with this compound (or vehicle) via oral gavage at a predetermined time relative to infection (e.g., 4 hours pre-infection or 12 hours post-infection). The dosing frequency (e.g., once or twice daily) should be informed by the PK data.
-
Anesthetize mice and infect them intranasally with a sublethal dose of SARS-CoV-2.
-
Continue daily treatment for a specified duration (e.g., 4-5 days).
-
Monitor animals daily for weight loss and clinical signs of disease.
-
At the end of the study (e.g., day 4 post-infection), euthanize the animals and collect lung tissue.
-
Homogenize the lung tissue and determine the viral load using a plaque assay or qRT-PCR.
-
-
Data Analysis:
-
Compare the mean viral titers in the lungs of this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
-
Analyze weight loss data and survival curves (if applicable).
-
Correlate the pharmacokinetic data with the efficacy data to establish a dose-response relationship.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Workflow for determining the optimal in vivo concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TDI-015051 Viral Replication Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using TDI-015051 in viral replication assays. The content is tailored for scientists and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a first-in-class, non-covalent small-molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), which functions as a guanine-N7 methyltransferase (MTase).[1][2] It prevents viral replication by inhibiting the methylation of viral RNA, a critical step in forming a functional 5'-cap structure.[3][4] this compound uniquely binds to and stabilizes a ternary complex of NSP14 bound to its byproduct, S-adenosylhomocysteine (SAH), effectively locking the enzyme in an inactive state.[1]
Q2: Against which viruses is this compound active? A2: this compound has demonstrated potent activity against SARS-CoV-2.[1][3] It also shows inhibitory effects on other coronaviruses, including α-hCoV-NL63, α-hCoV-229E, and β-hCoV-MERS, highlighting its potential for broad-spectrum anti-coronavirus activity.[3][4]
Q3: What are the recommended cell lines for in vitro assays with this compound? A3: Efficacy has been demonstrated in several cell lines. Commonly used models include Huh-7.5 (human hepatoma), A549-ACE2-TMPRSS2 (human lung adenocarcinoma engineered for susceptibility), and Vero E6 (African green monkey kidney) cells.[3][4][5] The compound has also been shown to be effective in primary human small airway epithelial cells.[1]
Q4: What is a recommended starting concentration range for this compound in a cell-based assay? A4: Based on published data, the half-maximal effective concentration (EC50) is in the low nanomolar range (e.g., 11.4 nM in Huh-7.5 cells and 64.7 nM in A549-ACE2-TMPRSS2 cells).[3][4] A good starting point for a dose-response experiment would be a serial dilution spanning from approximately 1 µM down to the low nanomolar or high picomolar range.
Q5: What is the recommended vehicle for dissolving this compound? A5: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally kept below 0.5%.[6]
Troubleshooting Guide
Problem 1: No or Weak Antiviral Activity Observed
Question: I am not observing the expected inhibition of viral replication with this compound, even at concentrations where it should be active. What are the potential causes?
Answer: This issue can arise from several factors related to the compound, the cells, the virus, or the assay itself.
-
Compound Integrity:
-
Solubility: this compound may precipitate out of solution if the final concentration exceeds its solubility in the assay medium. Visually inspect the media for any precipitate.
-
Stability: Ensure the compound has been stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions in DMSO and make working dilutions in culture medium immediately before use.
-
-
Cell Line and Virus:
-
Cell Susceptibility: Confirm that the cell line used is permissive to the specific viral strain and that the virus can replicate efficiently, leading to a clear cytopathic effect (CPE) or other readable output.
-
Viral Titer: An excessively high Multiplicity of Infection (MOI) can overwhelm the inhibitory capacity of the compound. It is crucial to use a consistent and validated viral titer for each experiment.[6]
-
-
Assay Conditions:
-
Timing: The assay endpoint is critical. If the incubation time is too long, the virus may have completed multiple replication cycles, masking the compound's effect. If it's too short, there may not be enough CPE in the virus control wells.
-
Readout Method: Ensure the assay readout (e.g., cell viability dye, plaque counting) is sensitive and has a sufficient dynamic range to detect changes in viral replication.
-
Caption: Troubleshooting flowchart for weak antiviral activity.
Problem 2: High Variability Between Replicates
Question: My EC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?
Answer: High variability often points to technical inconsistencies in the assay setup.[6][7]
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. Inconsistent cell numbers per well will lead to variable results. Use a calibrated multichannel pipette for seeding.
-
Pipetting Accuracy: Small volumes of concentrated compound or virus are prone to pipetting errors. Use calibrated pipettes and reverse pipetting techniques for viscous solutions.
-
Plate Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, either fill the outer wells with sterile PBS or medium without using them for experimental data, or ensure a humidified incubator is used.
-
Virus and Compound Distribution: After adding the virus and compound, gently mix the plate to ensure even distribution without disturbing the cell monolayer.
Problem 3: Significant Cytotoxicity Observed
Question: this compound is causing cell death in my uninfected control wells at concentrations where I expect to see an antiviral effect. How can I address this?
Answer: It is essential to distinguish true antiviral activity from general cytotoxicity.
-
Determine CC50: Run a parallel assay on uninfected cells treated with the same concentrations of this compound. This will determine the 50% cytotoxic concentration (CC50).
-
Check Vehicle Concentration: High concentrations of DMSO can be toxic. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).[6]
-
Calculate Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A high SI value (>10) indicates that the compound's antiviral activity is not due to general cytotoxicity, suggesting a favorable therapeutic window.
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound
| Target / Virus | Assay Type | Value | Cell Line / Conditions | Reference |
|---|---|---|---|---|
| SARS-CoV-2 NSP14 | Biochemical IC50 | ≤0.15 nM | Enzyme Assay | [3][4] |
| SARS-CoV-2 | Cell-based EC50 | 11.4 nM | Huh-7.5 cells | [3][4] |
| SARS-CoV-2 | Cell-based EC50 | 64.7 nM | A549-ACE2-TMPRSS2 cells | [3][4] |
| MERS-CoV | Cell-based IC50 | 3.6 nM | - | [3][4] |
| hCoV-NL63 | Cell-based IC50 | 1.7 nM | - | [3][4] |
| hCoV-229E | Cell-based IC50 | 2.6 nM | - | [3][4] |
| this compound | Dissociation Constant (Kd) | 61 pM | - |[1] |
Experimental Protocols & Visualizations
Mechanism of Action of this compound
This compound targets the NSP14 methyltransferase, an enzyme essential for adding a 5'-cap to viral RNA. This cap is required for RNA stability, efficient translation, and evasion of the host's innate immune system. The compound traps the enzyme in an inactive state, halting this process and thus inhibiting viral replication.
Caption: Mechanism of this compound inhibiting viral replication.
Protocol: Determination of EC50 using a Cytopathic Effect (CPE) Reduction Assay
This protocol outlines a standard method to determine the half-maximal effective concentration (EC50) of this compound.
Methodology:
-
Cell Seeding: Seed a permissive cell line (e.g., Vero E6) into a 96-well plate at a density that forms a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Start from a top concentration of ~1-10 µM. Also prepare a "no-drug" vehicle control (e.g., 0.5% DMSO).
-
Infection and Treatment:
-
Aspirate the growth medium from the cells.
-
Add the diluted compound to the appropriate wells.
-
Add the virus suspension at a pre-determined MOI (e.g., 0.01) that causes 80-100% CPE in 48-72 hours.
-
Include necessary controls:
-
Cell Control: Cells + medium only (no virus, no compound).
-
Virus Control: Cells + virus + vehicle (no compound).
-
Toxicity Control: Cells + compound dilutions (no virus).
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.
-
Assay Readout: Quantify cell viability using a suitable method, such as adding a reagent like CellTiter-Glo® which measures ATP levels (an indicator of metabolically active cells). Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data: Set the cell control wells to 100% viability and the virus control wells to 0% viability.
-
Plot the normalized percent inhibition against the log-transformed compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to calculate the EC50 value.
-
Caption: Experimental workflow for EC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. [vivo.weill.cornell.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Determination of Infectious Virus Titers by Kinetic Measurement of Infection-Induced Changes in Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TDI-015051 Cytotoxicity in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with TDI-015051.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this contribute to cytotoxicity?
A1: this compound is a potent and specific inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), which functions as a guanine-N7 methyltransferase (MTase).[1][2] This enzyme is crucial for capping viral RNA, a process that protects the viral genome and allows it to be translated by the host cell machinery. This compound uniquely functions by forming a stable ternary complex with NSP14 and S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.[3]
The primary hypothesis for this compound-induced cytotoxicity, especially in sensitive cell lines, is the on-target effect of inhibiting NSP14, which can lead to a global shutdown of host cell protein synthesis.[1][4][5] While this compound is designed to be specific for the viral NSP14, high concentrations or sensitive cell lines might experience off-target effects on host methyltransferases, or the cellular stress from inhibiting viral replication could trigger apoptotic pathways.
Q2: In which cell lines has the cytotoxicity of this compound been characterized?
A2: The half-maximal cytotoxic concentration (CC50) of this compound has been determined in several cell lines commonly used in virology research. These values provide a benchmark for assessing the therapeutic index of the compound. It is important to note that cytotoxicity can be cell-line dependent.
| Cell Line | Description | CC50 (µM) |
| Huh-7.5 | Human hepatoma | >33.3[2] |
| Vero E6 | African green monkey kidney | >100[2] |
| A549-ACE2-TMPRSS2 | Human lung carcinoma (engineered) | >100[2] |
Q3: What are the typical signs of cytotoxicity I should look for when using this compound?
A3: Cytotoxicity can manifest in several ways. Visual inspection of your cell cultures under a microscope may reveal:
-
A significant reduction in cell number compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.
-
An increase in floating, dead cells in the culture medium.
Quantitative assays, such as MTT, MTS, or CellTiter-Glo, will show a dose-dependent decrease in signal, indicating reduced metabolic activity or cell number. Assays for apoptosis, like Caspase-Glo, may show an increase in signal, indicating activation of programmed cell death pathways.
Troubleshooting Guide: High Cytotoxicity Observed with this compound
If you are observing higher-than-expected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps.
Issue 1: Significant Cell Death at Expected Efficacious Concentrations
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Possible Cause 1: Cell Line Sensitivity. Your chosen cell line may be particularly sensitive to the inhibition of host cellular processes affected by this compound, even at concentrations effective against the virus. Not all cell lines exhibit the same tolerance to antiviral compounds.[6][7]
-
Solution:
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Determine the CC50 in your specific cell line: Perform a dose-response experiment with this compound in uninfected cells to determine the precise CC50.
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Select a more robust cell line: If the therapeutic index (CC50/EC50) is too narrow, consider using a different recommended cell line for your experiments, such as Vero E6 or A549-ACE2-TMPRSS2, which have shown higher tolerance.[2]
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Reduce exposure time: If permissible for your experimental endpoint, reduce the incubation time with this compound to minimize cumulative toxicity.
-
-
-
Possible Cause 2: Suboptimal Compound Concentration. The concentration of this compound may be too high, leading to off-target effects or exacerbating on-target toxicity.
-
Solution:
-
Perform a detailed dose-response curve: Titrate this compound across a wide range of concentrations (e.g., from 0.1 nM to 100 µM) to identify a window where antiviral activity is high and cytotoxicity is low.
-
Operate below the CC50: For all experiments, aim to use concentrations of this compound that are well below the empirically determined CC50 value for your cell line.
-
-
-
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution:
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Maintain low final solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic, generally below 0.5%, and ideally at or below 0.1%.
-
Include a vehicle control: Always include a control group of cells treated with the same concentration of solvent as your highest drug concentration to assess the impact of the solvent alone.
-
-
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
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Possible Cause 1: Variability in Cell Health and Seeding Density. Inconsistent cell health, passage number, or initial seeding density can significantly impact susceptibility to drug-induced cytotoxicity.
-
Solution:
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Standardize cell culture practices: Use cells within a consistent and low passage number range. Ensure cell viability is greater than 95% before seeding.
-
Optimize and standardize seeding density: Perform an initial experiment to determine the optimal seeding density that avoids both sparse and over-confluent cultures during the experimental timeframe.
-
-
-
Possible Cause 2: Compound Degradation. Improper storage or handling of this compound can lead to degradation and potentially more toxic byproducts.
-
Solution:
-
Follow storage recommendations: Store the stock solution of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh dilutions: Always prepare fresh working dilutions of the compound in your culture medium immediately before each experiment.
-
-
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
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Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common range to test is from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Cell Treatment: Remove the old medium and add the this compound dilutions to the cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5][8][9][10]
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Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Assessing Apoptosis Induction using Caspase-Glo® 3/7 Assay
This protocol outlines the use of a commercially available kit to measure the activation of caspases 3 and 7, key executioners of apoptosis.
Materials:
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Caspase-Glo® 3/7 Assay kit (Promega or similar)
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This compound
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Opaque-walled 96-well plates suitable for luminescence measurements
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Your cell line of interest
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol. Include positive and negative controls for apoptosis if available.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[11][12][13]
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the culture volume (e.g., 100 µL reagent to 100 µL of medium).[11][12]
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Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours, protected from light.[14]
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Readout: Measure the luminescence using a microplate reader.
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Data Analysis: An increase in luminescence compared to the untreated control indicates the activation of caspase-3/7 and induction of apoptosis.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for determining the CC50 of this compound.
References
- 1. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.es]
- 14. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing TDI-015051
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing TDI-015051, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and orally active inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14).[1][2] It functions by inhibiting the RNA cap methyltransferase activity of NSP14, which is crucial for viral RNA methylation and replication.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a non-covalent inhibitor that binds to the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket of NSP14.[1][2] This binding prevents the methylation of the viral RNA cap, a critical step for the virus to evade the host's immune system and to ensure efficient translation of its proteins.
Q3: What are the primary research applications for this compound?
A3: this compound is primarily used in virology and drug development research to study the inhibition of SARS-CoV-2 and other coronaviruses. It serves as a tool to investigate the role of NSP14 in the viral life cycle and as a potential therapeutic agent against COVID-19.[1][2]
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
Receiving and Initial Storage:
Upon receiving the compound, it is recommended to store it as specified on the manufacturer's Certificate of Analysis. In the absence of specific instructions, the following general guidelines for a solid, powdered compound should be followed.
| Condition | Recommendation |
| Form | Solid (powder) |
| Shipping | Typically shipped at room temperature. |
| Long-term Storage | Store at -20°C for up to 3 years. |
| Short-term Storage | Can be stored at 4°C for up to 2 years. |
| Environment | Protect from light and moisture. |
Solution Preparation and Storage:
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Solution Concentration | 10 mM |
| Storage of Stock Solution | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles to maintain compound integrity.[3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Warm the Compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the Required Volume of DMSO:
-
Molecular Weight of this compound: 471.5 g/mol
-
To prepare a 10 mM (0.01 mol/L) solution, use the following formula: Volume of DMSO (in L) = (Mass of this compound (in g)) / (471.5 g/mol * 0.01 mol/L)
-
For example, to dissolve 1 mg (0.001 g) of this compound: Volume of DMSO (in µL) = (0.001 g / (471.5 g/mol * 0.01 mol/L)) * 1,000,000 µL/L = 212.09 µL
-
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing this compound.
-
Ensure Complete Dissolution: Vortex the solution gently until the compound is fully dissolved. Gentle warming to 37°C in a water bath can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials and store at -20°C or -80°C.
General Protocol for In Vitro Cell-Based Assays:
-
Cell Culture: Culture appropriate host cells (e.g., Vero E6, Huh-7.5, or A549-ACE2-TMPRSS2) in a suitable medium and conditions.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment and Infection:
-
Pre-treat the cells with the diluted this compound for a specified period.
-
Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI).
-
Incubate the infected cells for a designated time.
-
-
Assay Readout: Analyze the effect of the compound on viral replication using appropriate methods, such as:
-
Plaque reduction assays
-
RT-qPCR to quantify viral RNA
-
Immunofluorescence staining for viral proteins
-
Cell viability assays to assess cytotoxicity
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution when diluted in aqueous media. | This compound has low aqueous solubility. | Ensure the final DMSO concentration in the media is sufficient to maintain solubility. Gentle vortexing or brief warming to 37°C may help redissolve the compound. Prepare working solutions fresh before each experiment. |
| Inconsistent or no inhibitory effect observed. | 1. Improper storage leading to compound degradation. 2. Inaccurate concentration of the stock solution. 3. Experimental error. | 1. Use a fresh aliquot of the stock solution. Ensure proper storage conditions were maintained. 2. Verify the calculations and preparation of the stock solution. 3. Review the experimental protocol for any deviations. Include appropriate positive and negative controls. |
| High background or off-target effects in the assay. | 1. High concentration of DMSO. 2. The compound may have off-target effects at high concentrations. | 1. Ensure the final DMSO concentration is below the toxic level for the cell line used. Include a vehicle control (DMSO only). 2. Perform a dose-response experiment to determine the optimal non-toxic concentration range. |
| Cell toxicity observed. | The concentration of this compound or DMSO is too high. | Determine the CC50 (50% cytotoxic concentration) of the compound on the specific cell line used in your experiments to identify the appropriate concentration range for antiviral assays. |
Visualizing the Mechanism and Workflow
Signaling Pathway: Inhibition of SARS-CoV-2 RNA Capping
References
Interpreting unexpected results in TDI-015051 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TDI-015051. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally active, non-covalent small-molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), which is a guanine-N7 methyltransferase (MTase).[1][2] It functions by binding to a unique ternary S-adenosylhomocysteine (SAH)-bound complex of NSP14.[1] This action "locks" NSP14 in an inactive state, preventing the methylation of viral RNA. Viral RNA cap methylation is essential for viral replication, stability of the viral RNA, and evasion of the host's innate immune system.[1][3] By inhibiting this process, this compound effectively halts viral replication.[1]
Q2: What is the reported in vitro efficacy of this compound?
A2: this compound has demonstrated potent antiviral activity against SARS-CoV-2 and other coronaviruses in various cell-based assays. The reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Q3: Has there been any evidence of viral resistance to this compound?
A3: In studies involving serial passaging of SARS-CoV-2 in the presence of this compound, no significant resistance mutations in NSP14 have been observed to date.[4] This suggests a high barrier to the development of resistance, which is a promising characteristic for an antiviral therapeutic.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is reported to be a highly selective inhibitor of the viral NSP14 methyltransferase, some in vitro studies have indicated potential inhibition of the human cytochrome P450 enzyme CYP3A4. This could lead to drug-drug interactions if this compound is co-administered with other drugs that are metabolized by CYP3A4. Researchers should consider this possibility when designing co-treatment experiments.
Troubleshooting Guides
Issue 1: Inconsistent EC50 values between different cell lines.
Question: We are observing a significant difference in the EC50 values for this compound when using different cell lines (e.g., Huh-7.5 vs. A549-ACE2-TMPRSS2). Why is this happening and how can we interpret this?
Answer: It is not uncommon to observe variability in antiviral efficacy across different cell lines. Several factors can contribute to this:
-
Differential expression of host factors: The expression levels of host proteins required for viral entry and replication, such as ACE2 and TMPRSS2, can vary significantly between cell lines.[5] This can influence the overall rate of viral replication and, consequently, the apparent efficacy of an antiviral compound.
-
Cellular metabolism: The metabolic activity of the cell line can influence the stability and intracellular concentration of the compound.
-
Innate immune responses: Different cell lines may have varying capacities to mount an innate immune response to viral infection, which can act in concert with the antiviral compound to inhibit viral replication.
Troubleshooting Steps:
-
Characterize your cell lines: Ensure you have well-characterized cell lines with known and consistent expression of key host factors like ACE2 and TMPRSS2.
-
Standardize viral input: Use a consistent and accurately tittered viral stock and multiplicity of infection (MOI) across all experiments and cell lines.
-
Consider the cellular context: When comparing results, always consider the specific characteristics of the cell lines used. For example, an EC50 value obtained in a human lung epithelial cell line like Calu-3 might be more physiologically relevant for a respiratory virus than a value from a non-human primate kidney cell line like Vero E6.
Issue 2: Discrepancy between biochemical IC50 and cell-based EC50 values.
Question: The reported biochemical IC50 of this compound against NSP14 is in the picomolar range, but our cell-based EC50 values are in the nanomolar range. What accounts for this difference?
Answer: A difference between biochemical IC50 and cell-based EC50 values is expected and can be attributed to several factors:
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Cellular permeability: The compound must cross the cell membrane to reach its intracellular target. The efficiency of this process can affect the intracellular concentration of the drug.
-
Drug efflux: Cells may actively pump the compound out, reducing its effective intracellular concentration.
-
Compound stability: The compound may be metabolized or degraded within the cell or in the cell culture medium over the course of the experiment.
-
Competition with endogenous substrates: In the cellular environment, the drug must compete with the natural substrate of the enzyme.
Troubleshooting Steps:
-
Assess compound stability: If you suspect compound instability, you can measure its concentration in the cell culture medium over time.
-
Evaluate cellular uptake: While more complex, studies can be performed to determine the intracellular concentration of the compound.
-
Interpret results in context: The cell-based EC50 is a more physiologically relevant measure of a compound's antiviral activity as it takes into account these additional cellular factors.
Issue 3: Unexpected cytotoxicity observed in cell-based assays.
Question: We are observing significant cytotoxicity with this compound at concentrations where we expect to see antiviral activity. What could be the cause?
Answer: While this compound is reported to have a good safety profile, unexpected cytotoxicity can arise from several experimental factors.
Troubleshooting Steps:
-
Verify compound purity and identity: Ensure that the compound you are using is of high purity and its identity has been confirmed. Impurities can sometimes be the source of unexpected toxicity.
-
Perform a standard cytotoxicity assay: Conduct a CC50 (50% cytotoxic concentration) assay in parallel with your antiviral assay on uninfected cells to accurately determine the cytotoxicity of the compound under your specific experimental conditions (cell line, incubation time, etc.).
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Check the health of your cells: Ensure that the cells used for the assay are healthy and not stressed, as this can make them more susceptible to the toxic effects of a compound.
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Review the experimental protocol: Double-check all dilutions and calculations to rule out any errors in the final concentration of the compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | ≤0.15 nM | SARS-CoV-2 NSP14 | [6] |
| Kd | 61 pM | SARS-CoV-2 NSP14 | [1] |
| EC50 | 11.4 nM | SARS-CoV-2 in Huh-7.5 cells | [6] |
| EC50 | 64.7 nM | SARS-CoV-2 in A549-ACE2-TMPRSS2 cells | [6] |
| IC50 | 1.7 nM | α-hCoV-NL63 | [6] |
| IC50 | 2.6 nM | α-hCoV-229E | [6] |
| IC50 | 3.6 nM | β-hCoV-MERS | [6] |
Table 2: In Vivo Efficacy of this compound in K18-hACE2 Mouse Model
| Dosage | Outcome | Reference |
| 150 mg/kg and 500 mg/kg (oral) | Robust reduction of viral lung burden | [7] |
| Comparable to Nirmatrelvir | Significant therapeutic effect | [1][3] |
Experimental Protocols
1. SARS-CoV-2 Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a generalized procedure for determining the in vitro antiviral activity of this compound.
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Cell Seeding: Seed a suitable cell line (e.g., Vero E6, Huh-7.5) in 12-well plates at a density that will result in a confluent monolayer on the day of infection.
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Compound Preparation: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and then further dilute in cell culture medium to the final desired concentrations.
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Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units per well) in the presence of the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the incubation period, remove the inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose (B11928114) or other viscous substance to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining: After the incubation period, fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution of crystal violet to visualize the plaques.
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Quantification: Count the number of plaques in each well. The EC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
2. Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
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Cell Seeding: Seed the same cell line used for the antiviral assay in a 96-well plate at an appropriate density.
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Compound Treatment: The next day, treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include a vehicle control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
3. In Vivo Antiviral Efficacy in K18-hACE2 Mouse Model
This is a general outline of the in vivo protocol. Specific details may vary between institutions and require appropriate ethical approvals.
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Animals: Use K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection.[8][9][10]
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Infection: Anesthetize the mice and intranasally inoculate them with a defined dose of SARS-CoV-2.[9]
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Treatment: Administer this compound orally at different dosages (e.g., 150 mg/kg and 500 mg/kg) at specified time points post-infection.[7] Include a vehicle control group.
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Monitoring: Monitor the mice daily for weight loss and clinical signs of disease.
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Endpoint: At a predetermined endpoint (e.g., 4 days post-infection), euthanize the mice and collect tissues (e.g., lungs) for viral load determination.
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Viral Load Quantification: Homogenize the lung tissue and quantify the viral load using a TCID50 assay or RT-qPCR.
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Data Analysis: Compare the viral loads in the treated groups to the vehicle control group to determine the in vivo efficacy of this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. [vivo.weill.cornell.edu]
- 3. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell type dependent stability and virulence of a recombinant SARS-CoV-2, and engineering of a propagation deficient RNA replicon to analyze virus RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live Imaging and Quantification of Viral Infection in K18 hACE2 Transgenic Mice using Reporter-Expressing Recombinant SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TDI-015051 & DMSO Solvent Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of TDI-015051 and how to effectively control for the solvent effects of Dimethyl Sulfoxide (B87167) (DMSO) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, non-covalent inhibitor of the SARS-CoV-2 non-structural protein 14 (NSP14), which is a guanine-N7 methyltransferase.[1][2][3] It functions by binding to the SAH-stabilized cap binding pocket of NSP14, thereby inhibiting viral RNA methylation and subsequent viral replication.[1][2] this compound has demonstrated high potency with an IC50 of ≤0.15 nM in biochemical assays and an EC50 of 11.4 nM in Huh-7.5 cells.[1]
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO. For storage, it is recommended to keep the compound as a powder at -20°C for up to 2 years. Once dissolved in DMSO, it can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.
Q3: Why is DMSO used as a solvent for this compound in cell-based assays?
DMSO is a versatile aprotic solvent capable of dissolving a wide range of compounds that are not soluble in aqueous solutions, such as many small molecule inhibitors. Its miscibility with cell culture media allows for the effective delivery of compounds like this compound to cells in vitro.
Q4: What is the recommended final concentration of DMSO in my cell-based assays with this compound?
To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v). However, the sensitivity of cell lines to DMSO can vary significantly. Therefore, it is crucial to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not cause significant cytotoxicity or other off-target effects. Some studies on viral enzymes have shown that higher concentrations of DMSO (up to 2% or even 20% in the case of 3CLpro) may be tolerated or even enhance enzyme activity in biochemical assays, but for cell-based assays, lower concentrations are generally recommended to maintain cell health.[4][5]
Q5: What are the potential off-target effects of DMSO on my cells?
DMSO is not biologically inert and can have several effects on cells, including:
-
Altered Cell Growth and Viability: Low concentrations can sometimes stimulate cell proliferation, while higher concentrations can be cytotoxic.
-
Induction of Cell Differentiation: In some cell types, DMSO can induce differentiation.
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Changes in Gene Expression: DMSO has been shown to alter the expression of numerous genes.
-
Influence on Signaling Pathways: It can interfere with various cellular signaling pathways.
Troubleshooting Guide
Problem 1: My vehicle control (DMSO only) is showing a significant biological effect compared to the untreated control.
-
Possible Cause: The DMSO concentration is too high for your specific cell line, leading to toxicity or other off-target effects.
-
Troubleshooting Steps:
-
Perform a DMSO Tolerance Assay: Before conducting your main experiments, it is essential to determine the maximum acceptable concentration of DMSO for your cell line.
-
Lower the DMSO Concentration: If your vehicle control shows an effect, reduce the final DMSO concentration in all experimental wells. This may necessitate preparing a more concentrated stock solution of this compound.
-
Standardize DMSO Concentration: Ensure the final DMSO concentration is identical across all wells, including the vehicle control and all concentrations of this compound.
-
Problem 2: I am observing inconsistent results with this compound across experiments.
-
Possible Cause: Variability in the final DMSO concentration or improper handling of the compound.
-
Troubleshooting Steps:
-
Consistent Dilution Series: Prepare a serial dilution of this compound in 100% DMSO first. Then, add a small, fixed volume of each of these dilutions to your assay wells to ensure the final DMSO concentration is the same in all treated wells.
-
Fresh Aliquots: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Proper Mixing: Ensure thorough mixing of the DMSO stock with the culture medium before adding it to the cells.
-
Problem 3: I am unsure how to properly set up my controls for a this compound experiment.
-
Solution: A well-designed experiment should include the following controls:
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Untreated Control: Cells in culture medium only. This serves as a baseline for normal cell behavior.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration used for this compound. This is critical for distinguishing the effects of the solvent from the effects of the compound.
-
Positive Control (Optional but Recommended): A known inhibitor of NSP14 or another relevant positive control for your assay endpoint.
-
This compound Treatment Groups: Cells treated with a range of concentrations of this compound.
-
Experimental Protocols
Protocol: DMSO Tolerance Assay
This protocol is designed to determine the maximum non-toxic concentration of DMSO for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 0.01% to 2.0% (v/v). Also, prepare a medium-only control (untreated).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control is your maximum tolerated concentration.
Protocol: Cell-Based Antiviral Assay for this compound
This is a general protocol for determining the EC50 of this compound in a viral infection model.
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the this compound stock in 100% DMSO.
-
Dilute this series further in complete cell culture medium to create your final working concentrations. Ensure the final DMSO concentration in all wells will be constant and at the predetermined non-toxic level (e.g., 0.1%).
-
-
Cell Seeding: Seed host cells (e.g., Huh-7.5, A549-ACE2-TMPRSS2) in 96-well plates and allow them to adhere.
-
Treatment and Infection:
-
Remove the culture medium.
-
Add the prepared this compound dilutions to the cells.
-
Include an untreated control and a vehicle control (medium with the same final DMSO concentration).
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours) at 37°C and 5% CO2.
-
Quantify Viral Activity: Measure the extent of viral replication. This can be done through various methods, such as:
-
Plaque Assay: To determine viral titer.
-
RT-qPCR: To quantify viral RNA.
-
Reporter Virus: Measuring the expression of a reporter gene (e.g., luciferase, GFP).
-
Immunofluorescence: Staining for a viral antigen.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a no-virus control or a high concentration of a potent inhibitor (100% inhibition).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation
Table 1: Example of DMSO Tolerance Assay Results
| DMSO Concentration (% v/v) | Average Cell Viability (%) | Standard Deviation |
| 0 (Untreated) | 100 | 4.5 |
| 0.01 | 102.3 | 5.1 |
| 0.05 | 99.8 | 4.8 |
| 0.1 | 98.5 | 5.3 |
| 0.25 | 95.2 | 6.2 |
| 0.5 | 88.7 | 7.1 |
| 1.0 | 75.4 | 8.5 |
| 2.0 | 52.1 | 9.3 |
Table 2: this compound Potency in Different Cell Lines
| Cell Line | EC50 (nM) |
| Huh-7.5 | 11.4[1] |
| A549-ACE2-TMPRSS2 | 64.7[1] |
Visualizations
Caption: Workflow for a cell-based antiviral assay with this compound.
Caption: Logic for using controls to isolate this compound effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. [vivo.weill.cornell.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Dimethyl sulfoxide (DMSO) affects activity of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Novel Antiviral Agents: TDI-015051 and Nirmatrelvir
For Immediate Release
In the ongoing effort to combat SARS-CoV-2 and prepare for future coronavirus threats, two small molecule inhibitors, TDI-015051 and nirmatrelvir (B3392351), have emerged as promising therapeutic candidates. This guide provides a detailed, data-driven comparison of their efficacy, mechanism of action, and underlying experimental validation for an audience of researchers, scientists, and drug development professionals.
Executive Summary
This compound is a first-in-class, orally active inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), a key enzyme involved in viral RNA capping and proofreading.[1][2][3][4] Nirmatrelvir, the active component of the FDA-approved drug Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral polyprotein processing and replication.[5][6][7][8][9] Both agents have demonstrated significant antiviral activity in preclinical models, with nirmatrelvir also showing robust efficacy in clinical trials. A key preclinical study has suggested that the in vivo efficacy of this compound is comparable to that of nirmatrelvir in a transgenic mouse model of SARS-CoV-2 infection.[10]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and nirmatrelvir.
Table 1: In Vitro Efficacy against Target Enzyme
| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |
| This compound | SARS-CoV-2 NSP14 | Methyltransferase Assay | ≤0.15 nM (IC50) | [1][2][3] |
| Nirmatrelvir | SARS-CoV-2 Mpro | FRET Assay | 0.933 nM (Ki) | [11] |
| Nirmatrelvir | SARS-CoV-2 Mpro | FRET Assay | 7.3 nM (IC50) | [7] |
Table 2: In Vitro Antiviral Activity in Cell-Based Assays
| Compound | Cell Line | Viral Strain | EC50 | Reference |
| This compound | Huh-7.5 | SARS-CoV-2 | 11.4 nM | [1][2][3] |
| This compound | A549-ACE2-TMPRSS2 | SARS-CoV-2 | 64.7 nM | [1][2][3] |
| Nirmatrelvir | VeroE6 P-gp knockout | SARS-CoV-2 (Omicron) | 16.2 nM | [12] |
| Nirmatrelvir | VeroE6 P-gp knockout | SARS-CoV-2 (Delta) | 15.9 nM | [12] |
Table 3: In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model
| Compound | Dosing Regimen | Key Findings | Reference |
| This compound | 150 mg/kg or 500 mg/kg, oral gavage | Robust reduction in viral lung titers at day 4 post-infection. | [13] |
| Nirmatrelvir | 150 mg/kg, oral gavage, twice daily | Virtually undetectable viral RNA and infectious virus in lungs and nasal turbinates. | [5][6] |
Mechanism of Action and Signaling Pathways
This compound: Inhibition of NSP14 N7-Methyltransferase
This compound targets the guanine-N7 methyltransferase (N7-MTase) activity of the bifunctional protein NSP14. This enzyme is crucial for the formation of the 5' cap structure on viral RNA, which is essential for RNA stability, translation, and evasion of the host innate immune system. This compound binds to the S-adenosylhomocysteine (SAH)-bound state of NSP14, effectively locking the enzyme in an inactive conformation and preventing the methylation of the viral RNA cap.[14]
Nirmatrelvir: Inhibition of the Main Protease (Mpro)
Nirmatrelvir is a peptidomimetic inhibitor that targets the catalytic cysteine (Cys145) of the SARS-CoV-2 main protease (Mpro).[8] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins that are essential for viral replication and transcription. By covalently binding to the active site of Mpro, nirmatrelvir blocks this cleavage process, thereby halting the viral life cycle.[5][7]
Experimental Protocols
SARS-CoV-2 NSP14 N7-Methyltransferase Inhibition Assay (for this compound)
A common method to assess the inhibitory activity of compounds against NSP14 is a radiometric assay.
-
Reaction Mixture Preparation: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl2, DTT, and an RNase inhibitor.
-
Enzyme and Inhibitor Incubation: Recombinant SARS-CoV-2 NSP14 protein is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period at a specified temperature.
-
Initiation of Reaction: The methyltransferase reaction is initiated by the addition of S-adenosyl-[methyl-3H]methionine ([3H]-SAM) as the methyl donor and a cap analog substrate (e.g., GpppA-RNA).[15]
-
Reaction Incubation and Termination: The reaction is allowed to proceed at 37°C for a set time and then terminated.
-
Quantification: The [3H]-labeled methylated RNA product is captured and quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined by fitting the data to a dose-response curve.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (for Nirmatrelvir)
A widely used method for measuring Mpro inhibition is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Assay Buffer: The assay is conducted in a buffer typically containing Tris-HCl, NaCl, and EDTA.
-
Enzyme and Inhibitor Incubation: Recombinant SARS-CoV-2 Mpro is pre-incubated with a serial dilution of the inhibitor (e.g., nirmatrelvir) in a microplate.[11]
-
Substrate Addition: A fluorogenic FRET substrate peptide, which contains a cleavage site for Mpro flanked by a fluorophore and a quencher, is added to initiate the reaction.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence intensity is monitored over time. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Efficacy Assessment in K18-hACE2 Transgenic Mice
This animal model is widely used to study SARS-CoV-2 infection as these mice express the human ACE2 receptor, making them susceptible to the virus.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses | EMBO Molecular Medicine [link.springer.com]
- 5. researchwith.njit.edu [researchwith.njit.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Omicron Subvariants Infection Kinetics and Nirmatrelvir Efficacy in Transgenic K18-hACE2 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discover.HSLS - "coronavirus disease" [discover.hsls.pitt.edu]
- 9. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Nirmatrelvir treatment of SARS-CoV-2-infected mice blunts antiviral adaptive immune responses [air.unimi.it]
- 14. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Comparative Guide to the Mechanisms of Action: TDI-015051 vs. Remdesivir
In the ongoing effort to develop effective antiviral therapeutics against SARS-CoV-2 and other coronaviruses, two notable compounds, TDI-015051 and remdesivir (B604916), have emerged with distinct mechanisms of action. This guide provides a detailed comparison of their molecular targets, inhibitory actions, and supporting experimental data to inform researchers, scientists, and drug development professionals.
Overview of Mechanism of Action
This compound is a first-in-class, orally active, non-covalent small-molecule inhibitor that targets the SARS-CoV-2 nonstructural protein 14 (NSP14).[1][2][3] Specifically, it inhibits the guanine-N7 methyltransferase (MTase) activity of NSP14, which is crucial for the formation of the 5' cap structure of viral RNA.[2][3] This cap structure is essential for viral RNA stability, translation, and evasion of the host's innate immune system. This compound binds to the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket of NSP14, thereby inhibiting viral RNA methylation and subsequent viral replication.[1][4]
Remdesivir , on the other hand, is a broad-spectrum antiviral agent that functions as a prodrug of a nucleoside analog.[5][6][7] Upon entering the host cell, remdesivir is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[5][8] RDV-TP mimics the natural adenosine (B11128) triphosphate (ATP) and acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral genome replication.[7][8][9] The incorporation of RDV-TP into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication.[6][8][9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound
Caption: Mechanism of Action of Remdesivir
Caption: General Experimental Workflow for Antiviral Activity Assessment
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and remdesivir against SARS-CoV-2 and other coronaviruses.
Table 1: In Vitro Efficacy of this compound
| Virus | Cell Line | Assay | EC50 (nM) | IC50 (nM) | Reference |
| SARS-CoV-2 | Huh-7.5 | - | 11.4 | - | [1][4] |
| SARS-CoV-2 | A549-ACE2-TMPRSS2 | - | 64.7 | - | [1][4] |
| SARS-CoV-2 | - | NSP14 Enzyme Assay | - | ≤0.15 | [1][4] |
| α-hCoV-NL63 | - | - | - | 1.7 | [1][4] |
| α-hCoV-229E | - | - | - | 2.6 | [1][4] |
| β-hCoV-MERS | - | - | - | 3.6 | [1][4] |
Table 2: In Vitro Efficacy of Remdesivir
| Virus/Variant | Cell Line | Assay | EC50 (µM) | IC50 (µM) | Reference |
| HCoV-229E | MRC-5 | CPE | 0.07 | - | [10] |
| SARS-CoV-2 (2019-nCoV) | Vero E6 | CPE (72h) | - | 0.32 | [11] |
| SARS-CoV-2 (Alpha) | Vero E6 | CPE (72h) | - | 0.32 | [11] |
| SARS-CoV-2 (Beta) | Vero E6 | CPE (72h) | - | 0.5 | [11] |
| SARS-CoV-2 (Gamma) | Vero E6 | CPE (72h) | - | 0.4 | [11] |
| SARS-CoV-2 (Delta) | Vero E6 | CPE (72h) | - | 0.59 | [11] |
| SARS-CoV-2 (Omicron) | Vero E6 | CPE (72h) | - | 0.51 | [11] |
| HCoV-OC43 | Huh-7 | - | 0.01 | - | [12] |
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of an antiviral compound.
-
Cell Seeding: Host cells (e.g., Vero E6, Huh-7.5) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Dilution: The test compound (this compound or remdesivir) is serially diluted to various concentrations in cell culture medium.
-
Treatment: The cell culture medium is removed from the plates, and the diluted compound is added to the respective wells. A vehicle control (e.g., DMSO) is also included.
-
Viral Infection: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Assessment of Viral Activity:
-
Cytopathic Effect (CPE) Assay: The cells are visually inspected under a microscope for virus-induced CPE. The EC50 is the concentration of the compound that inhibits CPE by 50%.
-
Plaque Reduction Assay: The supernatant is collected, and a plaque assay is performed to determine the viral titer. The EC50 is the concentration that reduces the number of plaques by 50%.
-
qRT-PCR: Cellular RNA is extracted, and quantitative reverse transcription PCR is performed to quantify viral RNA levels. The EC50 is the concentration that reduces viral RNA levels by 50%.[11]
-
Cytotoxicity Assay
This protocol is performed in parallel with the antiviral assay to determine the half-maximal cytotoxic concentration (CC50) of the compound.
-
Cell Seeding and Treatment: Cells are seeded and treated with the serially diluted compound as described in the antiviral activity assay protocol, but without viral infection.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: A cell viability reagent (e.g., MTT, CCK-8) is added to each well.
-
Measurement: The absorbance is measured using a plate reader at the appropriate wavelength.
-
Calculation: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
In Vivo Mouse Model of SARS-CoV-2 Infection
Studies have utilized transgenic mouse models (e.g., K18-hACE2) to evaluate the in vivo efficacy of antiviral compounds.[13]
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used.
-
Infection: Mice are intranasally infected with SARS-CoV-2.
-
Treatment: Treatment with the antiviral compound (e.g., this compound via oral gavage) or a vehicle control is initiated at a specified time point post-infection.[13]
-
Monitoring: Mice are monitored daily for weight loss and clinical signs of disease.
-
Endpoint Analysis: At a predetermined time point (e.g., day 4 post-infection), mice are euthanized, and lung tissues are collected to determine viral titers and assess lung pathology.[13]
Conclusion
This compound and remdesivir represent two distinct and promising strategies for combating coronavirus infections. This compound's novel mechanism of targeting the NSP14 methyltransferase offers a new avenue for antiviral development, potentially complementing existing therapies. Remdesivir, a direct-acting antiviral targeting the viral polymerase, has already established its role in the clinical management of COVID-19. The experimental data indicates that both compounds are potent inhibitors of SARS-CoV-2 replication in vitro. Further comparative studies, particularly in vivo, will be crucial to fully elucidate their respective therapeutic potentials and to guide the development of future antiviral strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. [vivo.weill.cornell.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 12. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Potential for Synergistic Antiviral Effects of TDI-015051 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDI-015051 is a first-in-class, non-covalent small-molecule inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) guanine-N7 methyltransferase (MTase) domain of non-structural protein 14 (NSP14).[1][2] By forming a unique ternary complex with S-adenosylhomocysteine (SAH) and NSP14, this compound potently inhibits viral RNA cap synthesis, a critical step for viral replication and evasion of the host immune system.[1][3] While this compound has demonstrated significant antiviral efficacy as a monotherapy in preclinical models, its potential for synergistic activity when combined with other antiviral agents is a critical area of investigation for developing more robust and effective COVID-19 therapeutics.
Currently, there are no published studies directly evaluating the synergistic effects of this compound with other antivirals. However, based on its mechanism of action targeting the NSP14 complex, which also possesses 3'-to-5' exoribonuclease (ExoN) activity responsible for proofreading during viral RNA replication, a strong rationale exists for expecting synergy with nucleoside analog inhibitors. This guide will explore the theoretical basis for this synergy, present comparative data from combination studies of other relevant antivirals, and provide detailed experimental protocols for future investigations.
Theoretical Synergy with Nucleoside Analogs
The dual functionality of NSP14 in RNA capping and proofreading presents a compelling target for combination therapy. Nucleoside analogs, such as remdesivir (B604916) and molnupiravir, are incorporated into the nascent viral RNA chain, leading to premature termination or lethal mutagenesis. The proofreading activity of the NSP14-NSP10 exonuclease complex can recognize and excise these incorporated analogs, thereby diminishing their antiviral efficacy.
By inhibiting the NSP14 complex, this compound is hypothesized to not only disrupt viral RNA capping but also to potentiate the activity of nucleoside analogs by preventing the removal of these antiviral molecules from the viral RNA. This dual-action mechanism would lead to a synergistic effect, where the combined antiviral activity is greater than the sum of the individual effects of each drug.
Proposed synergistic mechanism of this compound with nucleoside analogs.
Comparative Analysis of Antiviral Combination Studies
While direct data for this compound is unavailable, studies on other antiviral combinations against SARS-CoV-2 provide a valuable framework for comparison. The following tables summarize key findings from studies that have demonstrated synergistic effects.
Table 1: Synergistic Effects of Molnupiravir and Nirmatrelvir
This combination targets two distinct and essential viral enzymes: the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro or 3CLpro).
| Cell Line | Virus Strain | Synergy Metric | Result | Reference |
| Vero E6 | 20A.EU1 | HSA Score (48h) | 14.2 (Synergistic) | |
| Vero E6 | 20A.EU1 | HSA Score (72h) | 13.08 (Synergistic) | |
| Calu-3 | SARS-CoV-2 | Bliss Synergy Score | >10 (Synergistic) |
Table 2: Synergistic Effects of Remdesivir and HCV NS5A Inhibitors
This combination is particularly relevant as HCV NS5A inhibitors have been shown to inhibit the SARS-CoV-2 exonuclease (NSP14), providing a direct parallel to the proposed mechanism for this compound.
| Cell Line | Virus Strain | Combination | Synergy Metric | Result | Reference |
| Calu-3 | SARS-CoV-2 | Remdesivir + Velpatasvir | Bliss Synergy Score | >10 (Synergistic) | |
| Calu-3 | SARS-CoV-2 | Remdesivir + Elbasvir | Bliss Synergy Score | >10 (Synergistic) |
Experimental Protocols for Synergy Assessment
The following provides a detailed methodology for conducting in vitro synergy studies, adaptable for testing this compound in combination with other antivirals.
Checkerboard Assay Protocol
The checkerboard assay is a standard method to evaluate the interactions between two antimicrobial or antiviral agents.
-
Cell Culture and Virus Propagation:
-
Culture a suitable cell line (e.g., Vero E6, Calu-3, or A549-ACE2/TMPRSS2) in appropriate growth medium.
-
Propagate a clinical isolate of SARS-CoV-2 and determine the viral titer (e.g., TCID50/mL or PFU/mL).
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the other antiviral agent (e.g., remdesivir) in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug in the cell culture medium.
-
-
Assay Setup:
-
Seed cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare a checkerboard layout in a separate 96-well plate by making serial dilutions of Drug A (this compound) along the rows and Drug B (e.g., remdesivir) along the columns.
-
Remove the growth medium from the cell plate and add the drug combinations from the checkerboard plate.
-
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Include appropriate controls: cells only, cells with virus (no drugs), and cells with each drug individually.
-
-
Incubation and Endpoint Measurement:
-
Incubate the plates for a defined period (e.g., 48-72 hours).
-
Assess the antiviral effect by measuring the inhibition of viral-induced cytopathic effect (CPE) using a cell viability assay (e.g., CellTiter-Glo) or by quantifying viral RNA levels using RT-qPCR.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) for each drug alone and in combination.
-
Determine the nature of the interaction using synergy models such as the Bliss independence model or the Loewe additivity model to calculate a synergy score or a Combination Index (CI).
-
CI < 1 : Synergy
-
CI = 1 : Additive effect
-
CI > 1 : Antagonism
-
-
Workflow for in vitro antiviral synergy testing.
Conclusion and Future Directions
While direct experimental evidence is pending, the mechanism of action of this compound provides a strong rationale for its synergistic potential with nucleoside analog antivirals. The inhibition of the NSP14 proofreading function is a promising strategy to enhance the efficacy of drugs like remdesivir and molnupiravir. The comparative data from other synergistic antiviral combinations against SARS-CoV-2 further support the exploration of this compound in combination therapies. Future in vitro and in vivo studies are crucial to validate this hypothesis, quantify the degree of synergy, and determine the optimal dosing for such combinations. The development of effective combination therapies will be instrumental in combating the ongoing threat of COVID-19 and preparing for future coronavirus outbreaks.
References
A Comparative Analysis of the Antiviral Profiles of TDI-015051 and Patulin
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antiviral activities of the investigational drug TDI-015051 and the mycotoxin patulin (B190374). This analysis is based on currently available experimental data.
Executive Summary
This document presents a comparative overview of this compound and patulin, with a focus on their reported antiviral activities. This compound is a potent, orally active inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), a key enzyme in viral replication.[1][2] In contrast, patulin is a mycotoxin with known antimicrobial properties, but its specific antiviral activity against human and animal viruses is not well-documented in the available scientific literature. While historical accounts suggest it was trialed for the common cold, robust quantitative data on its antiviral efficacy are lacking.[3] This guide will highlight the well-defined antiviral mechanism and potent activity of this compound against coronaviruses, juxtaposed with the limited specific antiviral data and known cytotoxicity of patulin.
Quantitative Data on Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data for this compound and patulin. It is important to note the disparity in the amount and specificity of the data available for each compound.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | IC50 (nM) | EC50 (nM) | Reference(s) |
| SARS-CoV-2 | - | ≤0.15 | - | [1] |
| SARS-CoV-2 | Huh-7.5 | - | 11.4 | [1] |
| SARS-CoV-2 | ACE2-TMPRSS2 expressing A549 | - | 64.7 | [1] |
| α-hCoV-NL63 | - | 1.7 | - | [1] |
| α-hCoV-229E | - | 2.6 | - | [1] |
| β-hCoV-MERS | - | 3.6 | - | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | CC50 | Reference(s) |
| Huh-7.5 | >10,000 nM | [4] |
Table 3: Antiviral Activity of Patulin
| Virus | Host Organism/Cell Line | Inhibition | Concentration | Reference(s) |
| Mycovirus PsV-F | Penicillium stoloniferum | 26% | 11 µg/mg dry wt mycelia | [5] |
| Mycovirus PsV-F | Penicillium stoloniferum | 61% | 16 µg/mg dry wt mycelia | [5] |
| Mycovirus PsV-F | Penicillium stoloniferum | 71% | 20 µg/mg dry wt mycelia | [5] |
Note: There is a significant lack of quantitative antiviral data (IC50/EC50) for patulin against human or animal viruses in the reviewed literature.
Table 4: Cytotoxicity of Patulin
| Cell Line | IC50 (µM) | Exposure Time | Reference(s) |
| DBTRG-05MG (human glioblastoma) | Concentration-dependent cytotoxicity observed between 10-60 µM | Not specified | [6] |
| HT-29-D4 (human colon adenocarcinoma) | Cytotoxicity observed at 100 µM | 24 h | [7] |
Mechanism of Action
This compound: Targeted Inhibition of Viral Replication
This compound functions as a first-in-class, non-covalent small-molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14) guanine-N7 methyltransferase (MTase).[2] NSP14 is crucial for viral RNA capping, a process that is essential for viral replication and evasion of the host's innate immune system.[2][8] this compound binds to the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket of NSP14, thereby inhibiting viral RNA methylation and subsequent viral replication.[1]
Patulin: Non-Specific Cellular Effects
The precise antiviral mechanism of patulin against specific viruses has not been clearly elucidated. Its known antimicrobial properties are thought to stem from its high reactivity with sulfhydryl (SH) groups in proteins and enzymes, leading to their inhibition.[9] This non-specific interaction with essential cellular components likely contributes to its broad biological effects, including its cytotoxicity. One study on a mycovirus suggested that patulin's preferential action may arise from binding to functional enzymes required for virus replication.[5]
Experimental Protocols
This compound Antiviral and Cytotoxicity Assays
Antiviral Activity Assay (General Description based on similar coronavirus assays):
-
Cell Lines: Huh-7.5 cells or ACE2-TMPRSS2 expressing A549 cells are commonly used.[1]
-
Infection: Cells are seeded in multi-well plates and infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: Various concentrations of this compound are added to the infected cells.
-
Incubation: Plates are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication.
-
Quantification: The extent of viral replication is quantified. This can be done through various methods such as:
-
Measuring the cytopathic effect (CPE).
-
Immunostaining for a viral protein (e.g., nucleoprotein) followed by high-content imaging.
-
Using a reporter virus (e.g., expressing luciferase) and measuring the reporter signal.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
NSP14 Inhibition Assay (Biochemical):
-
Assay Principle: A common method is the MTase-Glo™ Methyltransferase Assay, which measures the formation of SAH, a product of the methyltransferase reaction.
-
Procedure: Recombinant SARS-CoV-2 NSP14 is incubated with its substrates (e.g., GpppA and S-adenosyl-L-methionine (SAM)) in the presence of varying concentrations of this compound.
-
Detection: The amount of SAH produced is quantified using a coupled enzyme system that generates a luminescent signal.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Cytotoxicity Assay:
-
Cell Lines: The same cell lines used for the antiviral assays are typically used (e.g., Huh-7.5).
-
Treatment: Uninfected cells are treated with a range of this compound concentrations.
-
Incubation: Cells are incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Patulin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Patulin inhibition of mycovirus replication in Penicillium stoloniferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the mycotoxin patulin on cytotoxicity and oxidative stress in human glioblastoma cells and investigation of protective effect of the antioxidant N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis and Toxicological Effects of Patulin - PMC [pmc.ncbi.nlm.nih.gov]
Aurintricarboxylic Acid (ATA) as a Comparator for TDI-015051: A Comparative Guide
This guide provides a detailed comparison of Aurintricarboxylic acid (ATA) and TDI-015051, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective biochemical properties, mechanisms of action, and supporting experimental data. While both compounds have demonstrated antiviral activities, they operate through distinct molecular pathways, making a thorough comparison essential for informed research decisions.
Overview and Mechanism of Action
Aurintricarboxylic acid (ATA) is a polyanionic, polymeric compound known for its broad-spectrum inhibitory effects on protein-nucleic acid interactions.[1][2] Its heterogeneous nature, arising from the polymerization of salicylic (B10762653) acid and formaldehyde, contributes to its diverse biological activities.[3] ATA's primary mechanism involves competing with nucleic acids for binding to the active sites of various enzymes, thereby inhibiting their function.[1] It has been shown to inhibit a range of enzymes, including ribonucleases, DNA topoisomerase II, and viral enzymes.[2][4] Furthermore, ATA has been reported to modulate several signaling pathways, including the TWEAK-Fn14 and SIRT1-STAT3-C-myc-Bcl-2 pathways, and to inhibit apoptosis.[2][5][6]
This compound is a potent and orally active small molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14).[7][8] NSP14 is a bifunctional enzyme with guanine-N7-methyltransferase (MTase) and 3'-to-5' exoribonuclease activities, both of which are crucial for viral RNA capping and replication.[8][9] this compound acts by binding to the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket of NSP14, thereby inhibiting its RNA cap methyltransferase activity and subsequent viral replication.[7][10]
Quantitative Performance Data
The following tables summarize the available quantitative data for ATA and this compound, providing a basis for comparing their potency and efficacy in various assays.
Table 1: Inhibitory Activity of Aurintricarboxylic Acid (ATA)
| Target/Assay | IC50/ID50/Kd | Cell Line/System | Reference |
| DNA Topoisomerase II (yeast) | ~75 nM (ID50) | Purified enzyme | [4] |
| Cystathionine (B15957) γ-lyase (CSE) | 0.6 µM (IC50) | --- | [11] |
| miRNA regulation | 0.47 µM (IC50) | --- | [11] |
| rP2X1R | 8.6 nM (IC50) | Recombinant receptor | [11][12] |
| rP2X3R | 72.9 nM (IC50) | Recombinant receptor | [11][12] |
| SARS-CoV-2 RdRp | 58 nM (IC50) | In vitro assay | [13] |
| DNase I | 9 µM (Kd) | Fluorescence studies | [3] |
| RNase A | 2.3 µM (Kd) | Fluorescence studies | [3] |
| Reverse transcriptase | 0.25 µM (Kd) | Fluorescence studies | [3] |
| Taq polymerase | 82 µM (Kd) | Fluorescence studies | [3] |
Table 2: Inhibitory Activity of this compound
| Target/Assay | IC50/EC50/Kd | Cell Line/System | Reference |
| SARS-CoV-2 NSP14 | ≤0.15 nM (IC50) | Enzyme assay | [7][14] |
| SARS-CoV-2 | 11.4 nM (EC50) | Huh-7.5 cells | [7][14] |
| SARS-CoV-2 | 64.7 nM (EC50) | A549-ACE2-TMPRSS2 cells | [7][14] |
| α-hCoV-NL63 | 1.7 nM (IC50) | --- | [7][14] |
| α-hCoV-229E | 2.6 nM (IC50) | --- | [7][14] |
| β-hCoV-MERS | 3.6 nM (IC50) | --- | [7][14] |
| SARS-CoV-2 NSP14 | 61 pM (Kd) | --- | [9][15] |
| CYP3A4 | 0.02 µM (IC50) | --- | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Topoisomerase II Relaxation Assay (for ATA)
Objective: To determine the inhibitory effect of ATA on the catalytic activity of DNA topoisomerase II.
Protocol:
-
Purified yeast DNA topoisomerase II is incubated with supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer containing ATP.
-
Various concentrations of ATA are added to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
The DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The amount of relaxed DNA is quantified to determine the ID50 value of ATA.[4]
SARS-CoV-2 NSP14 Methyltransferase Assay (for this compound)
Objective: To measure the inhibitory activity of this compound against the RNA cap methyltransferase function of SARS-CoV-2 NSP14.
Protocol:
-
A high-throughput screening assay is established using purified recombinant SARS-CoV-2 NSP14.
-
The assay typically involves the transfer of a methyl group from a donor (e.g., S-adenosyl-L-methionine, SAM) to a cap analogue substrate (e.g., GpppA).
-
The reaction is carried out in the presence of various concentrations of this compound.
-
The formation of the methylated product (e.g., 7-methyl-GpppA) and the byproduct S-adenosylhomocysteine (SAH) is detected. Detection methods can include fluorescence polarization, luminescence, or mass spectrometry.[9][15]
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiviral Assay (for this compound)
Objective: To determine the efficacy of this compound in inhibiting viral replication in a cellular context.
Protocol:
-
Host cells susceptible to SARS-CoV-2 infection (e.g., Huh-7.5, A549-ACE2-TMPRSS2) are seeded in multi-well plates.
-
The cells are treated with serial dilutions of this compound for a short period before infection.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period (e.g., 24-72 hours), the extent of viral replication is assessed. This can be done by measuring viral RNA levels using RT-qPCR, quantifying viral protein expression via ELISA or immunofluorescence, or determining the cytopathic effect (CPE).
-
The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.[7][14]
In Vivo Efficacy in Mouse Model (for this compound)
Objective: To evaluate the in vivo antiviral activity of this compound.
Protocol:
-
A suitable animal model, such as K18-hACE2 transgenic mice which are susceptible to SARS-CoV-2 infection, is used.
-
Mice are infected with SARS-CoV-2.
-
Treatment with this compound is initiated at specified doses (e.g., 150 mg/kg and 500 mg/kg) and administered orally at defined intervals.[10]
-
A control group receives a vehicle.
-
At a predetermined time post-infection, animals are euthanized, and lung tissues are collected.
-
The viral load in the lungs is quantified by RT-qPCR or plaque assay to determine the reduction in viral burden compared to the control group.[10]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways and mechanisms of action for ATA and this compound.
References
- 1. Mechanism of action of polymeric aurintricarboxylic acid, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurintricarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Aurintricarboxylic acid, a putative inhibitor of apoptosis, is a potent inhibitor of DNA topoisomerase II in vitro and in Chinese hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurintricarboxylic acid, an inhibitor of cystathionine γ-lyase, enhances the sensitivity of chemotherapy drugs in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. [vivo.weill.cornell.edu]
- 9. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
TDI-015051: A Novel Antiviral Targeting Emerging Viral Variants - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The rapid evolution of RNA viruses, exemplified by the ongoing emergence of SARS-CoV-2 variants, necessitates the development of novel antiviral therapeutics with broad efficacy. This guide provides a comprehensive comparison of TDI-015051, a first-in-class inhibitor of the viral non-structural protein 14 (NSP14) methyltransferase, against other leading antiviral alternatives. The following sections present a detailed analysis of its mechanism of action, comparative efficacy against viral variants supported by experimental data, and detailed experimental protocols.
Mechanism of Action: A Novel Approach to Inhibit Viral Replication
This compound is an orally active, non-covalent small-molecule inhibitor of the SARS-CoV-2 NSP14, which is a guanine-N7 methyltransferase.[1] This enzyme is crucial for the formation of the 5' cap structure on viral RNA. The 5' cap is essential for viral RNA stability, translation of viral proteins, and evasion of the host's innate immune system. By binding to the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket of NSP14, this compound effectively inhibits viral RNA methylation and subsequent viral replication.[1]
In contrast, other antiviral agents employ different mechanisms to combat viral infection. Nirmatrelvir (the active component of Paxlovid) is a protease inhibitor that targets the viral main protease (Mpro), an enzyme essential for cleaving the viral polyprotein into functional proteins. Remdesivir and molnupiravir (B613847) are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis or lethal mutagenesis.
Signaling Pathway of SARS-CoV-2 NSP14 and Inhibition by this compound
The viral NSP14 protein not only plays a critical role in viral replication but also modulates the host's immune response. It has been shown to activate the NF-κB signaling pathway, which can lead to the production of pro-inflammatory cytokines. This compound, by inhibiting NSP14, is expected to interfere with this pathway, in addition to its primary role in blocking viral replication.
Comparative Efficacy Against SARS-CoV-2 Variants
The emergence of SARS-CoV-2 variants with mutations in the spike protein has challenged the efficacy of many vaccines and antibody-based therapeutics. Antivirals targeting more conserved regions of the virus, such as NSP14, are promising candidates for maintaining activity against new variants.
While specific efficacy data for this compound against the latest emerging SARS-CoV-2 variants of concern is not yet widely available in published literature, initial studies have demonstrated its potent in vitro activity against the original SARS-CoV-2 strain and other coronaviruses.[1]
The following tables summarize the available in vitro efficacy data for this compound and its key comparators against various SARS-CoV-2 strains. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are reported, with lower values indicating higher potency.
Table 1: In Vitro Efficacy of this compound Against Coronaviruses
| Virus Strain | Cell Line | Assay | Efficacy Metric | Value (nM) |
| SARS-CoV-2 | Huh-7.5 | Antiviral Assay | EC50 | 11.4[1] |
| SARS-CoV-2 | A549-ACE2-TMPRSS2 | Antiviral Assay | EC50 | 64.7[1] |
| α-hCoV-NL63 | - | - | IC50 | 1.7[1] |
| α-hCoV-229E | - | - | IC50 | 2.6[1] |
| β-hCoV-MERS | - | - | IC50 | 3.6[1] |
Table 2: Comparative In Vitro Efficacy of Antivirals Against SARS-CoV-2 Variants
| Antiviral Agent | Variant | Cell Line | Efficacy Metric | Value (µM) |
| Nirmatrelvir | Wild-type (B.1) | - | IC50 | 0.05 ± 0.02 |
| Delta | - | IC50 | 0.06 ± 0.01 | |
| Omicron (BA.1) | - | IC50 | 0.04 ± 0.02 | |
| Omicron (BA.2) | - | IC50 | 0.04 ± 0.01 | |
| Remdesivir | Wild-type (B.1) | - | IC50 | 0.08 ± 0.04 |
| Delta | - | IC50 | 0.11 ± 0.08 | |
| Omicron (BA.1) | - | IC50 | 0.05 ± 0.04 | |
| Omicron (BA.2) | - | IC50 | 0.08 ± 0.01 | |
| Molnupiravir | Wild-type (B.1) | - | IC50 | 1.5 ± 0.1 |
| Delta | - | IC50 | 1.5 ± 0.7 | |
| Omicron (BA.1) | - | IC50 | 1.0 ± 0.5 | |
| Omicron (BA.2) | - | IC50 | 0.8 ± 0.01 |
Note: Data for Nirmatrelvir, Remdesivir, and Molnupiravir against variants is compiled from a study by Vangeel et al., 2022. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of antiviral efficacy. The following sections provide methodologies for key assays used in the characterization of this compound and other antiviral agents.
Experimental Workflow for Antiviral Efficacy Testing
The general workflow for assessing the in vitro efficacy of an antiviral compound involves several key steps, from cell preparation to data analysis.
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold-standard method for quantifying the titer of neutralizing antibodies against a virus but can also be adapted to assess the inhibitory activity of antiviral compounds.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 virus stock of a known titer (PFU/mL)
-
This compound and other comparator compounds
-
Semi-solid overlay (e.g., methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (for fixation)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the antiviral compounds in DMEM.
-
Virus-Compound Incubation: Mix the diluted compounds with a standardized amount of SARS-CoV-2 virus (e.g., 100 PFU). Incubate the mixture for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add a semi-solid overlay to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C.
-
Fixation and Staining: Fix the cells with formalin and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the compound concentration.
Quantitative Real-Time PCR (qRT-PCR) Based Assay
This method quantifies the amount of viral RNA in infected cells to determine the efficacy of an antiviral compound.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
24-well cell culture plates
-
DMEM supplemented with FBS and antibiotics
-
SARS-CoV-2 virus stock
-
This compound and other comparator compounds
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or E gene)
-
qRT-PCR instrument
Procedure:
-
Cell Seeding and Infection: Seed Vero E6 cells in 24-well plates. Once confluent, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of the antiviral compounds.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
qRT-PCR: Perform one-step qRT-PCR using primers and a probe targeting a conserved region of the SARS-CoV-2 genome.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. The reduction in viral RNA levels in treated cells compared to untreated controls is used to calculate the percent inhibition. The EC50 value is determined by plotting the percent inhibition against the compound concentration.
Conclusion
This compound represents a promising new class of antiviral agents that target the highly conserved SARS-CoV-2 NSP14 methyltransferase. Its novel mechanism of action offers a potential advantage in the face of emerging viral variants that exhibit resistance to therapeutics targeting the spike protein. While further studies are needed to fully elucidate its efficacy against the latest variants of concern, the initial data suggests that this compound is a potent inhibitor of coronavirus replication. The comparative data and detailed protocols provided in this guide are intended to support the research and development community in the critical effort to develop effective and broad-spectrum antiviral therapies.
References
Comparative Analysis of TDI-015051 Cross-Reactivity Against Viral Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of TDI-015051, a potent inhibitor of SARS-CoV-2 nonstructural protein 14 (NSP14) methyltransferase, against other viral methyltransferases. The objective is to present a clear overview of its known inhibitory spectrum based on available experimental data.
Executive Summary
This compound is a first-in-class, orally active, small-molecule inhibitor of the SARS-CoV-2 NSP14 N7-methyltransferase, an enzyme critical for viral RNA capping, a process essential for viral replication and evasion of the host immune system.[1][2] It exhibits potent inhibitory activity against its primary target, SARS-CoV-2 NSP14, with an IC50 value of ≤0.15 nM.[3] Furthermore, studies have demonstrated its cross-reactivity against other coronaviruses. However, comprehensive data on its activity against a broader range of viral methyltransferases from different virus families is currently limited in publicly available literature.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the known half-maximal inhibitory concentration (IC50) values of this compound against various viral methyltransferases. All presented data is derived from in vitro biochemical assays.
| Virus Family | Virus | Target Methyltransferase | IC50 (nM) |
| Coronaviridae | SARS-CoV-2 | NSP14 (N7-MTase) | ≤0.15[3] |
| MERS-CoV | NSP14 (N7-MTase) | 3.6[3] | |
| hCoV-NL63 (alpha) | NSP14 (N7-MTase) | 1.7[3] | |
| hCoV-229E (alpha) | NSP14 (N7-MTase) | 2.6[3] | |
| Flaviviridae | Dengue Virus | NS5 (N7- & 2'-O-MTase) | Data Not Available |
| Zika Virus | NS5 (N7- & 2'-O-MTase) | Data Not Available | |
| Orthomyxoviridae | Influenza A Virus | PB1 (Cap-binding) | Data Not Available |
Note: The absence of data for Flaviviridae and Orthomyxoviridae indicates that as of the latest available information, specific inhibitory concentrations of this compound against these viral methyltransferases have not been published. While the inhibition of viral cap methylases is considered a potentially broad-spectrum antiviral strategy, the specific activity of this compound beyond Coronaviridae remains to be experimentally determined and reported.[2]
Experimental Protocols
The inhibitory activity of this compound against viral methyltransferases was determined using a bioluminescence-based biochemical assay known as the MTase-Glo™ Methyltransferase Assay.
Principle of the MTase-Glo™ Assay
The MTase-Glo™ assay quantitatively measures the activity of methyltransferases by detecting the formation of the universal methyltransferase reaction product, S-adenosyl homocysteine (SAH). The assay is performed in a coupled-enzyme format. In the first step, the methyltransferase reaction is allowed to proceed, leading to the conversion of the methyl donor S-adenosyl methionine (SAM) to SAH. In the subsequent steps, a series of enzymatic reactions convert SAH to ATP. The amount of ATP produced is then detected using a luciferase/luciferin reaction, which generates a luminescent signal directly proportional to the amount of SAH produced and thus, to the methyltransferase activity. Inhibitors of the methyltransferase will lead to a decrease in SAH formation and a corresponding reduction in the luminescent signal.
Key Experimental Steps for IC50 Determination
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific viral methyltransferase enzyme (e.g., SARS-CoV-2 NSP14), the methyl-accepting substrate (e.g., GpppA), and the methyl donor, S-adenosyl methionine (SAM), in an appropriate reaction buffer.
-
Inhibitor Addition: A serial dilution of the test inhibitor (this compound) is added to the reaction mixture. A control reaction with no inhibitor (vehicle control, e.g., DMSO) is also prepared.
-
Methyltransferase Reaction Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.
-
SAH Detection: The MTase-Glo™ reagent is added to the reaction wells. This reagent contains the enzymes necessary to convert SAH to ADP.
-
ATP Generation and Luminescence Detection: The MTase-Glo™ detection solution, containing luciferase and luciferin, is added. This converts the generated ADP to ATP, which then drives the luciferase reaction, producing a light signal.
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of viral RNA capping and the experimental workflow for determining methyltransferase inhibition.
References
Assessing the In Vitro Resistance Profile of TDI-015051: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro resistance profile of TDI-015051, a novel antiviral agent. While specific resistance studies on this compound are emerging, this document outlines the established methodologies for assessing antiviral resistance and compares its known characteristics with potential resistance mechanisms relevant to its drug class.
Introduction to this compound
This compound is a first-in-class, orally active, non-covalent small-molecule inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), specifically targeting its guanine-N7 methyltransferase (MTase) activity.[1][2][3] This enzymatic function is crucial for viral RNA capping, a process essential for viral replication and evasion of the host immune system.[2][4] this compound has demonstrated potent inhibition of SARS-CoV-2 replication in various cell-based assays, with a half-maximal effective concentration (EC50) of 11.4 nM in Huh-7.5 cells and 64.7 nM in A549-ACE2/TMPRSS2 cells.[1] It also shows activity against other coronaviruses.[1] The compound works by forming a unique ternary complex with NSP14 and S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.[2][5]
Given the emergence of drug-resistant viral variants, a thorough assessment of the resistance profile of new antivirals like this compound is critical for its clinical development and long-term utility.[2]
Comparative Data on Antiviral Activity
While comprehensive head-to-head resistance data for this compound against other NSP14 inhibitors is not yet publicly available, the following table presents its known antiviral potency. This serves as a baseline for future resistance studies, where a significant increase in the EC50 or IC50 value in resistant cell lines would indicate a loss of susceptibility.
| Compound | Target | Cell Line | Potency Metric | Value | Citation |
| This compound | SARS-CoV-2 NSP14 | Biochemical Assay | IC50 | ≤0.15 nM | [1] |
| This compound | SARS-CoV-2 | Huh-7.5 | EC50 | 11.4 nM | [1] |
| This compound | SARS-CoV-2 | A549-ACE2/TMPRSS2 | EC50 | 64.7 nM | [1] |
| This compound | α-hCoV-NL63 | - | IC50 | 1.7 nM | [1] |
| This compound | α-hCoV-229E | - | IC50 | 2.6 nM | [1] |
| This compound | β-hCoV-MERS | - | IC50 | 3.6 nM | [1] |
Experimental Protocols
Assessing the in vitro resistance profile of an antiviral compound involves two primary stages: the generation of drug-resistant cell lines and the characterization of their resistance level.
Protocol for Generation of Drug-Resistant Cell Lines
This protocol describes a standard method for inducing resistance in a cell line through continuous exposure to escalating concentrations of the drug.[6][7]
Objective: To select for and expand a population of cells that can proliferate in the presence of high concentrations of this compound.
Materials:
-
Parental cancer cell line (e.g., HeLa, A549)[8]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[8]
-
This compound
-
96-well plates, culture dishes/flasks[9]
-
CO2 incubator (37°C, 5% CO2)[9]
Procedure:
-
Determine Initial Inhibitory Concentration: First, determine the half-maximal inhibitory concentration (IC50) of this compound on the parental cell line using a standard cell viability assay (see Protocol 2). The starting concentration for resistance generation is typically set at the IC10-IC20 (the concentration that inhibits 10-20% of cell viability).[6][10]
-
Initial Exposure: Seed parental cells and expose them to the starting concentration of this compound.[6] Culture the cells, replacing the medium with fresh drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (reaching 70-80% confluency), passage them and increase the drug concentration.[10] The concentration is typically increased in a stepwise manner (e.g., 1.5 to 2-fold increments).[6]
-
Monitoring and Selection: At each concentration step, monitor cell viability. Significant cell death is expected initially. The surviving cells that continue to proliferate are selected for the next round of dose escalation.[6] If cell death exceeds 50%, it may be necessary to revert to the previous, lower concentration for a longer adaptation period.[10]
-
Establishment of Resistant Line: Continue this process of incremental dose escalation over several weeks or months.[6] A cell line is considered resistant when it can proliferate robustly at a concentration significantly higher (e.g., >10-fold) than the initial IC50 of the parental line.
-
Characterization: Once established, the resistance level is quantified by comparing the IC50 of the resistant line to the parental line. The stability of the resistance should also be tested by culturing the cells in a drug-free medium for several passages and then re-assessing the IC50.[9]
Protocol for Determining IC50 via Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit a biological process by 50%.[11] It is a standard measure of a drug's potency.[10]
Objective: To quantify the concentration of this compound that reduces cell viability by 50%.
Materials:
-
Parental and resistant cell lines
-
96-well plates[12]
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO[8]
-
Microplate reader[8]
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the cell suspension to a concentration of 5-10×10^4 cells/mL.[12] Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9][12]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should span from well below to well above the expected IC50.[6] Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include wells for "vehicle control" (medium with DMSO) and "no treatment" control.[8]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][12] Gently shake the plate for 10 minutes to ensure complete dissolution.[8]
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[8][12]
-
IC50 Calculation: Convert the absorbance data to percentage viability relative to the vehicle control.[11] Plot the percent viability against the logarithm of the drug concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[7][11]
Visualizations
Signaling Pathway and Drug Mechanism
The diagram below illustrates the mechanism of action for this compound, which targets the NSP14 protein to inhibit viral RNA cap formation, a critical step in the viral life cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. [vivo.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. clyte.tech [clyte.tech]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
TDI-015051: A Potent Viral Methyltransferase Inhibitor with a Crucial Need for Selectivity Profiling
For researchers, scientists, and drug development professionals, TDI-015051 has emerged as a promising first-in-class, non-covalent small-molecule inhibitor of the SARS-CoV-2 NSP14 guanine-N7 methyltransferase (MTase). Its high potency against viral replication is a significant step forward in the development of novel antiviral therapeutics. However, a critical aspect for its progression as a clinical candidate is a thorough evaluation of its selectivity for the viral enzyme over the host's own methyltransferases. This guide provides a comparative overview of the available data on this compound and outlines the experimental framework necessary to determine its selectivity profile.
While extensive data highlights the potent antiviral activity of this compound, there is a notable absence of publicly available quantitative data on its inhibitory activity against a comprehensive panel of human methyltransferases. This information is paramount to de-risking its clinical development, as off-target inhibition of human methyltransferases could lead to unforeseen toxicities.
Quantitative Analysis of this compound Antiviral Activity
The following table summarizes the reported in vitro and in vivo efficacy of this compound against SARS-CoV-2 and other coronaviruses.
| Parameter | Value | Virus/System | Reference |
| IC50 | ≤0.15 nM | SARS-CoV-2 NSP14 (biochemical assay) | [1] |
| KD | 39 pM | SARS-CoV-2 NSP14 | [2] |
| EC50 | 11 nM | SARS-CoV-2 (in Huh-7.5 cells) | [2] |
| EC50 | 64.7 nM | SARS-CoV-2 (in A549-ACE2-TMPRSS2 cells) | [1] |
| IC50 | 1.7 nM | α-hCoV-NL63 | [1] |
| IC50 | 2.6 nM | α-hCoV-229E | [1] |
| IC50 | 3.6 nM | β-hCoV-MERS | [1] |
| In Vivo Efficacy | Comparable to Nirmatrelvir | Transgenic mouse model of SARS-CoV-2 infection | [2] |
Mechanism of Action and a Path to Selectivity
This compound exhibits a unique mechanism of action by forming a stable ternary complex with the viral NSP14 methyltransferase and its endogenous ligand, S-adenosylhomocysteine (SAH). This mode of inhibition locks the enzyme in an inactive state, preventing the methylation of the viral RNA cap, a process essential for viral replication and evasion of the host immune system.[2]
Caption: Mechanism of this compound action on viral methyltransferase.
The development of highly selective inhibitors is a cornerstone of modern drug discovery. For viral methyltransferase inhibitors, achieving selectivity against the multitude of human methyltransferases is essential to minimize off-target effects. While some S-adenosylmethionine (SAM) analogues have shown promise, they often lack specificity due to the conserved nature of the SAM-binding pocket across human and viral methyltransferases.[3] The unique ternary complex formation by this compound may offer a structural basis for its potential selectivity, a hypothesis that requires rigorous experimental validation.
Experimental Protocol for Determining Selectivity
A comprehensive assessment of this compound's selectivity would involve screening against a diverse panel of human methyltransferases. A standard experimental workflow for such an evaluation is outlined below.
Caption: Experimental workflow for determining inhibitor selectivity.
Detailed Methodology for In Vitro Methyltransferase Activity Assay
A common and robust method to determine the inhibitory activity of a compound against a methyltransferase is the radiometric assay using a tritiated methyl donor (S-adenosyl-L-[methyl-³H]-methionine).
1. Reagents and Materials:
-
Purified recombinant viral methyltransferase (e.g., SARS-CoV-2 NSP14).
-
A panel of purified recombinant human methyltransferases.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM).
-
Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM MgCl₂).
-
Substrate for the methyltransferase (e.g., a specific peptide or protein for human MTases, or a synthetic RNA cap analogue for viral MTases).
-
This compound and other control inhibitors.
-
Phosphocellulose filter paper or membrane.
-
Scintillation cocktail and a scintillation counter.
2. Assay Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a microplate, set up the reaction mixtures containing the reaction buffer, the respective methyltransferase enzyme, its substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Spot the reaction mixtures onto the phosphocellulose filter paper.
-
Wash the filter paper multiple times with a suitable buffer (e.g., phosphate (B84403) buffer) to remove unincorporated [³H]SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
The amount of radioactivity is proportional to the enzyme activity.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) by dividing the IC₅₀ for a human methyltransferase by the IC₅₀ for the viral methyltransferase. A higher SI value indicates greater selectivity for the viral enzyme.
Comparative Landscape and Future Directions
The development of selective viral methyltransferase inhibitors is an active area of research. For instance, inhibitors have been developed against the dengue virus methyltransferase that show selectivity over human enzymes by exploiting a unique cavity adjacent to the SAM-binding site.[4] Similarly, some inhibitors of the human protein methyltransferase EZH2 have demonstrated high selectivity over other human methyltransferases.[5] These examples underscore the feasibility of achieving high selectivity and highlight the importance of detailed structural and biochemical studies.
For this compound, the path forward is clear. A comprehensive selectivity screen against a broad panel of human methyltransferases is a critical next step. The results of such studies will be instrumental in validating its safety profile and advancing this potent antiviral agent through the drug development pipeline. The scientific community awaits these crucial data to fully understand the therapeutic potential of this compound.
References
- 1. Histone Methyltransferase Assay in vitro [en.bio-protocol.org]
- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronaviral RNA-methyltransferases: function, structure and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors That Selectively Block Dengue Virus Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
In Vivo Efficacy of Novel NSP14 Inhibitors in Coronavirus Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel coronaviruses underscores the urgent need for effective antiviral therapeutics. The non-structural protein 14 (NSP14), a key enzyme in viral replication and immune evasion, has become a promising target for antiviral drug development. This guide provides a comparative analysis of the in vivo efficacy of two recently developed NSP14 inhibitors, C10 and TDI-015051, based on available preclinical data.
Executive Summary
Both C10 and this compound have demonstrated significant antiviral activity in in vivo models of SARS-CoV-2 infection.[1][2][3][4] C10, a non-nucleoside inhibitor targeting the S-adenosylmethionine (SAM)-binding pocket of NSP14, has shown potent efficacy in reducing viral loads in a transgenic mouse model.[1][2][4] Similarly, this compound, a first-in-class non-covalent small-molecule inhibitor of the NSP14 guanine-N7 methyltransferase activity, has exhibited in vivo efficacy comparable to the FDA-approved drug nirmatrelvir.[3] This guide will delve into the quantitative data from these studies, detail the experimental protocols, and visualize the associated biological pathways and workflows.
Performance Comparison of NSP14 Inhibitors
The following table summarizes the in vivo efficacy of C10 and this compound in K18-hACE2 transgenic mouse models of SARS-CoV-2 infection.
| Inhibitor | Animal Model | Virus Strain | Dosage and Administration | Key Efficacy Endpoints | Reference |
| C10 | K18-hACE2 mice | SARS-CoV-2 (Wuhan-Hu-1) | 60, 120, 180 mg/kg, intraperitoneal (B.I.D. for 3 days) | Dose-dependent reduction in lung viral titers at 4 days post-infection. | [5] |
| This compound | K18-hACE2 mice | SARS-CoV-2 | 150 mg/kg and 500 mg/kg, oral gavage | Significant reduction in lung viral titers at 4 days post-infection. | [6] |
Note: Direct comparison of potency is challenging due to differences in experimental design, including administration routes and specific viral titers used for infection.
Experimental Protocols
In Vivo Efficacy Assessment in K18-hACE2 Transgenic Mice
A standardized experimental protocol is crucial for the valid comparison of antiviral candidates. The following outlines the general methodology employed in the in vivo studies for C10 and this compound.
1. Animal Model:
-
Species: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.[5][7]
-
Age and Sex: Typically 6-8 week old male and female mice are used.
2. Virus Inoculation:
-
Mice are intranasally inoculated with a specified plaque-forming unit (PFU) of a SARS-CoV-2 strain (e.g., Wuhan-Hu-1).[5]
3. Inhibitor Administration:
-
C10: Administered intraperitoneally twice daily (B.I.D.) for a specified duration (e.g., 3 days), starting shortly after virus inoculation.[5]
-
This compound: Administered via oral gavage at specified time points post-infection.[6]
4. Monitoring and Endpoints:
-
Viral Load: Lungs are harvested at a specific time point post-infection (e.g., 4 days), and viral titers are quantified using plaque assays or RT-qPCR.[5][6]
-
Clinical Signs: Body weight loss is monitored daily as an indicator of disease progression.[5]
-
Survival: In some studies, survival rates are monitored over a longer period.
-
Histopathology: Lung tissues may be collected for histopathological analysis to assess inflammation and tissue damage.[5]
5. Control Groups:
-
A vehicle control group (receiving the delivery solution without the inhibitor) is included to establish the baseline of infection.
-
A positive control group, treated with a known antiviral agent like remdesivir (B604916) or nirmatrelvir, may be included for comparison.[5]
Visualizing Key Processes
To better understand the context of these in vivo studies, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the targeted signaling pathway.
Concluding Remarks
The development of potent and selective NSP14 inhibitors like C10 and this compound represents a significant advancement in the pursuit of effective coronavirus antivirals. Both compounds have demonstrated promising in vivo efficacy, reducing viral replication in preclinical models of SARS-CoV-2. Further studies, including comprehensive pharmacokinetic and pharmacodynamic profiling, as well as evaluation against a broader range of coronavirus variants, will be crucial in advancing these candidates toward clinical development. The detailed experimental protocols and comparative data presented in this guide aim to provide a valuable resource for researchers in the field to design and interpret future studies on NSP14 inhibitors.
References
- 1. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LitCovid - NCBI - NLM - NIH [ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo protection from SARS-CoV-2 infection by ATN-161 in k18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for TDI-015051
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the proper disposal of the novel research chemical TDI-015051. Given that specific disposal protocols for this compound have not been formally established, the following procedures are based on established best practices for the safe handling and disposal of novel chemical compounds with unknown but potentially significant hazards. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Essential Safety and Handling Information
As a novel compound, this compound should be handled with the utmost caution. The following table summarizes key safety precautions and handling recommendations.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. | To prevent skin and eye contact with the compound. |
| Ventilation | Handle this compound in a certified chemical fume hood. | To minimize the risk of inhalation of any powders or aerosols. |
| Solvent | This compound is often dissolved in Dimethyl Sulfoxide (DMSO). | DMSO can facilitate skin absorption of dissolved substances; therefore, extreme caution should be exercised when handling solutions.[1] |
| Waste Classification | Treat all this compound waste (solid, liquid, and contaminated materials) as hazardous chemical waste. | Due to the lack of comprehensive toxicity data, a conservative approach is necessary to mitigate potential risks. |
| Storage of Waste | Store in clearly labeled, sealed, and chemically compatible containers. | To prevent accidental exposure and ensure proper identification for disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound and associated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired solid this compound in a dedicated, labeled hazardous waste container.
-
Liquid Waste:
-
Solutions of this compound, including those in DMSO, should be collected in a separate, clearly labeled hazardous waste container designated for halogenated or non-halogenated organic solvents, in accordance with your institution's waste management guidelines.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper, bench protectors) must be collected in a designated hazardous waste bag or container.
2. Decontamination of Laboratory Equipment:
-
Non-disposable equipment (e.g., glassware, spatulas) that has been in contact with this compound must be decontaminated.
-
A standard procedure involves rinsing the equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual compound. The rinsate must be collected as hazardous waste.
-
Following the solvent rinse, wash the equipment with an appropriate laboratory detergent and water.
3. Packaging and Labeling for Disposal:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label each container clearly with "Hazardous Waste" and the full chemical name: "this compound". If in solution, also indicate the solvent (e.g., "this compound in DMSO").
-
Include the date of waste accumulation and the responsible researcher's name and contact information.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate actions:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill:
-
For a small spill, and if you are trained to do so, contain the spill with an appropriate absorbent material. Wearing full PPE, carefully clean the area and collect all cleanup materials as hazardous waste.
-
For a large spill, evacuate the area immediately and contact your institution's emergency response team.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling TDI-015051
This document provides crucial safety protocols and logistical plans for the handling and disposal of TDI-015051, a potent, orally active inhibitor of SARS-CoV-2 nonstructural protein 14 (NSP14).[1][2] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potentially hazardous substance. The following PPE is mandatory to prevent skin/eye contact and inhalation.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn where there is a potential for splashing. | Protects eyes from irritation and potential injury from direct contact.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron are required. For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary. | Prevents skin irritation, sensitization, and absorption.[3][4] |
| Respiratory Protection | For handling powders or creating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge. In case of spills or high concentrations, a supplied-air respirator may be required. | This compound is a fine powder, and inhalation can be a primary route of exposure. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring personnel safety.
-
Engineering Controls : All handling of this compound should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[3][4]
-
Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Hygiene : Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed.
-
Spill Response :
-
Evacuate the area and restrict access.
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Disposal :
-
Dispose of all waste materials, including contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not discharge hazardous waste into the sewer system.[5]
-
All waste containers must be properly labeled with the contents.
-
Mechanism of Action of this compound
This compound functions as a potent inhibitor of the SARS-CoV-2 nonstructural protein 14 (NSP14), which is a guanine-N7 methyltransferase.[1][6][7] By binding to the S-adenosylhomocysteine (SAH)-stabilized cap binding pocket of NSP14, this compound prevents the methylation of viral RNA.[1] This inhibition of viral RNA methylation disrupts viral replication.[1]
Caption: Mechanism of action of this compound.
Experimental Workflow for Handling this compound
The following diagram outlines a general workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. yorku.ca [yorku.ca]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. [vivo.weill.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
